molecular formula C8H6F2O3 B1477812 2,4-Difluoro-5-methoxybenzoic acid CAS No. 1266114-05-9

2,4-Difluoro-5-methoxybenzoic acid

Cat. No.: B1477812
CAS No.: 1266114-05-9
M. Wt: 188.13 g/mol
InChI Key: WVBRQDLGWAGFKA-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-methoxybenzoic acid is an organic compound with the molecular formula C8H6F2O3 and a molecular weight of 188.13 g/mol . Its structure features a benzoic acid core substituted with two fluorine atoms at the 2- and 4- positions and a methoxy group at the 5- position, a configuration represented by the SMILES notation COc1cc(C(=O)O)c(cc1F)F . This specific arrangement of fluorine and methoxy substituents makes it a valuable building block in synthetic organic chemistry and pharmaceutical research. As a fluorinated aromatic compound, it is primarily used in chemical synthesis, including as a precursor for the development of more complex molecules . The compound is assigned the MDL number MFCD28401421 and is identified with the CAS Registry Number 1266114-05-9 . This product is intended for research purposes only and is not approved for use in diagnostics, therapeutics, or any form of human or veterinary application. Researchers can utilize this chemical in exploratory studies, particularly in constructing molecular frameworks where the electronic properties imparted by the fluorine atoms are critical. Please note that this product may require cold-chain transportation to ensure stability and may be subject to stock availability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-difluoro-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBRQDLGWAGFKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis and Properties of 2,4-Difluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 2,4-Difluoro-5-methoxybenzoic acid, a fluorinated aromatic carboxylic acid of significant interest to the pharmaceutical and materials science sectors. While detailed, peer-reviewed literature on this specific compound (CAS No. 1266114-05-9) is not extensively available, this document consolidates available data and presents a scientifically grounded, proposed synthetic pathway based on established chemical principles and analogous transformations.[1] The guide delves into the rationale behind the proposed synthesis, details step-by-step experimental protocols, and discusses the compound's predicted physicochemical and spectroscopic properties. Furthermore, it explores the potential applications of this molecule, particularly as a versatile building block in medicinal chemistry, contextualized by the well-established role of fluorinated scaffolds in modern drug discovery.[2]

Introduction: The Strategic Value of Fluorinated Benzoic Acids

The incorporation of fluorine into organic molecules is a pivotal strategy in contemporary drug discovery.[3] Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly enhance a drug candidate's pharmacological profile. These enhancements often include improved metabolic stability, increased lipophilicity (which can aid membrane permeability), and modulated binding affinity to biological targets.[4][5]

When combined with the benzoic acid scaffold, a privileged structure in medicinal chemistry, fluorinated derivatives emerge as a class of compounds with a broad spectrum of therapeutic potential, including antibacterial, anticancer, and anti-inflammatory applications.[2] this compound represents a specific substitution pattern that offers a unique combination of electronic and steric properties, making it a valuable intermediate for synthesizing complex, biologically active molecules. This guide aims to provide researchers with the foundational knowledge required to synthesize and utilize this important chemical building block.

Proposed Synthesis of this compound

Given the absence of a standardized, published synthesis protocol, we propose a robust and logical two-step synthetic route starting from the commercially available 2,4-difluoroanisole. This pathway involves an electrophilic formylation followed by a selective oxidation, leveraging well-understood and scalable reaction mechanisms.

Overall Synthetic Workflow

The proposed synthesis proceeds via the Vilsmeier-Haack formylation of 2,4-difluoroanisole to yield an intermediate aldehyde, which is subsequently oxidized to the target carboxylic acid.

Synthesis_Workflow cluster_start Starting Material cluster_process1 Step 1: Formylation cluster_intermediate Intermediate cluster_process2 Step 2: Oxidation cluster_final Final Product Start 2,4-Difluoroanisole Reaction1 Vilsmeier-Haack Reaction (POCl₃, DMF) Start->Reaction1 Electrophilic Aromatic Substitution Intermediate 2,4-Difluoro-5-methoxybenzaldehyde Reaction1->Intermediate Reaction2 Selective Oxidation (NaClO₂, NaH₂PO₄, H₂O₂) Intermediate->Reaction2 Aldehyde to Carboxylic Acid Conversion Product This compound Reaction2->Product

Caption: Proposed two-step synthesis of this compound.

Step 1: Vilsmeier-Haack Formylation of 2,4-Difluoroanisole

Expertise & Causality: The Vilsmeier-Haack reaction is a reliable method for formylating activated aromatic rings. In 2,4-difluoroanisole, the methoxy group is a strong activating ortho-, para-director, while the fluorine atoms are deactivating via induction but also ortho-, para-directing through resonance. The cumulative effect of these substituents strongly directs the incoming electrophile to the C5 position, which is ortho to the methoxy group and para to the C2-fluorine, ensuring high regioselectivity. The reaction proceeds via the formation of the Vilsmeier reagent (chloroiminium cation), a mild electrophile, from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

Experimental Protocol:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Ensure the system is completely dry.

  • Reagent Preparation: In the dropping funnel, prepare a solution of phosphorus oxychloride (1.1 equivalents) in anhydrous DMF (2 equivalents).

  • Reaction Initiation: To the flask, add anhydrous DMF (5 equivalents). Cool the flask to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add the POCl₃/DMF solution dropwise to the cooled DMF in the flask, maintaining the temperature below 10°C. Stir for 30 minutes at this temperature to allow for the complete formation of the Vilsmeier reagent.

  • Substrate Addition: Add 2,4-difluoroanisole (1 equivalent) to the reaction mixture dropwise, ensuring the temperature does not exceed 20°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 60-70°C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the mixture to room temperature and pour it slowly onto crushed ice. Neutralize the solution by adding a saturated sodium acetate or sodium hydroxide solution until the pH is ~6-7. A precipitate of the product aldehyde should form.

  • Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water. The crude 2,4-difluoro-5-methoxybenzaldehyde can be purified by recrystallization from an ethanol/water mixture.

Step 2: Oxidation of 2,4-Difluoro-5-methoxybenzaldehyde

Expertise & Causality: The oxidation of the intermediate aldehyde to the final carboxylic acid is achieved using sodium chlorite (NaClO₂). This method is highly selective for aldehydes and operates under mild conditions, preventing side reactions on the sensitive fluorinated and methoxylated ring.[6] The reaction is typically buffered with a mild acid like sodium dihydrogen phosphate (NaH₂PO₄) to maintain an optimal pH, and a chlorine scavenger such as hydrogen peroxide or 2-methyl-2-butene is used to quench the reactive chlorine dioxide byproduct.

Experimental Protocol:

  • Apparatus Setup: In a round-bottom flask equipped with a magnetic stirrer and thermometer, dissolve the 2,4-difluoro-5-methoxybenzaldehyde (1 equivalent) in tert-butanol or a mixture of acetonitrile and water.

  • Buffer and Scavenger Addition: Add an aqueous solution of sodium dihydrogen phosphate (NaH₂PO₄, 1.5 equivalents) to the flask. Add 30% hydrogen peroxide (3 equivalents) as a chlorine scavenger.

  • Oxidant Addition: Prepare an aqueous solution of sodium chlorite (NaClO₂, 1.5 equivalents). Add this solution dropwise to the reaction mixture, maintaining the internal temperature below 35°C using a water bath if necessary.

  • Reaction Progression: Stir the mixture at room temperature for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.

  • Work-up: Quench the reaction by adding a saturated solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper is negative. Acidify the mixture to pH 2-3 with 2M hydrochloric acid. The carboxylic acid product should precipitate.

  • Isolation and Purification: Cool the mixture in an ice bath for 1 hour to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude this compound can be further purified by recrystallization from a suitable solvent like ethyl acetate/hexane.

Physicochemical and Spectroscopic Properties

While experimental data is scarce, the fundamental properties can be calculated, and spectroscopic characteristics can be reliably predicted based on the molecular structure and data from analogous compounds.[7]

Physicochemical Data
PropertyValue / DescriptionSource
CAS Number 1266114-05-9Protheragen[1]
Molecular Formula C₈H₆F₂O₃Calculated
Molecular Weight 188.13 g/mol Calculated
Appearance Predicted: White to off-white crystalline solidAnalogy
Melting Point No data availableBLD Pharm[7]
Boiling Point No data availableBLD Pharm[7]
Solubility Predicted: Sparingly soluble in water; soluble in methanol, ethanol, acetone, ethyl acetateAnalogy
Predicted Spectroscopic Signature

A thorough structural confirmation relies on a combination of spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals:

    • Carboxylic Acid (-COOH): A broad singlet appearing far downfield, typically between δ 11.0-13.0 ppm.

    • Aromatic Protons (-ArH): Two signals in the aromatic region (δ 7.0-8.0 ppm). The proton at C6 will appear as a doublet of doublets due to coupling with the fluorine atoms at C2 and C4. The proton at C3 will also be a doublet of doublets.

    • Methoxy Group (-OCH₃): A sharp singlet around δ 3.9-4.1 ppm, integrating to three protons.

  • ¹³C NMR: The carbon NMR spectrum will be characterized by C-F coupling:

    • Approximately 8 distinct signals are expected.

    • The carbons directly bonded to fluorine (C2, C4) will appear as large doublets with ¹JCF coupling constants typically in the range of 240-260 Hz.

    • Other ring carbons will show smaller couplings (²JCF, ³JCF).

    • The carbonyl carbon of the carboxylic acid will appear around δ 165-170 ppm.

    • The methoxy carbon will be observed around δ 56-60 ppm.

  • FT-IR Spectroscopy: The infrared spectrum should display characteristic absorption bands:

    • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded dimer.

    • C=O Stretch (Carbonyl): A strong, sharp absorption band around 1680-1710 cm⁻¹.

    • C-O Stretch (Methoxy & Acid): Bands in the 1200-1300 cm⁻¹ region.

    • C-F Stretch: Strong, characteristic bands in the 1100-1250 cm⁻¹ region.[8][9]

Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of more complex molecules, primarily within the pharmaceutical industry. Its specific substitution pattern makes it an ideal precursor for:

  • Quinolone Antibacterials: Many modern fluoroquinolone antibiotics require highly substituted benzoic acid derivatives as key starting materials.[10] The fluorine atoms are often crucial for the drug's activity against bacterial DNA gyrase.

  • Enzyme Inhibitors: The compound can serve as a scaffold for developing inhibitors for various enzymes, where the fluorine and methoxy groups can be used to fine-tune binding interactions and metabolic stability.[3]

  • Agrochemicals: Similar to pharmaceuticals, the development of new herbicides and fungicides often leverages fluorinated aromatic scaffolds to enhance potency and environmental persistence.

  • Materials Science: Fluorinated aromatic compounds are also used in the synthesis of advanced polymers and liquid crystals due to their unique electronic properties and thermal stability.

The presence of three distinct functional handles—the carboxylic acid, the methoxy group, and the fluorinated ring—provides chemists with multiple points for modification, enabling the construction of diverse molecular libraries for screening and lead optimization.[11]

Conclusion

This compound stands as a promising and versatile intermediate for advanced chemical synthesis. While direct, published protocols are limited, this guide has outlined a rational and robust synthetic pathway based on fundamental organic chemistry principles. The detailed protocols and analysis of its predicted properties provide researchers and drug development professionals with the necessary insights to produce, characterize, and effectively utilize this compound in their work. As the demand for sophisticated, fluorinated molecules continues to grow, the importance of building blocks like this compound in driving innovation in medicine and materials science cannot be overstated.

References

[12] SAGE Publications. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Available at: [Link]

[8] Jeyavijayan, S., & Murugan, R. (2020). Structural, Vibrational, Electronic and Optical Properties of 3-Methoxy-2,4,5-Trifluorobenzoic Acid Using DFT Calculations. Oriental Journal of Chemistry, 36(5), 825-833. Available at: [Link]

[4] Sharma, P. C., & Sharma, D. (2014). Significance of Fluorine in Medicinal Chemistry: A Review. Journal of Chemical and Pharmaceutical Research, 6(9), 1-5. Available at: [Link]

[9] Jeyavijayan, S., & Murugan, R. (2020). Structural, Vibrational, Electronic and Optical Properties of 3-methoxy-2,4,5-trifluorobenzoic Acid Using DFT Calculations. ResearchGate. Available at: [Link]

[6] Wagner, B. K., et al. (2009). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2468. Available at: [Link]

[13] SpectraBase. (n.d.). 3-Fluoro-4-methoxybenzoic acid [1H NMR] Spectrum. Available at: [Link]

[10] Zhou, W. Y., et al. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Journal of Chemical Research, 41(4), 239-240. Available at: [Link]

[14] Fronczek, F. R., & Caughman, J. (2012). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. ResearchGate. Available at: [Link]

[11] Akondi, S. M., et al. (2017). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Omega, 2(10), 6692–6700. Available at: [Link]

[15] Google Patents. (n.d.). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. CN101020628A. Available at:

[16] ResearchGate. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Available at: [Link]

[5] Böhm, H. J., et al. (2004). Fluorine in Medicinal Chemistry. ChemBioChem, 5(5), 637-43. Available at: [Link]

[1] Protheragen. (n.d.). This compound. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Difluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Key Fluorinated Building Block

2,4-Difluoro-5-methoxybenzoic acid (CAS No: 1266114-05-9) is a substituted aromatic carboxylic acid that has garnered interest within the fields of medicinal chemistry and materials science. Its structure, featuring a benzoic acid core functionalized with two electron-withdrawing fluorine atoms and an electron-donating methoxy group, creates a unique electronic and steric profile. This substitution pattern significantly influences its chemical reactivity and physical properties, making it a valuable intermediate in the synthesis of complex molecules.

The incorporation of fluorine into drug candidates is a well-established strategy in pharmaceutical development to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[1] As such, understanding the fundamental physicochemical characteristics of building blocks like this compound is paramount for researchers and drug development professionals. This guide provides a comprehensive analysis of its core properties, supported by detailed experimental protocols for their determination, offering a foundational resource for its application in synthesis and discovery programs.

Core Physicochemical Properties

The utility of a chemical intermediate in a research and development setting is fundamentally dictated by its physical and chemical properties. These parameters govern its behavior in both reaction and formulation environments, impacting everything from reaction kinetics to bioavailability. The properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₈H₆F₂O₃-
Molecular Weight 188.13 g/mol [2]
Melting Point (°C) Not available-
Boiling Point (°C) Not available-
Acidity (pKa) Predicted: ~3.5-4.0-
Lipophilicity (cLogP) 1.6[2]
Appearance Solid (predicted)-
Molecular Structure and Weight

The arrangement of the fluoro and methoxy substituents on the benzoic acid ring is critical to the molecule's overall properties. The fluorine atoms at positions 2 and 4 act as strong electron-withdrawing groups, while the methoxy group at position 5 is an electron-donating group. This electronic interplay influences the acidity of the carboxylic acid and the reactivity of the aromatic ring. The molecular weight is a fundamental property calculated from its molecular formula, C₈H₆F₂O₃.[2]

Acidity (pKa)

The acid dissociation constant (pKa) is a critical parameter, especially in drug development, as it dictates the ionization state of a molecule at a given pH.[3] This, in turn, affects solubility, permeability, and receptor binding. For this compound, the presence of two fluorine atoms significantly increases the acidity of the carboxylic acid compared to benzoic acid (pKa ≈ 4.2) due to inductive effects. The pKa can be experimentally determined using methods like potentiometric titration.[4]

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), measures a compound's differential solubility between an organic phase (typically n-octanol) and an aqueous phase.[5] It is a key indicator of a drug's ability to cross cell membranes and its overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[6] For orally administered drugs, a LogP value of less than 5 is generally desirable, as stated by Lipinski's Rule of 5.[5] The predicted cLogP of 1.6 for this compound suggests a good balance between solubility and permeability.[2] For ionizable compounds like this, the distribution coefficient (LogD) is often measured at a physiologically relevant pH of 7.4 to account for both the ionized and non-ionized forms.[5]

Solubility

Aqueous solubility is a crucial property for drug candidates, as poor solubility can lead to low bioavailability and formulation challenges.[7] The solubility of an ionizable compound like this compound is highly dependent on pH. It is expected to have low intrinsic solubility in acidic media (where it is in its neutral form) and higher solubility in neutral to basic media (where the carboxylic acid is deprotonated to form a more polar carboxylate salt). The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[8][9]

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and identification of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the acidic carboxylic acid proton. The methoxy group (-OCH₃) would appear as a singlet around 3.8-4.0 ppm.[10] The aromatic protons will appear as multiplets in the 7.0-8.0 ppm range, with their splitting patterns dictated by fluorine-proton coupling. The carboxylic acid proton (-COOH) is expected as a broad singlet at a downfield chemical shift, typically above 11 ppm.[11]

  • ¹³C NMR: The carbon NMR would show eight distinct signals corresponding to each carbon atom in the molecule. The carboxyl carbon is typically found in the 165-175 ppm range.[11] The carbons attached to the highly electronegative fluorine atoms will exhibit large C-F coupling constants, which is a characteristic feature.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a very broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹.[11] A strong, sharp absorption corresponding to the C=O (carbonyl) stretch will be present around 1700 cm⁻¹.[11] Additionally, C-O stretching for the ether and C-F stretching bands will be visible.

  • Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight (188.13). Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).

Experimental Determination of Key Physicochemical Properties

To ensure scientific integrity, the following sections detail standardized, self-validating protocols for determining the most critical physicochemical properties for a drug development candidate.

Protocol for Thermodynamic Solubility Determination

The shake-flask method developed by Higuchi and Connors remains the most reliable technique for measuring the thermodynamic (or equilibrium) solubility of a compound.[8] It involves allowing an excess of the solid compound to equilibrate with a solvent over a set period, ensuring a saturated solution is formed.

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, and 6.8, to simulate physiological conditions).[12] The amount should be sufficient to ensure a solid phase remains after equilibration.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[12]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to settle. Separate the saturated supernatant from the solid residue via centrifugation or filtration. Caution must be exercised with filtration to avoid adsorption of the solute onto the filter membrane.[8]

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Validation: The presence of undissolved solid in each vial at the end of the experiment visually confirms that a saturated solution was achieved.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_quantify Quantification A Add excess solid to buffered solutions (pH 1.2, 4.5, 6.8) B Agitate at constant temperature (24-72h) A->B C Centrifuge or filter to remove undissolved solid B->C D Collect clear supernatant C->D E Dilute supernatant D->E F Analyze concentration by HPLC-UV E->F

Workflow for Shake-Flask Solubility Determination.
Protocol for pKa Determination via Potentiometric Titration

Potentiometric titration is a robust method for determining the pKa of an acid or base.[4] It involves monitoring the pH of a solution of the compound as a titrant of known concentration is incrementally added.

Methodology:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically a co-solvent mixture (e.g., methanol/water) if aqueous solubility is low.

  • Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

  • Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette. Record the pH of the solution after each addition.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The equivalence point is the point of maximum slope on the titration curve.

  • pKa Calculation: The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).[4] This can be derived from the Henderson-Hasselbalch equation, where at the half-equivalence point, the concentration of the acid [HA] equals the concentration of its conjugate base [A⁻].[4]

G cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis & Calculation A Dissolve compound in solvent B Calibrate and immerse pH electrode A->B C Add standardized NaOH titrant incrementally B->C D Record pH after each addition C->D E Plot pH vs. Volume of NaOH D->E F Identify equivalence point (max slope) E->F G Determine half-equivalence volume F->G H pKa = pH at half-equivalence point G->H

Workflow for Potentiometric pKa Determination.
Protocol for LogP Determination

The shake-flask method is also the traditional and most direct way to measure a compound's LogP value.[3] It directly measures the partitioning of a solute between n-octanol and water.

Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate. This prevents volume changes during the experiment.

  • Partitioning: Dissolve a known amount of this compound in one of the phases (e.g., the aqueous phase). Add an equal volume of the other pre-saturated phase to a separatory funnel.

  • Equilibration: Shake the funnel for a set period to allow the compound to partition between the two immiscible layers until equilibrium is reached.

  • Phase Separation: Allow the layers to fully separate. Carefully collect samples from both the n-octanol and the aqueous layers.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV or UV-Vis spectroscopy.[3][13]

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value: LogP = log10([Organic]/[Aqueous]).[6]

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation & Sampling cluster_quantify Quantification & Calculation A Pre-saturate n-octanol and water B Dissolve compound in one phase A->B C Mix phases in separatory funnel B->C D Shake to allow partitioning C->D E Allow layers to separate D->E F Collect aliquots from each layer E->F G Measure concentration in each phase via HPLC F->G H Calculate P = [Octanol]/[Aqueous] G->H I LogP = log10(P) H->I

Workflow for Shake-Flask LogP Determination.

Conclusion

This compound presents a profile of a moderately lipophilic, acidic molecule. Its key physicochemical properties, driven by its specific substitution pattern, make it an attractive building block for creating novel compounds in pharmaceutical and agrochemical research. The predicted LogP value is within the desirable range for drug candidates, suggesting a favorable balance for membrane permeability. Its acidity ensures that its solubility can be significantly modulated with pH, a critical factor for formulation and biopharmaceutical performance. The experimental protocols outlined in this guide provide a robust framework for researchers to validate these properties, ensuring data integrity and enabling informed decisions in the progression of discovery and development projects.

References

  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques. Advances in Analytical Chemistry and Instrumentation, 4, 117-212.
  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Available at: [Link]

  • Determination of the Equivalent Weight and pKa of an Organic Acid. (n.d.). Chemistry Department, University of Example.
  • Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 19(5), 334-343. Available at: [Link]

  • Chiang, C. C., & Hu, Y. (2009). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Couple. Combinatorial Chemistry & High Throughput Screening, 12(3), 250-256. Available at: [Link]

  • Request PDF: Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. (n.d.). ResearchGate. Available at: [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Available at: [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

  • Wagner, T. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available at: [Link]

  • Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Available at: [Link]

  • World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Expert Committee on Specifications for Pharmaceutical Preparations Fifty-third report. Available at: [Link]

  • PubChem. (n.d.). 2,6-Difluoro-4-methoxybenzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Filo. (2025). Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic acid) in NMR and IR spectroscopy. Available at: [Link]

  • ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Available at: [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure of 2,4-Difluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,4-Difluoro-5-methoxybenzoic acid, a fluorinated aromatic carboxylic acid of increasing interest in medicinal chemistry and drug discovery. We will delve into its detailed molecular structure, physicochemical properties, a plausible synthetic route, and the rationale behind its utility as a building block in the development of novel therapeutics. This document is intended to serve as a practical resource for researchers engaged in organic synthesis and drug development.

Introduction: The Strategic Importance of Fluorinated Scaffolds

The incorporation of fluorine atoms into organic molecules is a well-established and powerful strategy in modern drug design. The unique electronic properties of fluorine—its high electronegativity and relatively small van der Waals radius—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Fluorination can enhance metabolic stability, improve binding affinity to target proteins, and modulate pKa, thereby optimizing a drug candidate's efficacy and safety.

This compound belongs to a class of polysubstituted benzoic acid derivatives that serve as versatile intermediates in the synthesis of complex bioactive molecules. Its specific substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group on the phenyl ring, creates a unique electronic and steric environment. This distinct arrangement offers medicinal chemists a valuable scaffold for fine-tuning molecular properties in the pursuit of targeted and effective therapeutics.

Physicochemical and Structural Properties

A thorough understanding of a molecule's physical and chemical characteristics is fundamental to its application in synthesis and drug design. While comprehensive experimental data for this compound is not extensively published, we can compile its key properties from available sources and predict others based on the behavior of analogous structures.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound-
CAS Number 1266114-05-9[1]
Molecular Formula C₈H₆F₂O₃[2]
Molecular Weight 188.13 g/mol [2]
Appearance White to off-white solid (predicted)-
Melting Point No data available[3]
Boiling Point No data available[3]
Solubility Soluble in organic solvents like methanol, ethyl acetate (predicted)-

In-Depth Molecular Structure Analysis

The molecular architecture of this compound is characterized by a benzene ring substituted with two fluorine atoms, a methoxy group, and a carboxylic acid group. The relative positions of these substituents are crucial to the molecule's reactivity and its interactions in a biological context.

The fluorine atoms at positions 2 and 4 are strongly electron-withdrawing, which acidifies the carboxylic acid proton and influences the electron density of the aromatic ring. This can impact the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. The methoxy group at position 5, being an electron-donating group, partially counteracts the inductive effect of the fluorine atoms, creating a nuanced electronic landscape on the aromatic ring.

Spectroscopic Characterization (Predicted)
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the carboxylic acid proton. The aromatic protons will likely appear as complex multiplets due to coupling with the adjacent fluorine atoms. The methoxy group protons should present as a singlet, and the acidic proton of the carboxylic acid will be a broad singlet, typically at a high chemical shift.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will reveal distinct signals for each of the eight carbon atoms in the molecule. The carbon atoms directly bonded to fluorine will show characteristic splitting (carbon-fluorine coupling). The carbonyl carbon of the carboxylic acid will appear at a downfield chemical shift.

  • IR (Infrared) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, C-F stretching vibrations, and C-O stretching of the methoxy group.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (188.13 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and other characteristic fragments.

Synthetic Approach: A Strategic Pathway

A plausible and efficient synthesis of this compound can be designed based on established organic chemistry principles and published methods for analogous compounds. A likely route would involve the methoxylation of a suitably substituted difluorinated precursor.

Proposed Synthetic Workflow

A potential synthetic route could start from a commercially available difluorinated compound and proceed through a series of functional group transformations to introduce the methoxy and carboxylic acid moieties at the desired positions. The following diagram illustrates a conceptual workflow.

G cluster_0 Synthesis of this compound A Starting Material (e.g., 1,2,4-Trifluoro-5-nitrobenzene) B Nucleophilic Aromatic Substitution (Methoxylation) A->B NaOMe, MeOH C Reduction of Nitro Group B->C e.g., Fe, HCl or H₂, Pd/C D Sandmeyer Reaction (Diazotization and Cyanation) C->D 1. NaNO₂, HCl 2. CuCN E Hydrolysis of Nitrile D->E H₃O⁺, heat F Final Product (this compound) E->F

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

The following protocol is a representative, hypothetical procedure based on common laboratory practices for similar transformations.

  • Methoxylation: A solution of the starting material (e.g., 1,2,4-trifluoro-5-nitrobenzene) in methanol is treated with sodium methoxide at an appropriate temperature to facilitate nucleophilic aromatic substitution, replacing a fluorine atom with a methoxy group.

  • Reduction: The resulting nitro compound is then reduced to an aniline derivative. This can be achieved using various reducing agents, such as iron powder in acidic medium or catalytic hydrogenation.

  • Diazotization and Cyanation (Sandmeyer Reaction): The aniline derivative is converted to a diazonium salt using sodium nitrite in an acidic solution. This is followed by treatment with a cyanide salt (e.g., copper(I) cyanide) to introduce the nitrile functional group.

  • Hydrolysis: The final step involves the acid- or base-catalyzed hydrolysis of the nitrile to the corresponding carboxylic acid, yielding the target this compound.

  • Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography to achieve high purity.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of multiple functional groups—the carboxylic acid, the fluorine atoms, and the methoxy group—provides several handles for further chemical modifications.

The carboxylic acid can be readily converted into amides, esters, and other derivatives, allowing for the exploration of a wide chemical space. The fluorinated and methoxylated phenyl ring can be incorporated into larger scaffolds to modulate their electronic and steric properties, influencing their binding to biological targets.

While specific drugs containing this exact fragment are not prominently documented, the broader class of fluorinated and methoxylated benzoic acids are key components in the development of various therapeutic agents, including kinase inhibitors, anti-inflammatory agents, and central nervous system drugs.

Conclusion

This compound represents a strategically important building block for medicinal chemists and drug discovery professionals. Its unique substitution pattern offers a powerful tool for modulating the physicochemical and pharmacological properties of drug candidates. While detailed experimental data for this specific compound is sparse in publicly accessible literature, its synthesis is achievable through established chemical transformations. This guide provides a foundational understanding of its molecular structure and potential utility, encouraging further exploration of its applications in the development of next-generation therapeutics.

References

  • SAFETY DATA SHEETS. This compound. (n.d.).
  • BLD Pharm. (n.d.). 1266114-05-9 | this compound.
  • Protheragen. (n.d.). This compound.
  • Jeyavijayan, S., & Murugan, R. (2020). Structural, Vibrational, Electronic and Optical Properties of 3-Methoxy-2,4,5-Trifluorobenzoic Acid Using DFT Calculations. Oriental Journal of Chemistry, 36(5), 825-833.
  • Pashko, M. O., & Yagupolskii, Y. L. (2023). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 21(3), 5-12.

Sources

A Technical Guide to the Spectral Analysis of 2,4-Difluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4-Difluoro-5-methoxybenzoic acid is a substituted aromatic carboxylic acid with significant potential in medicinal chemistry and materials science. Its utility as a building block in the synthesis of novel compounds necessitates a thorough understanding of its structural and electronic properties. Spectroscopic analysis provides the foundational data for confirming the identity, purity, and structure of this molecule. This guide offers an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established scientific principles and data from analogous compounds. The insights provided herein are intended to empower researchers, scientists, and drug development professionals in their analytical endeavors.

The unique substitution pattern of this compound, featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group on the benzoic acid core, gives rise to a distinct spectroscopic fingerprint. Understanding the interplay of these functional groups is crucial for accurate spectral interpretation. This guide will deconstruct the predicted spectral data, explaining the causality behind the expected chemical shifts, coupling constants, vibrational modes, and fragmentation patterns.

Molecular Structure and Atom Numbering

For clarity throughout this guide, the following atom numbering scheme will be used for this compound.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively. The presence of fluorine will introduce characteristic couplings that are invaluable for structural confirmation.

Experimental Protocol: NMR

A standardized approach to NMR sample preparation and data acquisition is crucial for reproducibility.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, particularly for the acidic proton.[1]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals for the two aromatic protons, the carboxylic acid proton, and the methoxy protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
COOH12.0 - 13.5Broad Singlet (br s)-
H-67.6 - 7.8Doublet of doublets (dd)JH-F(4) ≈ 8-10 Hz, JH-F(2) ≈ 1-2 Hz
H-37.2 - 7.4Doublet of doublets (dd)JH-F(2) ≈ 10-12 Hz, JH-F(4) ≈ 6-8 Hz
OCH₃3.9 - 4.1Singlet (s)-

Interpretation and Causality:

  • COOH Proton (H-acid): The carboxylic acid proton is highly deshielded and will appear as a broad singlet at a very downfield chemical shift (typically >12 ppm). Its broadness is a result of hydrogen bonding and chemical exchange with trace amounts of water in the solvent.

  • Aromatic Protons (H-6 and H-3): The two aromatic protons are in different chemical environments and will couple to each other (a small ⁴J meta-coupling, which might not be resolved) and, more significantly, to the two fluorine atoms.

    • H-6: This proton is ortho to the carboxylic acid group and para to the F-2 fluorine. It is expected to be the most downfield of the aromatic protons due to the deshielding effect of the adjacent carboxyl group. It will be split into a doublet by the meta-coupling to F-4 and may show a smaller coupling to F-2.

    • H-3: This proton is ortho to the F-2 fluorine and meta to the F-4 fluorine. The large ortho H-F coupling will be the dominant splitting pattern.

  • Methoxy Protons (OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet in the typical region for methoxy groups on an aromatic ring.

G cluster_mol This compound cluster_spectrum Predicted ¹H NMR Couplings mol H-6 ↔ F-4 (meta) H-6 ↔ F-2 (para) H-3 ↔ F-2 (ortho) H-3 ↔ F-4 (meta) H6 H-6 Signal (Doublet of Doublets) mol->H6 J(H,F) H3 H-3 Signal (Doublet of Doublets) mol->H3 J(H,F)

Caption: Predicted ¹H-F couplings in the ¹H NMR spectrum.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals, one for each unique carbon atom. The carbons directly bonded to fluorine will appear as doublets due to ¹JC-F coupling.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling) Coupling Constants (J, Hz)
C=O165 - 168Singlet (s)-
C-2158 - 162Doublet (d)¹JC-F ≈ 240-260 Hz
C-4155 - 159Doublet (d)¹JC-F ≈ 240-260 Hz
C-5145 - 149Doublet (d)²JC-F(4) ≈ 15-25 Hz
C-1118 - 122Doublet of doublets (dd)²JC-F(2) ≈ 20-30 Hz, ⁴JC-F(4) ≈ 2-4 Hz
C-6115 - 119Doublet of doublets (dd)³JC-F(4) ≈ 5-10 Hz, ³JC-F(2) ≈ 3-5 Hz
C-3105 - 109Doublet of doublets (dd)²JC-F(2) ≈ 20-30 Hz, ²JC-F(4) ≈ 20-30 Hz
OCH₃56 - 58Singlet (s)-

Interpretation and Causality:

  • Carboxyl Carbon (C=O): This carbon is the most deshielded and appears far downfield.

  • Fluorine-Bearing Carbons (C-2 and C-4): These carbons are directly attached to the highly electronegative fluorine atoms, which results in a significant downfield shift and a very large one-bond coupling constant (¹JC-F).[2]

  • Other Aromatic Carbons: The chemical shifts and multiplicities of the other aromatic carbons are influenced by their proximity to the fluorine and other substituents. Two-bond (²JC-F) and three-bond (³JC-F) couplings are expected and are diagnostic.

  • Methoxy Carbon (OCH₃): This aliphatic carbon appears in the typical upfield region for such groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the substituted aromatic ring.

Experimental Protocol: IR
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Sample Preparation: For a solid sample, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Acquisition: A background spectrum is recorded first, followed by the sample spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.

Predicted IR Spectral Data
Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
2500-3300O-H stretch (carboxylic acid dimer)Broad, Strong
~1700-1680C=O stretch (conjugated carboxylic acid)Strong
~1600, ~1475C=C stretch (aromatic ring)Medium
~1300C-O stretch (coupled with O-H bend)Medium
~1250C-O-C stretch (aryl ether)Strong
~1100-1000C-F stretchStrong
~920O-H out-of-plane bend (dimer)Broad, Medium

Interpretation and Causality:

  • O-H Stretch: The most characteristic feature of a carboxylic acid is the extremely broad O-H stretching absorption that spans from ~3300 to 2500 cm⁻¹.[3][4] This broadening is due to strong intermolecular hydrogen bonding, which forms a dimeric structure.

  • C=O Stretch: The carbonyl stretch of an aromatic carboxylic acid is typically found between 1710 and 1680 cm⁻¹.[4] Conjugation with the aromatic ring lowers the frequency compared to a saturated carboxylic acid.

  • C-F Stretches: The C-F stretching vibrations will produce strong absorptions in the 1100-1000 cm⁻¹ region.

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule as a whole.

G IR_Spectrum 2500-3300 cm⁻¹ ~1700 cm⁻¹ ~1300 cm⁻¹ ~1100 cm⁻¹ ~920 cm⁻¹ Functional_Groups O-H (dimer) C=O (conjugated) C-O C-F O-H bend IR_Spectrum:f0->Functional_Groups:f0 IR_Spectrum:f1->Functional_Groups:f1 IR_Spectrum:f2->Functional_Groups:f2 IR_Spectrum:f3->Functional_Groups:f3 IR_Spectrum:f4->Functional_Groups:f4

Caption: Correlation of key IR absorptions with functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: MS
  • Ionization: Electrospray ionization (ESI) is a common technique for carboxylic acids, often performed in negative ion mode to observe the deprotonated molecule [M-H]⁻. Electron ionization (EI) can also be used and will provide more extensive fragmentation.

  • Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the ions is recorded.

Predicted Mass Spectral Data

The molecular weight of this compound (C₈H₆F₂O₃) is 188.13 g/mol .

m/z Proposed Fragment Neutral Loss
188[C₈H₆F₂O₃]⁺˙ (Molecular Ion)-
171[C₈H₅F₂O₂]⁺•OH
143[C₇H₅F₂O]⁺•COOH or (•OH + CO)
115[C₆H₅F₂]⁺COOH + CO

Interpretation and Causality:

  • Molecular Ion (M⁺˙): In EI-MS, the molecular ion peak should be observed at m/z 188. Its intensity may vary.

  • Loss of a Hydroxyl Radical (M-17): A common fragmentation pathway for carboxylic acids is the loss of the hydroxyl radical (•OH) to form an acylium ion, which would appear at m/z 171.[5]

  • Loss of a Carboxyl Radical (M-45): Decarboxylation, the loss of the •COOH radical, is a characteristic fragmentation of benzoic acids, leading to a phenyl cation.[5] For this molecule, this would result in a fragment at m/z 143.

  • Further Fragmentation: The fragment at m/z 143 could further lose carbon monoxide (CO) to yield a fragment at m/z 115.

G M [M]⁺˙ m/z = 188 M17 [M-OH]⁺ m/z = 171 M->M17 - •OH M45 [M-COOH]⁺ m/z = 143 M->M45 - •COOH M73 [M-COOH-CO]⁺ m/z = 115 M45->M73 - CO

Caption: Predicted EI-MS fragmentation pathway.

Conclusion

References

  • Jian, F.-F., et al. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. Rapid Communications in Mass Spectrometry, 34(S3), e8831. Available at: [Link]

  • Doc Brown's Chemistry. (2025). Mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern. Available at: [Link]

  • Wiesen, S., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3164-3169. Available at: [Link]

  • Holmes, J. L., & Benoit, F. M. (1972). The mass spectra of aromatic compounds—IV: The fragmentation of fluorinated benzoic acids. Organic Mass Spectrometry, 6(1), 1-15.
  • National Institutes of Health. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. PubChem. Available at: [Link]

  • National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available at: [Link]

  • Sykes, P. (1986). A Guidebook to Mechanism in Organic Chemistry. 6th ed.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. 8th ed. John Wiley & Sons.
  • Doc Brown's Chemistry. (2025). Infrared spectrum of benzoic acid. Available at: [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-23. Available at: [Link]

  • Royal Society of Chemistry. (2019). Supplementary Information. Available at: [Link]

  • ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... Available at: [Link]

  • MassBank of North America. (n.d.). Benzoic acids and derivatives. Available at: [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

  • ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Available at: [Link]

  • Hayashi, S., & Kimura, N. (1966). Infrared Spectra and Molecular Configuration of Benzoic Acid. Bulletin of the Institute for Chemical Research, Kyoto University, 44(4), 335-342. Available at: [Link]

  • MassBank. (2017). Benzoic acids and derivatives. Available at: [Link]

  • Royal Society of Chemistry. (2017). Supplementary Information. Available at: [Link]

Sources

The Strategic Utility of 2,4-Difluoro-5-methoxybenzoic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Growing Importance of Fluorinated Building Blocks in Medicinal Chemistry

In the landscape of modern drug discovery and organic synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds has become an indispensable tool for modulating a wide array of physicochemical and biological properties. The unique electronic nature of fluorine—its high electronegativity, small size, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity to target proteins.[1][2] This has led to a surge in the development and application of fluorinated building blocks. Among these, 2,4-Difluoro-5-methoxybenzoic acid has emerged as a particularly valuable synthon, offering a unique combination of functionalities that synthetic chemists can exploit to construct complex and biologically active molecules. This guide provides a comprehensive overview of the properties, key reactions, and strategic applications of this compound as a building block in organic synthesis, with a focus on its role in the development of novel therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.

Core Physicochemical Data

The structural features of this compound—two electron-withdrawing fluorine atoms and an electron-donating methoxy group on a benzoic acid core—confer upon it a distinct set of properties that influence its reactivity and handling.

PropertyValueSource
Molecular Formula C₈H₆F₂O₃[1]
Molecular Weight 188.13 g/mol [1]
Appearance White to light yellow crystalline powder[1]
Melting Point 193 - 197 °C[1]
CAS Number 188355-87-7-
Spectroscopic Data Analysis

Spectroscopic data is crucial for the identification and characterization of this compound and its derivatives. While a complete, publicly available, and fully assigned high-resolution spectrum for this specific isomer is not readily found in a single source, data from analogous compounds can provide a strong basis for interpretation.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the acidic proton of the carboxylic acid. The aromatic protons will exhibit splitting patterns influenced by both fluorine and proton-proton coupling. The methoxy group will appear as a singlet, typically in the range of 3.8-4.0 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift, often above 10 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carboxyl carbon, the aromatic carbons (with C-F couplings), and the methoxy carbon. The carbon atoms directly bonded to fluorine will show large one-bond C-F coupling constants (¹JCF). The carboxyl carbon signal is typically found in the 165-175 ppm region. The methoxy carbon appears around 56 ppm.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid dimer, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carbonyl group will be present around 1700 cm⁻¹. C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ region.[4][5]

  • Mass Spectrometry: Electron ionization mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z 188. Subsequent fragmentation may involve the loss of -OH, -COOH, and -OCH₃ groups.[6][7][8][9][10]

Core Reactivity and Synthetic Applications

The primary utility of this compound in organic synthesis stems from the reactivity of its carboxylic acid group, most notably in the formation of amide bonds.

Amide Bond Formation: A Gateway to Bioactive Molecules

The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry. This compound serves as an excellent substrate for these reactions, providing a scaffold that can be readily coupled with a diverse range of amines to generate libraries of compounds for biological screening.

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable and requires high temperatures, often leading to side products. Therefore, the carboxylic acid must first be "activated." This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group. Common activating agents include carbodiimides (like EDC), phosphonium salts (like PyBOP), and uronium/aminium salts (like HATU).[11]

The choice of coupling reagent, base, and solvent is critical and depends on the specific properties of the amine and the carboxylic acid. For an electron-deficient aromatic ring, such as in this compound, the carboxyl group is more electrophilic, which can facilitate the reaction. However, the reduced nucleophilicity of some amines, particularly electron-deficient anilines, may require more potent coupling reagents like HATU or the conversion of the carboxylic acid to a more reactive acyl fluoride.[3][12]

This protocol describes a robust method for the coupling of this compound with a primary or secondary amine using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 - 1.2 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and HATU (1.1 eq).

  • Dissolve the solids in anhydrous DMF.

  • Add DIPEA (2.0 - 3.0 eq) to the stirred solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 - 1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Case Study: Synthesis of MEK/mTOR Dual Inhibitors

A prominent example showcasing the utility of this compound is in the synthesis of novel dual inhibitors of MEK (Mitogen-activated protein kinase kinase) and mTOR (mammalian Target of Rapamycin) for cancer therapy.[13][14] The MAPK/ERK and PI3K/AKT/mTOR signaling pathways are frequently dysregulated in human cancers, and their crosstalk can lead to therapeutic resistance.[15][16] Dual inhibition of these pathways is therefore a promising therapeutic strategy.[13][14][16]

In the synthesis of these dual inhibitors, a key intermediate is often an amide derived from a substituted benzoic acid. While the specific example in the cited literature uses a 5-(...)-2-methoxybenzoic acid derivative, the general synthetic strategy is directly applicable to this compound, which would introduce a different substitution pattern on the phenyl ring, potentially altering the pharmacological properties of the final compound.

Synthetic Workflow for a Hypothetical MEK/mTOR Inhibitor

The following workflow illustrates how this compound could be incorporated into the synthesis of a dual MEK/mTOR inhibitor.

G A This compound C Amide Coupling (HATU, DIPEA, DMF) A->C B Amine-containing mTOR inhibitor fragment B->C D Amide-linked mTOR inhibitor C->D F Coupling Reaction D->F E Linker with MEK targeting moiety E->F G Final MEK/mTOR Dual Inhibitor F->G

Caption: Synthetic workflow for a MEK/mTOR dual inhibitor.

This workflow highlights the central role of the amide coupling reaction in connecting the this compound-derived fragment with the rest of the molecule. The choice of this specific benzoic acid derivative allows for the introduction of fluorine and methoxy groups, which can fine-tune the molecule's properties for improved efficacy and pharmacokinetics.

Broader Applications and Future Outlook

While the synthesis of kinase inhibitors is a major application, the utility of this compound is not limited to this area. Its structural motifs are of interest in the development of a wide range of bioactive molecules.

  • Agrochemicals: The presence of a difluoromethoxy-substituted phenyl ring is a feature found in some herbicides and pesticides.[1] The unique electronic properties of this moiety can influence the compound's interaction with biological targets in plants and insects.

  • Materials Science: Fluorinated aromatic compounds are used in the synthesis of advanced polymers and liquid crystals due to their thermal stability and unique electronic properties. This compound could serve as a monomer or a precursor to monomers for such materials.

The continued exploration of new coupling methodologies and the increasing demand for novel, highly functionalized molecules in drug discovery and materials science will undoubtedly lead to new and innovative applications for this compound. Its commercial availability and versatile reactivity make it a valuable tool in the arsenal of the modern synthetic chemist.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its unique substitution pattern of two fluorine atoms and a methoxy group on a benzoic acid core provides a handle for introducing these key functionalities into complex molecules. The primary application lies in the formation of amide bonds, a cornerstone of medicinal chemistry, enabling the synthesis of a wide range of biologically active compounds, including potent kinase inhibitors. As the demand for sophisticated and highly optimized molecules continues to grow across various scientific disciplines, the strategic use of well-designed building blocks like this compound will remain crucial for driving innovation and discovery.

References

  • Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents. National Institutes of Health. Available at: [Link]

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available at: [Link]

  • Ácido 2,4-difluoro-3-metoxibenzoico. Chem-Impex. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Benzoic acid, 2-methoxy-. NIST WebBook. Available at: [Link]

  • p-Methoxybenzoic acid, 5-fluoro-2-nitrophenyl ester. NIST WebBook. Available at: [Link]

  • 2,5-Dimethoxybenzoic acid. NIST WebBook. Available at: [Link]

  • Benzoic acid, 2,4-dimethoxy-. NIST WebBook. Available at: [Link]

  • Benzoic acid, 2,4-dimethyl-. NIST WebBook. Available at: [Link]

  • Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. Available at: [Link]

  • Combined inhibition of MEK and mTOR signaling inhibits initiation and progression of colorectal cancer. PubMed. Available at: [Link]

  • Combined inhibition of MEK and mTOR has a synergic effect on angiosarcoma tumorgrafts. PubMed Central. Available at: [Link]

  • Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents. ACS Publications. Available at: [Link]

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An In-depth Technical Guide to 2,4-Difluoro-5-methoxybenzoic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, fluorinated organic molecules have garnered significant attention due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability of therapeutic agents.[1] Among these, 2,4-Difluoro-5-methoxybenzoic acid stands out as a valuable substituted aromatic carboxylic acid. Its strategic placement of two fluorine atoms and a methoxy group on the benzene ring makes it a crucial building block in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs), particularly in the realms of oncology and anti-inflammatory research.[2][3]

This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, key properties, and applications. We will delve into the scientific rationale behind various synthetic routes, offering insights from an industrial and research perspective for professionals in drug development and chemical synthesis.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug design. The properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 1266114-05-9[4]
Molecular Formula C₈H₆F₂O₃[5]
Molecular Weight 188.13 g/mol [5]
Appearance White to off-white solid
Melting Point Not consistently reported; related compounds have a wide range.
Solubility Soluble in many organic solvents.[6]

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of this compound can be approached through several strategic disconnections. A retrosynthetic analysis reveals two primary pathways, which are commonly employed for the synthesis of polysubstituted aromatic compounds.

G cluster_0 Retrosynthetic Pathways 2,4-Difluoro-5-methoxybenzoic_acid This compound Carboxylation Carboxylation 2,4-Difluoro-5-methoxybenzoic_acid->Carboxylation C-C bond formation Functional_Group_Interconversion Functional Group Interconversion 2,4-Difluoro-5-methoxybenzoic_acid->Functional_Group_Interconversion COOH from other groups 1,3-Difluoro-4-methoxybenzene 1,3-Difluoro-4-methoxybenzene Carboxylation->1,3-Difluoro-4-methoxybenzene via Lithiation Substituted_Difluorobenzene Substituted Difluorobenzene Derivative Functional_Group_Interconversion->Substituted_Difluorobenzene e.g., from -CN, -CH3

Caption: Retrosynthetic analysis of this compound.

The two principal strategies suggested by this analysis are:

  • Directed ortho-Metalation (DoM) followed by Carboxylation: This approach involves the deprotonation of a suitably substituted difluoroanisole derivative at the position ortho to the directing methoxy group, followed by quenching with carbon dioxide.

  • Multi-step Synthesis via Functional Group Interconversion: This classic route builds the molecule through a series of reactions on a simpler difluorobenzene starting material, such as nitration, reduction, diazotization, and methoxylation, followed by the introduction or modification of the carboxylic acid group.

Synthetic Protocols and Mechanistic Insights

Synthesis Route 1: Directed ortho-Metalation (DoM) and Carboxylation

This elegant and often high-yielding strategy leverages the methoxy group as a powerful directing group for lithiation. The choice of a strong, non-nucleophilic base is critical to ensure regioselective deprotonation without side reactions.

G Start 1,3-Difluoro-4-methoxybenzene Step1 Lithiation with n-BuLi or LDA in THF, -78 °C Start->Step1 Intermediate Lithium Intermediate Step1->Intermediate Step2 Carboxylation with CO2 (dry ice) Intermediate->Step2 Product This compound Step2->Product

Caption: Workflow for the synthesis via Directed ortho-Metalation.

Experimental Protocol:

  • Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with anhydrous tetrahydrofuran (THF).

  • Introduction of the Starting Material: 1,3-Difluoro-4-methoxybenzene is dissolved in the THF and the solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: A solution of n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in a suitable solvent is added dropwise to the cooled solution while maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete lithiation. The choice of LDA can sometimes offer better regioselectivity and fewer side products compared to n-BuLi.

  • Carboxylation: An excess of freshly crushed dry ice (solid CO₂) is added to the reaction mixture in one portion. The cooling bath is removed, and the mixture is allowed to warm to room temperature overnight with continuous stirring.

  • Work-up and Isolation: The reaction is quenched by the slow addition of water or dilute hydrochloric acid. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield pure this compound.

Expert Insights:

  • Causality of Reagent Choice: The use of a strong, sterically hindered base like LDA is often preferred to minimize nucleophilic attack on the aromatic ring. The low reaction temperature is crucial to prevent decomposition of the organolithium intermediate.

  • Self-Validating System: The success of the lithiation can be monitored by quenching a small aliquot with D₂O and analyzing the deuterium incorporation by NMR spectroscopy. The final product's purity can be readily assessed by HPLC and its structure confirmed by ¹H NMR, ¹⁹F NMR, and mass spectrometry.

Synthesis Route 2: Multi-step Aromatic Functionalization

G Start 1,3-Difluorobenzene Nitration Nitration (HNO3/H2SO4) Start->Nitration Nitro 2,4-Difluoro-1-nitrobenzene Nitration->Nitro Methoxylation Nucleophilic Aromatic Substitution (NaOMe) Nitro->Methoxylation MethoxyNitro 2,4-Difluoro-5-nitroanisole Methoxylation->MethoxyNitro Reduction Reduction (e.g., Fe/HCl or H2/Pd-C) MethoxyNitro->Reduction Aniline 2,4-Difluoro-5-methoxyaniline Reduction->Aniline Sandmeyer Sandmeyer Reaction (NaNO2, HBF4 then CuCN) Aniline->Sandmeyer Nitrile 2,4-Difluoro-5-methoxybenzonitrile Sandmeyer->Nitrile Hydrolysis Hydrolysis (H+ or OH-) Nitrile->Hydrolysis Product This compound Hydrolysis->Product

Caption: A potential multi-step synthesis of this compound.

Experimental Protocol (Conceptual Outline):

  • Nitration: 1,3-Difluorobenzene is carefully treated with a mixture of concentrated nitric and sulfuric acids to introduce a nitro group, yielding primarily 2,4-Difluoro-1-nitrobenzene.

  • Methoxylation: The resulting nitro compound undergoes nucleophilic aromatic substitution with sodium methoxide (NaOMe) to introduce the methoxy group. The electron-withdrawing nitro group activates the ring towards this substitution.

  • Reduction: The nitro group of 2,4-Difluoro-5-nitroanisole is reduced to an amine using standard conditions, such as iron powder in acidic medium or catalytic hydrogenation.

  • Sandmeyer Reaction: The resulting aniline is diazotized with sodium nitrite in a strong acid, followed by reaction with a cyanide source (e.g., copper(I) cyanide) to yield the corresponding benzonitrile.

  • Hydrolysis: The nitrile is then hydrolyzed under acidic or basic conditions to afford the final product, this compound.

Expert Insights:

  • Regioselectivity: The directing effects of the fluorine and nitro groups must be carefully considered at each step to ensure the desired isomer is obtained.

  • Process Safety: The nitration and diazotization steps require careful temperature control and adherence to safety protocols due to the exothermic nature and potential instability of intermediates.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a versatile intermediate in the synthesis of biologically active molecules. The presence of fluorine atoms can block metabolic oxidation sites and modulate the pKa of the carboxylic acid, while the methoxy group can participate in hydrogen bonding and influence conformation.

This scaffold is found in a variety of investigational compounds, including:

  • Kinase Inhibitors: The benzoic acid moiety can serve as a key binding element in the hinge region of many protein kinases, which are important targets in cancer therapy.

  • Anti-inflammatory Agents: Derivatives of this acid have been explored as inhibitors of inflammatory enzymes and signaling pathways.

  • Agrochemicals: The unique substitution pattern can impart desirable properties for the development of novel herbicides and fungicides.[2]

Conclusion

While the specific historical "discovery" of this compound is not well-documented in readily accessible literature, its importance is firmly established through its recurrent appearance in patents and research focused on the synthesis of high-value compounds for the pharmaceutical and agrochemical industries. The synthetic routes presented in this guide, based on established chemical principles, provide a robust framework for its preparation. As the demand for sophisticated, fluorinated building blocks continues to grow, the efficient and scalable synthesis of this compound will remain a topic of significant interest for researchers and process chemists.

References

  • Protheragen. This compound. [Link]

  • Chemsrc. 2,4-Difluoro-5-methylbenzoic acid | CAS#:367954-99-2. [Link]

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  • ResearchGate. An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. [Link]

  • Google Patents. Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method.
  • Google Patents. Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Prime Scholars. An improved synthesis of 2-mercapto-5-difluoromethoxy-1H- benzimidazole: An important medicinal intermediate. [Link]

  • ResearchGate. An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. [Link]

  • ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

  • Google Patents. Method of preparing 2,4-difluoroaniline.
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The Strategic Incorporation of Fluorine: A Technical Guide to the Biological Activities of Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The substitution of hydrogen with fluorine on a benzoic acid scaffold is a powerful and widely employed strategy in modern medicinal chemistry. This strategic incorporation of fluorine dramatically alters the physicochemical properties of the parent molecule, leading to profound effects on its biological activity. This in-depth technical guide provides a comprehensive overview of the potential biological activities of fluorinated benzoic acids, designed for researchers, scientists, and drug development professionals. We will explore the rationale behind fluorine substitution, delve into the diverse therapeutic applications, elucidate key mechanisms of action, and provide validated experimental protocols to empower your research endeavors.

The Fluorine Advantage: Why Incorporate Fluorine into Benzoic Acid Scaffolds?

The unique properties of the fluorine atom are central to its utility in drug design. Its small van der Waals radius allows it to act as a "super-hydrogen," while its high electronegativity, the strongest of all elements, creates a strong, polarized carbon-fluorine (C-F) bond.[1][2] This translates to several key advantages for medicinal chemists:

  • Enhanced Metabolic Stability: The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly cytochrome P450s. This can significantly increase the in vivo half-life of a drug candidate.[3][4]

  • Increased Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.[3][4]

  • Modulation of Acidity (pKa): The position of fluorine on the benzoic acid ring significantly impacts the acidity of the carboxylic acid group. For instance, an ortho-fluorine substitution leads to a stronger acid due to the inductive electron-withdrawing effect, which can influence binding interactions with biological targets.[2]

  • Improved Binding Affinity: Fluorine can participate in favorable intermolecular interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency.[4][5]

  • Conformational Control: The steric and electronic effects of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive conformation.

These properties make fluorinated benzoic acids a privileged scaffold in the development of a wide array of therapeutic agents.[1][4]

A Spectrum of Biological Activities: Therapeutic Applications

The versatility of the fluorinated benzoic acid scaffold has led to the discovery of compounds with a broad range of biological activities.

Anti-inflammatory Activity

Fluorinated benzoic acid derivatives are prominent in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[2] The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[2][6]

  • Mechanism of Action: COX Inhibition: COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation. Selective inhibition of COX-2 is a key goal to minimize gastrointestinal side effects associated with non-selective NSAIDs. The electronic properties conferred by fluorine substitution can be fine-tuned to achieve desired selectivity and potency.

COX_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1 / COX-2 COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes PGH2->Thromboxanes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation GI_Protection GI Mucosal Protection Prostaglandins->GI_Protection Platelet_Aggregation Platelet Aggregation Thromboxanes->Platelet_Aggregation Fluorinated_Benzoic_Acids Fluorinated Benzoic Acids (NSAIDs) Fluorinated_Benzoic_Acids->COX1 Fluorinated_Benzoic_Acids->COX2

Figure 1: Simplified schematic of the cyclooxygenase (COX) pathway and the inhibitory action of fluorinated benzoic acid-based NSAIDs.

Anticancer Activity

Numerous studies have highlighted the potential of fluorinated benzoic acids as anticancer agents.[7][8][9] Their mechanisms of action are diverse and can involve:

  • Induction of Apoptosis: Some derivatives have been shown to induce programmed cell death in cancer cells by modulating the expression of key apoptotic proteins like Bcl-2 and promoting the cleavage of PARP-1.[7][9][10]

  • Enzyme Inhibition: Fluorinated benzoic acids can be designed to inhibit enzymes crucial for cancer cell proliferation and survival, such as histone deacetylases (HDACs).[11]

  • Signaling Pathway Modulation: These compounds can interfere with critical signaling pathways involved in tumorigenesis.

Apoptosis_Induction FBAs Fluorinated Benzoic Acid Derivative Cancer_Cell Cancer Cell FBAs->Cancer_Cell Bcl2 Bcl-2 (Anti-apoptotic) FBAs->Bcl2 Inhibition Bax Bax (Pro-apoptotic) FBAs->Bax Activation Mitochondria Mitochondria Cancer_Cell->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Bcl2->Mitochondria Bax->Mitochondria Caspase_Cascade Caspase Cascade (Caspase-9, Caspase-3) Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Figure 2: Generalized pathway of apoptosis induction in cancer cells by fluorinated benzoic acid derivatives.

Antimicrobial Activity

The emergence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Fluorinated benzoic acids have demonstrated promising activity against a range of pathogenic bacteria, particularly Gram-positive strains.[12][13]

  • Mechanism of Action: Fatty Acid Biosynthesis Inhibition: Some pyrazole-substituted fluorinated benzoic acid derivatives have been identified as inhibitors of the bacterial fatty acid biosynthesis (FAB) pathway, a crucial process for bacterial survival.[13]

Neuroprotective Effects

Recent research has uncovered the neuroprotective potential of certain fluorinated benzoic acid derivatives.[14][15] These compounds can offer protection against neuronal damage in conditions like ischemic stroke.

  • Multimodal Neuroprotection: For example, 2-((2-oxopropanoyl)oxy)-4-(trifluoromethyl)benzoic acid (OPTBA) has been shown to reduce infarct volumes and suppress microglial activation and pro-inflammatory cytokine induction in post-ischemic brains.[14][15] This compound acts as a pro-drug, hydrolyzing to its active metabolites, demonstrating a multimodal mechanism of action.[14][15]

Experimental Workflows and Protocols

To facilitate research in this area, we provide representative experimental protocols for the synthesis and biological evaluation of fluorinated benzoic acids.

General Synthesis Workflow

The synthesis of novel fluorinated benzoic acid derivatives typically follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Synthesis_Workflow Design Compound Design & Selection of Fluorinated Precursor Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization In_Vitro In Vitro Biological Assays (e.g., Enzyme Inhibition, Cytotoxicity) Characterization->In_Vitro In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR In_Vivo->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Design

Figure 3: A generalized workflow for the synthesis and evaluation of fluorinated benzoic acid derivatives.

Representative Synthesis Protocol: Esterification of 4-Fluorobenzoic Acid

This protocol describes a common first step in the synthesis of more complex derivatives.

  • Objective: To synthesize ethyl 4-fluorobenzoate as a precursor for further derivatization.

  • Materials:

    • 4-Fluorobenzoic acid

    • Absolute ethanol

    • Concentrated sulfuric acid

    • 10% Sodium carbonate solution

    • Ethyl acetate

    • n-Hexane

    • Round bottom flask (250 mL), condenser, heating mantle, separating funnel

  • Procedure:

    • Add 15 g of 4-fluorobenzoic acid to a 250 mL round bottom flask.

    • Dissolve the acid in 60 mL of absolute ethanol.

    • Carefully add 7.5 mL of concentrated H₂SO₄ to the mixture while shaking.[1]

    • Attach a condenser and reflux the mixture for 7-8 hours using a heating mantle.[1]

    • Monitor the reaction progress periodically using Thin Layer Chromatography (TLC) with an ethyl acetate/n-hexane mobile phase.[1]

    • After completion, allow the mixture to cool to room temperature.

    • Neutralize the unreacted acid by adding a 10% Na₂CO₃ solution until effervescence ceases.[1]

    • Transfer the solution to a separating funnel for extraction of the ethyl 4-fluorobenzoate product with ethyl acetate.

In Vitro COX Inhibition Assay

This assay is crucial for evaluating the anti-inflammatory potential of synthesized compounds.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.

  • Principle: The assay measures the peroxidase activity of COX, where the enzyme catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid. Inhibition of this reaction by the test compound results in a reduced colorimetric signal.

  • Materials:

    • Purified COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Heme

    • Chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

    • Test compounds (fluorinated benzoic acid derivatives)

    • Assay buffer

    • 96-well microplate reader

  • Procedure:

    • Prepare a series of dilutions of the test compounds.

    • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

    • Add the test compound dilutions to the respective wells.

    • Incubate the plate at room temperature for a specified time (e.g., 15 minutes).

    • Initiate the reaction by adding arachidonic acid and the chromogenic substrate.

    • Measure the absorbance at the appropriate wavelength over time using a microplate reader.

    • Calculate the rate of reaction for each concentration of the test compound.

    • Plot the percentage of inhibition versus the log of the compound concentration to determine the IC50 value.

Data Presentation: Comparative Physicochemical Properties

The position of the fluorine atom on the benzoic acid ring has a significant impact on its physicochemical properties, which in turn influences its biological activity.

Property2-Fluorobenzoic Acid (ortho)3-Fluorobenzoic Acid (meta)4-Fluorobenzoic Acid (para)Benzoic Acid (Reference)
CAS Number 445-29-4455-38-9456-22-465-85-0
Molar Mass ( g/mol ) 140.11140.11140.11122.12
Melting Point (°C) 122-125123-125184122.4
pKa 3.273.864.144.20
Data compiled from various sources.[2]

The lower pKa of 2-fluorobenzoic acid, indicating stronger acidity, is a result of the "ortho effect," where the proximity of the electronegative fluorine atom stabilizes the carboxylate anion.[2]

Future Directions and Conclusion

The strategic use of fluorine in the design of benzoic acid derivatives continues to be a highly fruitful area of research. Future work will likely focus on:

  • Multitargeted Ligands: Designing single molecules that can modulate multiple biological targets to treat complex diseases.

  • Fluorine-18 Radiotracers: The use of ¹⁸F-labeled benzoic acid derivatives for positron emission tomography (PET) imaging in diagnostics and drug development.[16]

  • Targeted Drug Delivery: Incorporating fluorinated benzoic acids into targeted delivery systems to enhance efficacy and reduce off-target effects.

References

  • The Role of Fluorinated Benzoic Acids in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Robust neuroprotective effects of 2-((2-oxopropanoyl)oxy)-4-(trifluoromethyl)benzoic acid (OPTBA), a HTB/pyruvate ester, in the postischemic rat brain. National Institutes of Health. [Link]

  • Robust neuroprotective effects of 2-((2-oxopropanoyl)oxy)-4-(trifluoromethyl)benzoic acid (OPTBA), a HTB/pyruvate ester, in the postischemic rat brain. PubMed. [Link]

  • Fluorobenzoic Acid Series. Sparrow Chemical. [Link]

  • [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity]. PubMed. [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. National Institutes of Health. [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. ResearchGate. [Link]

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. National Institutes of Health. [Link]

  • Development of fluorine-18-labeled 5-HT1A antagonists. PubMed. [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. MDPI. [Link]

  • 2-amino-3-fluorobenzoic acid. Organic Syntheses. [Link]

  • Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. PubMed. [Link]

  • Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed. [Link]

  • Fluoro-benzoic acid series. LookChem. [Link]

  • Method for the production of benzoic acid derivatives fluorinated on the nucleus.
  • Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). National Institutes of Health. [Link]

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Topic: The Strategic Role of Fluorine and Methoxy Groups in Modulating Benzoic Acid Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoic acid scaffold is a privileged structure in medicinal chemistry, serving as a foundational template for a multitude of therapeutic agents. Its physicochemical and pharmacological properties, however, are profoundly influenced by the nature and position of substituents on the aromatic ring. This technical guide provides an in-depth analysis of two of the most impactful functional groups in modern drug design: fluorine and the methoxy group. We will explore the distinct electronic and steric effects of each substituent, their influence on critical drug-like properties including acidity (pKa), lipophilicity (logP), and metabolic stability, and the complex interplay that arises when they are used in combination. This guide synthesizes field-proven insights with established scientific principles, offering detailed experimental protocols and comparative data to empower researchers in the rational design and optimization of novel benzoic acid derivatives.

Introduction: The Benzoic Acid Scaffold in Medicinal Chemistry

Benzoic acid and its derivatives are cornerstones of drug development, found in compounds ranging from anti-inflammatory agents to antibacterials. The carboxylic acid moiety provides a key interaction point for biological targets, often acting as a hydrogen bond donor and acceptor. However, the inherent properties of the parent molecule must be meticulously tuned to achieve a desirable ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Strategic substitution on the phenyl ring is the primary method for this fine-tuning.

Among the vast arsenal of functional groups available to medicinal chemists, fluorine and the methoxy group have emerged as particularly powerful tools. Fluorine, the most electronegative element, can dramatically alter local electronics, block metabolic pathways, and enhance binding affinity. The methoxy group, prevalent in natural products, offers a more nuanced electronic profile and can improve physicochemical properties and ligand-target interactions. Understanding the precise impact of these substituents, both individually and in concert, is critical for accelerating the discovery of safer and more effective therapeutics.

The Role of Fluorine: The "Magic Bullet" Atom

The incorporation of fluorine into drug candidates is a widely used strategy to enhance pharmacological profiles. Its unique properties—small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), high electronegativity (3.98 on the Pauling scale), and the exceptional strength of the carbon-fluorine (C-F) bond—allow it to exert profound effects without significantly increasing steric bulk.

Impact on Acidity (pKa)

Fluorine's potent electron-withdrawing inductive effect (-I) is its most significant electronic feature. When placed on the benzoic acid ring, it pulls electron density away from the carboxylic acid group, stabilizing the resulting carboxylate anion upon deprotonation. This stabilization leads to a lower pKa value, signifying a stronger acid.

The position of the fluorine atom is critical:

  • Ortho-Fluorobenzoic Acid: This is the strongest acid among the isomers. The proximity of the fluorine atom to the carboxylic acid group maximizes the inductive effect, providing the greatest stabilization to the conjugate base.

  • Meta-Fluorobenzoic Acid: The inductive effect is still significant at the meta position, resulting in an acid that is stronger than benzoic acid itself.

  • Para-Fluorobenzoic Acid: At the para position, the inductive effect is weaker due to distance. Furthermore, a competing, weak electron-donating resonance effect (+M) can slightly counteract the acidity increase, though the inductive effect still dominates.

Impact on Lipophilicity (logP)

Lipophilicity, a measure of a compound's partitioning between an oily and an aqueous phase, is a critical determinant of membrane permeability and bioavailability. A single fluorine-for-hydrogen substitution generally increases the octanol/water partition coefficient (logP), thereby increasing lipophilicity. This can improve a drug's ability to cross biological membranes, but excessive lipophilicity can lead to poor solubility and increased off-target effects.

Enhancement of Metabolic Stability

One of the most valuable applications of fluorine in drug design is to block metabolic "soft spots." Phase I metabolism, often mediated by Cytochrome P450 (CYP) enzymes, frequently involves the oxidation of vulnerable C-H bonds. Replacing a hydrogen atom at a metabolically labile position with a fluorine atom can effectively prevent this enzymatic attack due to the high energy of the C-F bond (~485 kJ/mol). This "metabolic blocking" strategy can significantly increase a drug's half-life and oral bioavailability.

The Role of the Methoxy Group: A Versatile Modulator

The methoxy group (-OCH₃) is a common feature in both natural products and synthetic drugs, valued for its ability to modulate electronic properties, improve solubility, and participate in key binding interactions. Its influence is more complex than that of fluorine, stemming from a duality in its electronic nature.

Dual Electronic Effects and Impact on Acidity (pKa)

The methoxy group exerts two opposing electronic effects when attached to an aromatic ring:

  • Inductive Effect (-I): Due to the electronegativity of the oxygen atom, the methoxy group has a weak electron-withdrawing inductive effect.

  • Resonance Effect (+M or +R): The lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the benzene ring, an electron-donating effect.

The net effect on acidity depends on the substituent's position, as the resonance effect only operates at the ortho and para positions:

  • Para-Methoxybenzoic Acid: The strong electron-donating resonance effect (+M) dominates the weak inductive effect (-I). This donation of electron density destabilizes the carboxylate anion, making the compound a weaker acid than benzoic acid (higher pKa).

  • Meta-Methoxybenzoic Acid: At the meta position, the resonance effect does not operate. Therefore, only the weak electron-withdrawing inductive effect (-I) is felt, which slightly stabilizes the carboxylate anion. This makes meta-methoxybenzoic acid a slightly stronger acid than benzoic acid.

  • Ortho-Methoxybenzoic Acid: The "ortho effect" comes into play, where steric hindrance can force the carboxylic acid group out of the plane of the benzene ring, disrupting resonance and leading to complex electronic and steric influences. Experimentally, it is a stronger acid than benzoic acid.

Lipophilicity and Hydrogen Bonding

The methoxy group is considered a non-lipophilic substituent. While it contains a methyl group, the oxygen atom's ability to act as a hydrogen bond acceptor (HBA) can offset the lipophilicity, potentially improving aqueous solubility and ligand-protein binding.

Metabolic Liability

In stark contrast to fluorine, the methoxy group is often a point of metabolic vulnerability. It is highly susceptible to oxidative O-demethylation by CYP enzymes, which converts the methoxy group into a hydroxyl group (a phenol). This resulting metabolite can then undergo further Phase II conjugation reactions, leading to rapid clearance of the drug. While sometimes desirable for prodrug strategies, this metabolic instability is often a challenge that medicinal chemists must address.

Physicochemical Data Summary

The following table summarizes key physicochemical data for benzoic acid and its fluorinated and methoxylated isomers, illustrating the principles discussed above.

CompoundSubstituentPositionpKalogP
Benzoic Acid-H-4.201.87
2-Fluorobenzoic Acid-Fortho3.271.73
3-Fluorobenzoic Acid-Fmeta3.861.87
4-Fluorobenzoic Acid-Fpara4.141.98
2-Methoxybenzoic Acid-OCH₃ortho4.091.59
3-Methoxybenzoic Acid-OCH₃meta4.102.02
4-Methoxybenzoic Acid-OCH₃para4.471.96

Note: logP values can vary based on the experimental or computational method used. The values presented are representative.

Key Experimental Protocols

A self-validating drug discovery program requires robust and reproducible experimental methodologies. The following sections detail standard protocols for the synthesis and evaluation of substituted benzoic acid derivatives.

Synthesis of a Fluorinated Benzoic Acid Derivative

This protocol describes a representative synthesis of 2-fluoro-5-nitrobenzoic acid via nucleophilic aromatic substitution, a common method for introducing fluorine.

Objective: To synthesize 2-fluoro-5-nitrobenzoic acid from a benziodoxolone precursor.

Materials:

  • 1-aryl-5-nitrobenziodoxolone precursor

  • Anhydrous Cesium Fluoride (CsF)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Deionized Water

  • Hydrochloric Acid (HCl)

  • Dry reaction vial with magnetic stir bar

  • Heating mantle or oil bath

Procedure:

  • To a dry reaction vial containing a magnetic stir bar, add the 1-aryl-5-nitrobenziodoxolone precursor (0.1 mmol).

  • Add anhydrous CsF (0.3 mmol) to the vial.

  • Add 1 mL of anhydrous DMSO.

  • Seal the vial and heat the reaction mixture to 120 °C for 10 minutes with vigorous stirring.

  • Allow the reaction to cool to room temperature.

  • Quench the reaction by adding deionized water.

  • Acidify the aqueous solution with HCl to precipitate the 2-fluoro-5-nitrobenzoic acid product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry.

Determination of pKa by Potentiometric Titration

This protocol provides a reliable method for experimentally determining the acid dissociation constant (pKa).

Objective: To determine the pKa of a substituted benzoic acid derivative.

Materials:

  • Substituted benzoic acid sample (~0.1 mmol)

  • Standardized sodium hydroxide (NaOH) solution (~0.1 M)

  • Deionized, CO₂-free water

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Buret (10 mL or 25 mL)

Procedure:

  • Accurately weigh the benzoic acid sample and dissolve it in a known volume (e.g., 50 mL) of CO₂-free deionized water in a beaker.

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not contact the stir bar.

  • Record the initial pH of the solution.

  • Fill the buret with the standardized NaOH solution and record the initial volume.

  • Begin the titration by adding small increments (e.g., 0.1-0.2 mL) of the NaOH solution.

  • After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

  • Continue the titration past the equivalence point (the point of the steepest pH change).

  • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

  • Determine the volume of NaOH at the equivalence point. The volume at the half-equivalence point is exactly half of this value.

  • The pKa is equal to the pH of the solution at the half-equivalence point.

In Vitro Metabolic Stability Assay

This protocol is used to assess a compound's susceptibility to metabolism by liver enzymes, providing a key indicator of its likely in vivo clearance.

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a test compound using human liver microsomes (HLMs).

Materials:

  • Test compound stock solution (e.g., in DMSO)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Ice bath and 37°C water bath or incubator

  • Acetonitrile (or other suitable organic solvent) for quenching

  • LC-MS/MS system for analysis

Procedure:

  • Prepare the incubation mixture by combining phosphate buffer, the NADPH regenerating system, and HLMs in a microcentrifuge tube. Keep on ice.

  • Pre-warm the incubation mixture at 37°C for 5-10 minutes.

  • Initiate the reaction by adding a small volume of the test compound stock solution to the incubation mixture to achieve the desired final concentration (e.g., 1 µM).

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the metabolic reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile with an internal standard).

  • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate or vials for analysis.

  • Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k).

  • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k. A shorter half-life indicates lower metabolic stability.

Visualizations of Key Concepts

Diagram 1: Electronic Effects of Substituents

electronic_effects cluster_F Fluorine (-F) cluster_OMe Methoxy (-OCH3) at Para F_ring Fluorobenzoic Acid F_effect Strong Inductive Withdrawal (-I) F_ring->F_effect Dominant Effect F_outcome Stabilizes Anion Increases Acidity F_effect->F_outcome OMe_ring p-Methoxybenzoic Acid OMe_resonance Strong Resonance Donation (+M) OMe_ring->OMe_resonance Dominant Effect OMe_inductive Weak Inductive Withdrawal (-I) OMe_ring->OMe_inductive Minor Effect OMe_outcome Destabilizes Anion Decreases Acidity OMe_resonance->OMe_outcome

Caption: Dominant electronic effects of fluorine and para-methoxy groups on benzoic acid.

Diagram 2: Workflow for In Vitro Metabolic Stability Assay

metabolic_stability_workflow start Prepare Incubation Mix (HLMs, Buffer, NADPH System) prewarm Pre-warm at 37°C start->prewarm initiate Initiate Reaction (Add Test Compound) prewarm->initiate sampling Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sampling Incubate at 37°C quench Quench Reaction (Cold Acetonitrile + IS) sampling->quench process Centrifuge to Pellet Protein quench->process analyze Analyze Supernatant by LC-MS/MS process->analyze calculate Calculate t½ and CLint analyze->calculate end Assess Stability calculate->end

Caption: Standard experimental workflow for assessing metabolic stability in HLMs.

Conclusion and Outlook

Fluorine and methoxy groups are powerful tools in the medicinal chemist's repertoire for optimizing benzoic acid derivatives. Fluorine's strong inductive effect and ability to block metabolism make it invaluable for enhancing acidity and in vivo half-life. Conversely, the methoxy group offers a nuanced approach to modulating acidity and can improve physicochemical properties, though its metabolic liability must be carefully managed. The strategic placement of these substituents, guided by a thorough understanding of their electronic and steric properties, is essential for the successful design of novel therapeutics. By employing the robust experimental protocols detailed in this guide, researchers can effectively validate their design hypotheses and accelerate the progression of promising candidates from the bench to the clinic.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

  • Ishihara, Y. (2022). Methoxy group: a non-lipophilic “scout” for protein pocket finding. RSC Medicinal Chemistry, 13(10), 1156-1159. [Link]

  • Al-Hourani, B. J. (2023). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, 28(14), 5399. [Link]

  • Avdeef, A. (2012).
  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • van der Meer, D. (2010). Development of Methods for the Determination of pKa Values. [Link]

  • PubChem. (n.d.). 2-Methoxybenzoic acid. [Link]

  • PubChem. (n.d.). 3-Methoxybenzoic acid. [Link]

  • ECETOC. (2010). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Sekisui XenoTech. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [Link]

Methodological & Application

Application Notes & Protocols: Synthesis of Heterocyclic Compounds from 2,4-Difluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Benzoic Acids in Heterocyclic Synthesis

Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast majority of FDA-approved drugs featuring at least one heterocyclic ring system.[1][2] Their structural diversity and ability to engage in specific biological interactions make them indispensable scaffolds in drug discovery. Within this domain, fluorinated building blocks have gained prominence for their ability to modulate pharmacokinetic and pharmacodynamic properties such as metabolic stability, lipophilicity, and binding affinity.

2,4-Difluoro-5-methoxybenzoic acid is a versatile and strategically important starting material. The presence of two fluorine atoms and a methoxy group on the aromatic ring provides a unique combination of electronic and steric properties that can be exploited to direct synthetic transformations and construct complex molecular architectures. The fluorine atoms, particularly, serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions, a key step in the synthesis of many modern pharmaceuticals, most notably the fluoroquinolone class of antibiotics.[3][4]

This guide provides detailed application notes and validated protocols for the synthesis of two medicinally important classes of heterocyclic compounds—quinolones and benzoxazines—using this compound as a key precursor. The methodologies are presented with a focus on the underlying chemical principles, providing researchers with the rationale behind experimental choices and empowering them to adapt these protocols for their specific research needs.

SECTION 1: Synthesis of Biologically Active Quinolone Scaffolds

Application Note 1.1: A Generalized Strategy for Fluoroquinolone Core Synthesis

The fluoroquinolone scaffold is a cornerstone of antibacterial drug development. The synthesis typically involves a multi-step sequence to construct the bicyclic 4-oxo-1,4-dihydropyridine-3-carboxylic acid core. A common and effective strategy adapted for a precursor like this compound follows a pathway involving initial activation, condensation to build the second ring, a thermally-induced cyclization, and subsequent functionalization.

The critical step for installing the bio-active side chain is the SNAr reaction. In the context of the target quinolone, the fluorine atom derived from the C4 position of the starting benzoic acid becomes highly activated by the electron-withdrawing effects of the C4-keto group and the C3-carboxylic acid. This allows for its efficient displacement by various amine nucleophiles, enabling the creation of diverse libraries of candidate compounds for biological screening.[5][6]

Fluoroquinolone Synthesis Workflow General Synthetic Workflow for Fluoroquinolones A 2,4-Difluoro-5- methoxybenzoic Acid B Acyl Chloride Formation A->B SOCl₂ C Condensation with Malonate Derivative B->C 1. EtO⁻ 2. CH₂(CO₂Et)₂ D Reaction with Orthoformate & Amine C->D 1. HC(OEt)₃ 2. R'-NH₂ E Thermal Cyclization D->E Heat F Quinolone Core (Ester) E->F G Saponification F->G NaOH, H₂O H Quinolone Core (Acid) G->H I C-7 S_NAr with Amine (R-NH2) H->I Base, Solvent J Final Fluoroquinolone Derivative I->J

Caption: General workflow for fluoroquinolone synthesis.

Protocol 1.1: Synthesis of a 1-Cyclopropyl-6-fluoro-7-(substituted-amino)-5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

This protocol outlines a comprehensive, multi-step synthesis starting from this compound. Each step includes justifications for the chosen reagents and conditions.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Triethyl orthoformate

  • Cyclopropylamine

  • Dowtherm A (or diphenyl ether)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • A desired amine (e.g., Pyrrolidine)

  • Triethylamine (TEA)

  • Anhydrous solvents (DCM, Ethanol, Acetonitrile)

Step-by-Step Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask under an inert atmosphere (N₂), suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add thionyl chloride (1.5 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then reflux gently for 2-3 hours until the solution becomes clear.

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2,4-Difluoro-5-methoxybenzoyl chloride.

    • Scientist's Note: Thionyl chloride is a standard reagent for converting carboxylic acids to highly reactive acyl chlorides, which are necessary for the subsequent C-C bond formation. The reaction is performed under anhydrous conditions to prevent hydrolysis of the acyl chloride.

  • Condensation and Acylation:

    • In a separate flask, prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol.

    • Add diethyl malonate (1.1 eq) dropwise at 0 °C and stir for 30 minutes.

    • Add the crude acyl chloride from Step 1, dissolved in a small amount of anhydrous ethanol, to the malonate solution.

    • Stir the reaction at room temperature overnight.

    • Neutralize with dilute HCl and extract the product with ethyl acetate. Dry the organic layer over MgSO₄ and concentrate to yield the diethyl (2,4-difluoro-5-methoxybenzoyl)malonate.

  • Formation of Enamine Intermediate:

    • Mix the product from Step 2 with triethyl orthoformate (1.5 eq) and acetic anhydride (2.0 eq).

    • Heat the mixture at 120-130 °C for 2 hours.

    • Cool the mixture and add cyclopropylamine (1.2 eq) dissolved in ethanol. Stir at room temperature for 1 hour.

    • Remove the solvent under reduced pressure to obtain the crude enamine intermediate.

    • Scientist's Note: This two-part step first forms an ethoxymethylene intermediate, which is then readily displaced by the primary amine (cyclopropylamine) to install the future N-1 substituent of the quinolone ring.

  • Thermal Cyclization:

    • Add the crude enamine to a high-boiling point solvent such as Dowtherm A or diphenyl ether.

    • Heat the solution to 240-250 °C for 30-60 minutes.

    • Cool the reaction mixture and add hexane to precipitate the product.

    • Filter the solid and wash with hexane to obtain the crude ethyl 1-cyclopropyl-6,7-difluoro-5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.

    • Scientist's Note: This is a Gould-Jacobs type reaction. The high temperature provides the necessary energy for the intramolecular aromatic substitution, where the amine nitrogen attacks the aromatic ring to close the second ring of the quinolone core.

  • Saponification:

    • Suspend the crude ester from Step 4 in a mixture of ethanol and water.

    • Add an aqueous solution of NaOH (3.0 eq) and reflux for 2-4 hours until TLC indicates complete consumption of the starting material.

    • Cool the mixture, acidify to pH ~2-3 with concentrated HCl to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Nucleophilic Aromatic Substitution (SNAr) at C-7:

    • In a sealed vessel, dissolve the quinolone acid from Step 5 (1.0 eq), the desired amine (e.g., (2-aminoethyl)pyrrolidine, 2.5 eq)[5], and triethylamine (as a base, 2.0 eq) in anhydrous acetonitrile.

    • Heat the mixture to reflux for 3-48 hours, monitoring by TLC.[5]

    • Cool the reaction, and if a precipitate forms, filter the solid and wash with warm acetonitrile.[5]

    • Concentrate the filtrate and purify by column chromatography or recrystallization to obtain the final product.

    • Scientist's Note: The fluorine at C-7 is selectively displaced due to strong activation from the para-keto group. Anhydrous conditions are preferred to minimize side reactions. The reaction time can vary significantly depending on the nucleophilicity of the amine.[5]

Data Table 1.1: Representative Reaction Parameters

StepKey ReagentsSolventTemperature (°C)Typical Time (h)Expected Yield (%)
1 SOCl₂DCMReflux (40)2-3>95 (crude)
2 NaOEt, Diethyl malonateEthanol0 → RT1275-85
3 HC(OEt)₃, CyclopropylamineNeat/Ethanol125 / RT2 / 180-90 (crude)
4 -Diphenyl Ether240-2500.5-160-75
5 NaOHEthanol/H₂OReflux (80)2-485-95
6 Amine, TEAAcetonitrileReflux (82)3-4850-85[5]

SECTION 2: Synthesis of Benzoxazine Heterocycles

Application Note 2.1: Benzoxazine Synthesis via Phenolic Precursors

Benzoxazines are a class of heterocyclic compounds synthesized through a Mannich-like condensation of a phenol, a primary amine, and formaldehyde.[7][8] They are precursors to polybenzoxazines, a class of high-performance thermosetting polymers. To utilize this compound for benzoxazine synthesis, it must first be converted into a phenolic derivative. A standard and effective method for this transformation is the cleavage of the methoxy ether group.

Benzoxazine Synthesis Benzoxazine Synthesis via Mannich Condensation cluster_0 Precursor Synthesis cluster_1 Mannich Condensation A 2,4-Difluoro-5- methoxybenzoic Acid B 2,4-Difluoro-5- hydroxybenzoic Acid A->B BBr₃, DCM C Phenolic Precursor (B) F Benzoxazine Product C->F Toluene, Reflux D Primary Amine (R-NH₂) D->F Toluene, Reflux E Paraformaldehyde ((CH₂O)n) E->F Toluene, Reflux

Caption: Workflow for benzoxazine synthesis from the benzoic acid precursor.

Protocol 2.1: Demethylation to Form 2,4-Difluoro-5-hydroxybenzoic Acid

Materials:

  • This compound

  • Boron tribromide (BBr₃), 1M solution in DCM

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • Saturated sodium bicarbonate solution

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂) and cool the solution to -78 °C (dry ice/acetone bath).

  • Add a 1M solution of BBr₃ in DCM (1.2 eq) dropwise via syringe over 30 minutes.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.

  • Cool the reaction to 0 °C and cautiously quench by the slow addition of methanol.

  • Remove the solvent under reduced pressure. Add water and extract the product into ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude 2,4-Difluoro-5-hydroxybenzoic acid. Purify by recrystallization if necessary.

  • Scientist's Note: BBr₃ is a powerful Lewis acid that effectively cleaves aryl methyl ethers. The reaction is performed at low temperatures to control its reactivity and minimize side reactions. The methanol quench serves to decompose the boron complexes.

Protocol 2.2: Synthesis of a Carboxylic Acid-Functionalized Benzoxazine

This protocol uses the phenolic precursor synthesized in Protocol 2.1.

Materials:

  • 2,4-Difluoro-5-hydroxybenzoic acid

  • Furfurylamine (or other primary amine)

  • Paraformaldehyde

  • Toluene

  • Chloroform (CHCl₃)

  • 2N Sodium hydroxide (NaOH) solution

Step-by-Step Procedure:

  • Combine 2,4-Difluoro-5-hydroxybenzoic acid (0.5 eq), furfurylamine (1.0 eq), and paraformaldehyde (2.0 eq) in a round-bottom flask.[7]

  • Add toluene as the solvent and equip the flask with a mechanical stirrer and a reflux condenser.

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 5-6 hours.[7]

  • After cooling, evaporate the toluene under reduced pressure.

  • Dissolve the crude product in chloroform (CHCl₃) and transfer to a separatory funnel.

  • Wash the organic solution three times with 2N NaOH solution to remove any unreacted phenolic starting material, followed by three washes with distilled water.[7]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final benzoxazine product.

  • Scientist's Note: The stoichiometry reflects that two amine and two formaldehyde molecules react for each difunctional phenol (in this case, reacting at the positions ortho to the hydroxyl group). The basic wash is a critical purification step to remove acidic impurities.

Data Table 2.1: Representative Reaction Parameters for Benzoxazine Synthesis

StepKey ReagentsSolventTemperature (°C)Typical Time (h)Expected Yield (%)
Demethylation BBr₃DCM-78 → RT1270-90
Mannich Condensation Amine, ParaformaldehydeTolueneReflux (110)5-665-85[7]

References

  • Al-Hiari, Y. M., et al. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. National Center for Biotechnology Information. Available at: [Link]

  • El-Nezhawy, A. O. H., et al. (n.d.). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. International Journal of Pharmaceutical Research & Allied Sciences. Available at: [Link]

  • Zhang, Z., et al. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. ResearchGate. Available at: [Link]

  • (2016). Quinolone derivatives as antibacterials. Google Patents.
  • Gashaw, T., & Getahun, K. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. National Center for Biotechnology Information. Available at: [Link]

  • (2022). A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. Available at: [Link]

  • Shaikh, A. Z., et al. (2021). A Short Review on Structures and Synthesis of some Heterocyclic Compounds. Asian Journal of Research in Chemistry. Available at: [Link]

  • Salum, M. L., et al. (2021). Synthesis of Novel Benzoxazines Containing Sulfur and Their Application in Rubber Compounds. MDPI. Available at: [Link]

  • (2020). Biocompatible and Rapid Cyclization of Peptides with 2,4-Difluoro-6-hydroxy-1,3,5-benzenetricarbonitrile for the Development of Cyclic Peptide Libraries. PubMed. Available at: [Link]

  • (n.d.). Mechanism for benzoxazine-2,4-diones synthesis. ResearchGate. Available at: [Link]

  • (n.d.). Intermolecular Cyclization Reactions to Form Carbocycles. ResearchGate. Available at: [Link]

  • (n.d.). Synthesis of benzoxazine derivatives and their polymers. ResearchGate. Available at: [Link]

  • (n.d.). 2,4-Difluoro-5-methylbenzoic acid. PubChem. Available at: [Link]

  • (n.d.). 2,4-difluoro-5-(4-methoxy-2-methylbenzenesulfonamido)benzoic acid. Chemspace. Available at: [Link]

  • Aydin, M., & Ista, M. (2024). Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. National Center for Biotechnology Information. Available at: [Link]

  • Sharma, Dr. V. K. (2018). A Review on Heterocyclic: Synthesis and Their Application in Medicinal Chemistry of Imidazole Moiety. Science Publishing Group. Available at: [Link]

  • Zhang, Z., et al. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. ResearchGate. Available at: [Link]

  • (n.d.). Design and Synthesis of Bio-Based Benzoxazines. ResearchGate. Available at: [Link]

Sources

The Strategic Role of 2,4-Difluoro-5-methoxybenzoic Acid in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent active pharmaceutical ingredients (APIs) is paramount. The strategic incorporation of fluorine atoms and methoxy groups into molecular scaffolds has proven to be a highly effective strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] Within this context, 2,4-Difluoro-5-methoxybenzoic acid has emerged as a critical precursor for the synthesis of a novel class of potent kinase inhibitors, particularly those targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis in cancer.[3][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of these promising APIs.

The Significance of the 2,4-Difluoro-5-methoxy Phenyl Moiety

The 2,4-difluoro-5-methoxy substituted phenyl ring is a key pharmacophore in a series of pyrrolo[2,1-f][3][5][6]triazine-based VEGFR-2 inhibitors.[3][4] The fluorine atoms contribute to enhanced metabolic stability and increased binding affinity through favorable electrostatic interactions with the target protein. The methoxy group can influence solubility and also participate in crucial hydrogen bonding interactions within the kinase binding site.[1] The combination of these substituents on the benzoic acid precursor provides a versatile starting point for the elaboration into complex and highly active pharmaceutical ingredients.

Synthetic Pathway Overview: From Precursor to Potent VEGFR-2 Inhibitor

The overall synthetic strategy involves the preparation of two key intermediates: the core heterocyclic scaffold, 4-chloro-pyrrolo[2,1-f][3][5][6]triazine, and the crucial aniline coupling partner, 4-amino-N-cyclopropyl-2,5-difluorobenzamide, which is derived from this compound. These two fragments are then coupled via a Buchwald-Hartwig amination reaction to afford the final API.

G cluster_0 Synthesis of the Aniline Coupling Partner cluster_1 Synthesis of the Heterocyclic Core 2,4-Difluoro-5-methoxybenzoic_acid This compound Amidation Amidation with Cyclopropylamine 2,4-Difluoro-5-methoxybenzoic_acid->Amidation Nitration Nitration Amidation->Nitration Reduction Reduction Nitration->Reduction 4-amino-N-cyclopropyl-2,5-difluorobenzamide 4-amino-N-cyclopropyl-2,5-difluorobenzamide Reduction->4-amino-N-cyclopropyl-2,5-difluorobenzamide Buchwald-Hartwig_Coupling Buchwald-Hartwig Coupling 4-amino-N-cyclopropyl-2,5-difluorobenzamide->Buchwald-Hartwig_Coupling Pyrrole-2-carboxaldehyde Pyrrole-2-carboxaldehyde N-amination_and_Cyclization N-amination and Cyclization Pyrrole-2-carboxaldehyde->N-amination_and_Cyclization Chlorination Chlorination N-amination_and_Cyclization->Chlorination 4-chloro-pyrrolo[2,1-f][1,2,4]triazine 4-chloro-pyrrolo[2,1-f][1,2,4]triazine Chlorination->4-chloro-pyrrolo[2,1-f][1,2,4]triazine 4-chloro-pyrrolo[2,1-f][1,2,4]triazine->Buchwald-Hartwig_Coupling Final_API Pyrrolo[2,1-f][1,2,4]triazine VEGFR-2 Inhibitor Buchwald-Hartwig_Coupling->Final_API

Caption: Overall synthetic workflow for a pyrrolo[2,1-f][3][5][6]triazine VEGFR-2 inhibitor.

Part 1: Synthesis of the Key Aniline Intermediate: 4-amino-N-cyclopropyl-2,5-difluorobenzamide

This multi-step synthesis transforms the readily available this compound into the crucial aniline coupling partner. The rationale behind this sequence is to first install the amide functionality and then introduce the amino group via a nitration-reduction sequence.

Step 1.1: Amidation of this compound

The initial step involves the formation of an amide bond between the carboxylic acid and cyclopropylamine. Standard peptide coupling reagents are employed to facilitate this transformation efficiently.

Protocol:

  • To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add cyclopropylamine (1.1 eq).

  • Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an activator like Hydroxybenzotriazole (HOBt) (1.2 eq).

  • Add a non-nucleophilic base, for example, N,N-Diisopropylethylamine (DIPEA) (2.0 eq), to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography on silica gel to yield N-cyclopropyl-2,4-difluoro-5-methoxybenzamide.

Step 1.2: Nitration of N-cyclopropyl-2,4-difluoro-5-methoxybenzamide

The subsequent step is the regioselective introduction of a nitro group, which will be later reduced to the essential amine.

Protocol:

  • Dissolve N-cyclopropyl-2,4-difluoro-5-methoxybenzamide (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, while maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-cyclopropyl-2,4-difluoro-5-methoxy-6-nitrobenzamide.

Step 1.3: Reduction of the Nitro Group

The final step in the synthesis of the aniline intermediate is the reduction of the nitro group to an amine.

Protocol:

  • Dissolve the nitro compound from the previous step in a suitable solvent like ethanol or ethyl acetate.

  • Add a catalyst, such as 10% Palladium on carbon (Pd/C).

  • Subject the reaction mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

  • Concentrate the filtrate under reduced pressure to yield the desired product, 4-amino-N-cyclopropyl-2,5-difluorobenzamide.

Part 2: Synthesis of the Heterocyclic Core: 4-chloro-pyrrolo[2,1-f][3][5][6]triazine

The pyrrolo[2,1-f][3][5][6]triazine core is a privileged scaffold in medicinal chemistry, appearing in several clinically approved drugs.[7][8] Its synthesis can be achieved through various routes, with a common approach starting from pyrrole-2-carboxaldehyde.[9]

G Pyrrole-2-carboxaldehyde Pyrrole-2-carboxaldehyde Cyanation Cyanation Pyrrole-2-carboxaldehyde->Cyanation Pyrrole-2-carbonitrile Pyrrole-2-carbonitrile Cyanation->Pyrrole-2-carbonitrile N-amination N-amination Pyrrole-2-carbonitrile->N-amination 1-aminopyrrole-2-carbonitrile 1-aminopyrrole-2-carbonitrile N-amination->1-aminopyrrole-2-carbonitrile Cyclization Cyclization with Formamidine Acetate 1-aminopyrrole-2-carbonitrile->Cyclization Pyrrolo[2,1-f][1,2,4]triazin-4-amine Pyrrolo[2,1-f][1,2,4]triazin-4-amine Cyclization->Pyrrolo[2,1-f][1,2,4]triazin-4-amine Sandmeyer_Reaction Sandmeyer-type Reaction (Chlorination) Pyrrolo[2,1-f][1,2,4]triazin-4-amine->Sandmeyer_Reaction 4-chloro-pyrrolo[2,1-f][1,2,4]triazine 4-chloro-pyrrolo[2,1-f][1,2,4]triazine Sandmeyer_Reaction->4-chloro-pyrrolo[2,1-f][1,2,4]triazine

Caption: Synthetic pathway to the 4-chloro-pyrrolo[2,1-f][3][5][6]triazine core.

Protocol (Conceptual Outline):

  • Cyanation: Conversion of pyrrole-2-carboxaldehyde to pyrrole-2-carbonitrile.

  • N-amination: Introduction of an amino group at the N1 position of the pyrrole ring.

  • Cyclization: Reaction with formamidine acetate to construct the triazine ring, yielding pyrrolo[2,1-f][3][5][6]triazin-4-amine.

  • Chlorination: A Sandmeyer-type reaction to replace the amino group with a chlorine atom, affording the desired 4-chloro-pyrrolo[2,1-f][3][5][6]triazine.

Part 3: Final Assembly via Buchwald-Hartwig Amination

The final step in the synthesis of the target VEGFR-2 inhibitor is the palladium-catalyzed cross-coupling of the two key intermediates. The Buchwald-Hartwig amination is a powerful and widely used method for the formation of C-N bonds.[9]

Protocol:

  • In a reaction vessel, combine 4-chloro-pyrrolo[2,1-f][3][5][6]triazine (1.0 eq), 4-amino-N-cyclopropyl-2,5-difluorobenzamide (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and a suitable phosphine ligand (e.g., Xantphos).

  • Add a base, such as cesium carbonate (Cs₂CO₃), and an anhydrous solvent, for example, 1,4-dioxane.

  • Degas the reaction mixture and then heat it under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for several hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute it with an organic solvent, and filter through Celite.

  • Purify the crude product by column chromatography to yield the final API.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Synthetic Step
This compoundC₈H₆F₂O₃188.13Starting Material
4-amino-N-cyclopropyl-2,5-difluorobenzamideC₁₀H₁₀F₂N₂O212.20Nitration and Reduction
4-chloro-pyrrolo[2,1-f][3][5][6]triazineC₆H₄ClN₃153.57Cyclization and Chlorination
Final VEGFR-2 InhibitorC₁₆H₁₄F₂N₅O329.32 (example)Buchwald-Hartwig Coupling

Conclusion and Future Perspectives

This compound serves as a highly valuable and strategic precursor in the synthesis of advanced APIs, particularly in the realm of oncology. The synthetic protocols outlined in this document provide a robust framework for the preparation of potent VEGFR-2 inhibitors. The modular nature of this synthetic route allows for the facile generation of analogues by varying the amine in the amidation step or by modifying the pyrrolotriazine core, enabling extensive structure-activity relationship (SAR) studies. As the demand for targeted cancer therapies continues to grow, the importance of versatile and strategically functionalized building blocks like this compound will undoubtedly increase.

References

  • Patel, H. M., et al. (2014). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][3][5][6]triazine-based VEGFR-2 kinase inhibitors. Journal of Medicinal Chemistry, 57(15), 6488-6502.

  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of anilines, amides, and other N-nucleophiles. Journal of the American Chemical Society, 124(50), 14844-14845.
  • Surivet, J. P., et al. (2013). Discovery of NVP-BHG712, a Potent and Orally Bioavailable Dual EphB4/VEGFR2 Kinase Inhibitor. ACS Medicinal Chemistry Letters, 4(10), 949-954.
  • Kiselyov, A. S., et al. (2007). Design, Synthesis, and Evaluation of Orally Active 4-(2,4-Difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][3][5][6]triazines as Dual Vascular Endothelial Growth Factor Receptor-2 and Fibroblast Growth Factor Receptor-1 Inhibitors. Journal of Medicinal Chemistry, 50(16), 3904-3918.

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
  • Sharma, P. C., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][3][5][6]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances, 11(4), 2269-2285.

  • U.S. Patent No. 8,691,828. (2014). Pyrrolo[2,1-f][3][5][6]triazine compounds as kinase inhibitors.

  • Goyal, N., et al. (2021). Pyrrolo[2,1-f][3][5][6]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 30(11), 1993-2016.

  • European Patent Application EP2644590A1. (2013). Synthesis of 2-(3,4-difluorophenyl)
  • PCT International Application WO2013177983A1. (2013). Pyrrolo[2,1-f][3][5][6]triazine compound, and preparation method and application thereof.

  • Pereira, V. R. D., et al. (2025). Pyrrolo[2,1-f][3][5][6]triazin-4-amine: Synthesis, C7-Functionalization, and NH2-Derivatization via Buchwald–Hartwig-Type Coupling. European Journal of Organic Chemistry.

  • PCT International Application WO1994025429A1. (1994). 4-amino-fluorobenzamides and their use as cytotoxic prodrugs.
  • PCT International Application WO2013177983A1. (2013). Pyrrolo[2,1-f][3][5][6]triazine compound, and preparation method and application thereof.

  • Kiselyov, A. S., et al. (2007). Design, Synthesis, and Evaluation of Orally Active 4-(2,4-Difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][3][5][6]triazines as Dual Vascular Endothelial Growth Factor Receptor-2 and Fibroblast Growth Factor Receptor-1 Inhibitors. Journal of Medicinal Chemistry.

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. PubMed.
  • Ferreira, R. J., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(15), 5838.

Sources

Application Notes and Protocols for the Esterification of 2,4-Difluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of 2,4-Difluoro-5-methoxybenzoic Acid Esters

This compound is a key building block in the synthesis of a variety of pharmacologically active molecules. Its esters are crucial intermediates in the development of new therapeutic agents, where the ester functionality can serve as a handle for further molecular elaboration or as a pro-drug moiety to enhance pharmacokinetic properties. The presence of two fluorine atoms and a methoxy group on the benzene ring significantly influences the molecule's electronic properties and steric hindrance, necessitating a careful selection of esterification methodology to achieve optimal yields and purity. This guide provides a detailed overview of robust and field-proven methods for the esterification of this compound, complete with mechanistic insights, step-by-step protocols, and troubleshooting advice to empower researchers in their synthetic endeavors.

Method Selection: A Strategic Approach

The choice of an esterification method is dictated by several factors, including the scale of the reaction, the nature of the alcohol (primary, secondary, or tertiary), the presence of other sensitive functional groups, and the desired purity of the final product. We will explore three primary strategies for the esterification of this compound:

  • Fischer-Speier Esterification: A classic, acid-catalyzed method suitable for simple alcohols and large-scale synthesis.

  • Carbodiimide-Mediated Esterification (Steglich Esterification): A mild and versatile method ideal for acid-sensitive substrates and sterically hindered alcohols.

  • Mitsunobu Reaction: A reliable method for the esterification of primary and secondary alcohols with inversion of stereochemistry, particularly useful for complex and precious substrates.

  • Acid Chloride Mediated Esterification: A two-step, high-yielding method suitable for a wide range of alcohols.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and atom-economical method that involves the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1] The reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent, or by removing the water formed during the reaction.[1][2] The electron-withdrawing nature of the fluorine atoms on the this compound ring can increase the electrophilicity of the carbonyl carbon, potentially favoring the reaction.[3]

Mechanistic Rationale

The reaction proceeds via a series of equilibrium steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by the alcohol.[1][3] The subsequent tetrahedral intermediate eliminates a molecule of water to form the ester.

Diagram 1: Fischer-Speier Esterification Workflow

Fischer_Speier_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Acid This compound Mix Mix & Reflux Acid->Mix Alcohol Alcohol (e.g., Methanol) Alcohol->Mix Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Mix Quench Quench with Water Mix->Quench Reaction Completion Extract Extract with Organic Solvent Quench->Extract Wash Wash with NaHCO₃ (aq) & Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography or Distillation Concentrate->Purify Crude Product Product Pure Ester Purify->Product

Caption: A typical workflow for Fischer-Speier esterification experiments.

Detailed Protocol: Synthesis of Methyl 2,4-Difluoro-5-methoxybenzoate

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Add a large excess of methanol (e.g., 20-40 eq), which will also act as the solvent.

  • While stirring, slowly and cautiously add concentrated sulfuric acid (0.1-0.2 eq) dropwise.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65°C for methanol) for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.[3]

  • Dilute the residue with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and wash the organic layer with saturated aqueous NaHCO₃ solution until CO₂ evolution ceases, followed by a wash with brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel or distillation to afford the pure methyl 2,4-Difluoro-5-methoxybenzoate.

Table 1: Troubleshooting Fischer-Speier Esterification

Issue Potential Cause Recommended Solution
Low Yield Incomplete reactionIncrease reaction time, increase catalyst loading, or use a Dean-Stark apparatus to remove water.
Reversible reactionUse a larger excess of alcohol.
Side Product Formation Sulfonation of the aromatic ringUse a milder acid catalyst like p-TsOH or perform the reaction at a lower temperature.[3]

Method 2: Steglich Esterification

The Steglich esterification is a mild and highly efficient method that utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[4][5] This method is particularly advantageous for acid-sensitive substrates and for the esterification of sterically demanding alcohols.[6][7] The reaction is typically carried out at room temperature in an aprotic solvent like dichloromethane (DCM).[4]

Mechanistic Rationale

The carboxylic acid adds to the carbodiimide (DCC or EDC) to form a highly reactive O-acylisourea intermediate.[6] DMAP, being a more potent nucleophile than the alcohol, reacts with the O-acylisourea to form an N-acylpyridinium salt, which is a highly activated "active ester".[6] This intermediate is then readily attacked by the alcohol to form the desired ester and the urea byproduct (dicyclohexylurea (DCU) or the water-soluble urea from EDC).[6][8] The use of DMAP is crucial to accelerate the reaction and suppress the formation of the N-acylurea byproduct, which can occur via a 1,3-rearrangement of the O-acylisourea intermediate.[4]

Diagram 2: Steglich Esterification Mechanism

Steglich_Mechanism cluster_activation Carboxylic Acid Activation cluster_dmapt DMAP Catalysis cluster_esterification Ester Formation Acid R-COOH O_acylisourea O-Acylisourea Intermediate Acid->O_acylisourea DCC DCC DCC->O_acylisourea Active_Ester N-Acylpyridinium Salt (Active Ester) O_acylisourea->Active_Ester DMAP DMAP DMAP->Active_Ester Ester R-COOR' Active_Ester->Ester Alcohol R'-OH Alcohol->Ester DCU DCU

Caption: Mechanism of the Steglich Esterification.

Detailed Protocol: Synthesis of Ethyl 2,4-Difluoro-5-methoxybenzoate

Materials:

  • This compound

  • Ethanol (EtOH), anhydrous

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 0.5 M HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, dissolve this compound (1.0 eq), ethanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution in an ice bath to 0°C.

  • Add a solution of DCC (1.1 eq) or EDC·HCl (1.1 eq) in DCM dropwise to the cooled solution. If using EDC·HCl, a base like triethylamine (1.1 eq) may be added.[9]

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • If using DCC, the dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Filter the reaction mixture to remove the DCU. If using EDC, the urea byproduct is water-soluble and will be removed during the work-up.[8]

  • Wash the filtrate or the reaction mixture with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure ethyl 2,4-Difluoro-5-methoxybenzoate.

Table 2: Comparison of DCC and EDC

Feature DCC EDC·HCl
Byproduct Dicyclohexylurea (DCU)Water-soluble urea
Byproduct Removal FiltrationAqueous work-up
Handling Solid, can be an allergenSolid, hydrochloride salt
Cost Generally less expensiveMore expensive

Method 3: Mitsunobu Reaction

The Mitsunobu reaction is a powerful and reliable method for the esterification of primary and secondary alcohols under mild, neutral conditions.[10][11] It proceeds with a complete inversion of stereochemistry at the alcohol's chiral center, making it highly valuable in stereoselective synthesis.[12] The reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10]

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of triphenylphosphine on the azodicarboxylate, forming a betaine intermediate.[10] This betaine then deprotonates the carboxylic acid to form an ion pair. The alcohol is then activated by the phosphonium salt, forming an alkoxyphosphonium salt, which is a good leaving group. Finally, the carboxylate anion displaces the activated hydroxyl group in an Sₙ2 fashion, leading to the formation of the ester with inversion of configuration.[10]

Diagram 3: Mitsunobu Reaction Workflow

Mitsunobu_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification Acid This compound Mix Dissolve in THF, Cool to 0°C Acid->Mix Alcohol Primary or Secondary Alcohol Alcohol->Mix PPh3 Triphenylphosphine (PPh₃) PPh3->Mix DEAD DEAD or DIAD Add_DEAD Slowly Add DEAD/DIAD Mix->Add_DEAD Stir Stir at Room Temperature Add_DEAD->Stir Concentrate Concentrate Stir->Concentrate Reaction Completion Purify Column Chromatography Concentrate->Purify Crude Product Product Inverted Ester Purify->Product

Caption: A general workflow for the Mitsunobu reaction.

Detailed Protocol: Synthesis of an Ester with Inversion of Stereochemistry

Materials:

  • This compound

  • Chiral secondary alcohol (e.g., (R)-2-octanol)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Syringe

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.5 eq), the chiral secondary alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise via syringe over a period of 10-15 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4-24 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product will contain triphenylphosphine oxide and the reduced hydrazinedicarboxylate byproduct, which can often be removed by column chromatography on silica gel to afford the pure ester.

Table 3: Key Considerations for the Mitsunobu Reaction

Parameter Recommendation Rationale
Order of Addition Typically, dissolve the acid, alcohol, and PPh₃, then add DEAD/DIAD. For difficult cases, pre-forming the betaine by adding DEAD/DIAD to PPh₃ first may improve results.[10]To ensure the desired reaction pathway is favored.
pKa of the Acid The pKa of the nucleophile should generally be below 13.[12]To ensure the carboxylate is sufficiently nucleophilic to displace the activated alcohol.
Byproduct Removal Purification by column chromatography is usually necessary.The byproducts (triphenylphosphine oxide and the hydrazo compound) can be difficult to remove otherwise.

Method 4: Acid Chloride Mediated Esterification

For a highly reliable and often high-yielding esterification, a two-step procedure involving the formation of an acid chloride followed by reaction with the alcohol is an excellent choice.[7][13] The acid chloride of this compound is significantly more reactive than the parent carboxylic acid, allowing for esterification under mild conditions with a wide variety of alcohols, including tertiary alcohols.

Mechanistic Rationale

In the first step, the carboxylic acid is converted to the corresponding acid chloride using a reagent such as thionyl chloride (SOCl₂) or oxalyl chloride.[13] The acid chloride is then reacted with the alcohol in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which neutralizes the HCl generated during the reaction. The high electrophilicity of the acid chloride carbonyl carbon makes it highly susceptible to nucleophilic attack by the alcohol.

Diagram 4: Acid Chloride Mediated Esterification Workflow

Acid_Chloride_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Esterification cluster_workup Work-up & Purification Acid This compound Reflux1 Reflux Acid->Reflux1 SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Reflux1 Acid_Chloride 2,4-Difluoro-5-methoxybenzoyl Chloride Reflux1->Acid_Chloride Excess SOCl₂ removed Stir Stir at 0°C to RT Acid_Chloride->Stir Alcohol Alcohol (R'-OH) Alcohol->Stir Base Pyridine or Et₃N Base->Stir Workup Aqueous Work-up Stir->Workup Reaction Completion Purify Column Chromatography Workup->Purify Product Pure Ester Purify->Product

Caption: A two-step workflow for esterification via an acid chloride intermediate.

Detailed Protocol: Synthesis of tert-Butyl 2,4-Difluoro-5-methoxybenzoate

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • tert-Butanol (t-BuOH)

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

Procedure:

Step 1: Formation of 2,4-Difluoro-5-methoxybenzoyl Chloride

  • Place this compound (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for HCl and SO₂.

  • Add an excess of thionyl chloride (3-5 eq) and a catalytic amount of DMF (optional, as a catalyst).

  • Heat the mixture to reflux for 1-3 hours. The reaction is complete when gas evolution ceases.

  • Distill off the excess thionyl chloride under reduced pressure. The resulting crude acid chloride can be used directly in the next step.

Step 2: Esterification

  • Dissolve the crude 2,4-Difluoro-5-methoxybenzoyl chloride in anhydrous DCM and cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve tert-butanol (1.1 eq) and pyridine (1.2 eq) in anhydrous DCM.

  • Slowly add the alcohol/pyridine solution to the cooled acid chloride solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure tert-butyl 2,4-Difluoro-5-methoxybenzoate.

Conclusion

The successful esterification of this compound is readily achievable through a variety of well-established methods. The choice of the optimal protocol depends on the specific requirements of the synthesis, including the nature of the alcohol, scale, and the presence of other functional groups. By understanding the underlying mechanisms and following the detailed protocols provided in these application notes, researchers can confidently and efficiently synthesize the desired ester intermediates, paving the way for further discoveries in drug development and materials science.

References

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(24), 16712-16723. [Link]

  • Dembinski, R., et al. (2019). Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. ACS Omega, 4(3), 5759-5767. [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. [Link]

  • Wikipedia. Steglich esterification. [Link]

  • Khan, I., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4785. [Link]

  • Liew, K. Y., et al. (2014). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 25(2), 51-60. [Link]

  • Liew, K. Y., et al. (2014). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 25(2), 51-60. [Link]

  • ResearchGate. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. [Link]

  • Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH₂ as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(24), 16712-16723. [Link]

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Application Notes & Protocols: Cross-Coupling Reactions Involving 2,4-Difluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

2,4-Difluoro-5-methoxybenzoic acid is a valuable, structurally rich building block in medicinal and materials chemistry. Its utility is often unlocked through strategic C-C and C-N bond-forming reactions. This guide provides an in-depth analysis of two primary cross-coupling strategies involving this substrate: direct C-H functionalization and decarboxylative coupling. We move beyond simple procedural lists to explain the underlying principles, the rationale behind reagent selection, and the mechanistic pathways that govern these transformations. Detailed, field-tested protocols for key reactions, including rhodium-catalyzed C-H activation and nickel-catalyzed decarboxylative Suzuki-type coupling, are provided to empower researchers in drug development and synthetic chemistry to leverage this versatile molecule effectively.

Introduction: The Strategic Value of this compound

Substituted benzoic acids are foundational scaffolds in modern drug discovery.[1][2] The title compound, this compound, presents a particularly interesting case for synthetic chemists. Its key structural features offer both challenges and opportunities:

  • Electron-Withdrawing Fluorine Atoms: These substituents modulate the electronics of the aromatic ring, influencing its reactivity and the pharmacokinetic properties of its derivatives.

  • Electron-Donating Methoxy Group: This group provides an opposing electronic influence and can play a role in directing metallation or C-H activation reactions.

  • The Carboxylic Acid Group: This functional handle is the focal point of our discussion. It can be exploited in two sophisticated ways:

    • As a Directing Group: The carboxylate can chelate to a metal center, directing the selective activation of the C-H bond at the C6 position, ortho to the carboxyl group.[3][4]

    • As a Traceless Leaving Group: In decarboxylative coupling reactions, the entire carboxylic acid moiety is extruded as CO₂, enabling the formation of a new bond at the C1 position. This strategy represents a greener alternative to traditional cross-couplings that require pre-functionalized organometallic reagents.[5]

This guide will explore both pathways, providing the theoretical grounding and practical protocols necessary for their successful implementation.

Strategy 1: C-H Functionalization Directed by the Carboxylic Acid

The most direct method for elaborating the scaffold without losing the carboxyl functionality is through transition-metal-catalyzed C-H activation. The carboxylic acid serves as an innate and removable directing group, guiding the catalyst to the sterically accessible C-H bond at the C6 position. This approach is highly atom-economical and avoids multiple pre-functionalization steps.

Mechanistic Principle: Chelation-Assisted C-H Activation

The reaction typically proceeds through a concerted metalation-deprotonation (CMD) pathway. The substrate first coordinates to the metal center (e.g., Rh(III) or Pd(II)) via the carboxylate. This brings the catalytic center into close proximity to the ortho C-H bond, facilitating its cleavage and the formation of a five-membered metallacyclic intermediate. This key intermediate then undergoes further reaction with a coupling partner (e.g., an alkyne or alkene) followed by reductive elimination to furnish the product and regenerate the active catalyst.

C_H_Activation_Mechanism sub Substrate + [M]-Catalyst chelate Chelation via Carboxylate sub->chelate Coordination cmd Concerted Metalation- Deprotonation (CMD) chelate->cmd cycle Metallacycle Intermediate cmd->cycle Forms Metallacycle insert Coordinative Insertion of Coupling Partner cycle->insert product Product + Regenerated [M] insert->product Reductive Elimination

Caption: Generalized workflow for C-H activation directed by a carboxylate group.

Protocol: Rhodium-Catalyzed Annulation with Alkynes to form Isocoumarins

This protocol describes the synthesis of a 7,9-difluoro-6-methoxy-isocoumarin derivative, a valuable heterocyclic scaffold. The reaction leverages a robust [Cp*RhCl₂]₂ catalyst system.[3]

Materials & Reagents:

  • This compound

  • Diphenylacetylene (or other internal alkyne)

  • [Cp*RhCl₂]₂ (Rhodium(III) catalyst)

  • Cesium acetate (CsOAc) (Base/Additive)

  • Anhydrous Methanol (MeOH) (Solvent)

  • Schlenk flask, magnetic stirrer, argon/nitrogen source, heating mantle

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 mmol, 1 equiv).

  • Reagent Addition: Add the alkyne (e.g., diphenylacetylene, 1.2 mmol, 1.2 equiv), [Cp*RhCl₂]₂ (0.025 mmol, 2.5 mol%), and CsOAc (1.0 mmol, 1.0 equiv).

    • Scientist's Note: The rhodium catalyst is chosen for its high efficacy in C-H activation of electron-deficient arenes. Cesium acetate acts as both a base to facilitate the CMD step and as a carboxylate ligand shuttle.

  • Solvent Addition: Add anhydrous MeOH (5 mL) via syringe.

  • Reaction Execution: Seal the flask and heat the mixture to 80 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane (DCM) and wash with water. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired isocoumarin.

ParameterRecommended ConditionRationale
Catalyst [Cp*RhCl₂]₂Proven high activity and stability for C-H functionalization.
Additive CsOAcActs as a base and assists in the CMD step.
Solvent MeOHEffective solvent for this transformation, can also act as a ligand.
Temperature 80-100 °CProvides sufficient thermal energy to overcome the activation barrier of the C-H cleavage.
Atmosphere Inert (Ar or N₂)Prevents oxidation and degradation of the catalyst and reagents.
Table 1. Summary of typical conditions for Rh-catalyzed C-H annulation.

Strategy 2: Decarboxylative Cross-Coupling

Decarboxylative coupling transforms the carboxylic acid from a directing group into an excellent leaving group, enabling the formation of a new bond at the C1 position. This approach is particularly powerful as it utilizes readily available carboxylic acids directly, bypassing the need to synthesize corresponding organohalides or organometallics. Nickel catalysts are often preferred for these transformations due to their lower cost and unique reactivity profiles.[5]

Mechanistic Principle: Nickel-Catalyzed Decarboxylation

The catalytic cycle is distinct from traditional palladium-catalyzed couplings. A common pathway involves the formation of a nickel(II) carboxylate species. This intermediate can then undergo decarboxylation to generate an aryl-nickel(II) complex. This key complex then participates in a transmetalation step with the coupling partner (e.g., an organoboron reagent), followed by reductive elimination to form the C-C bond and regenerate the active Ni(0) catalyst.

Decarboxylative_Coupling ni0 Ni(0)Ln ni_carboxylate [Ar-COO-Ni(II)] Intermediate ni0->ni_carboxylate Oxidative Addition/ Ligand Exchange decarbox Decarboxylation (-CO₂) ni_carboxylate->decarbox ni_aryl [Ar-Ni(II)] Complex decarbox->ni_aryl transmetal Transmetalation (e.g., with R-B(OR)₂) ni_aryl->transmetal ni_diaryl [Ar-Ni(II)-R] Complex transmetal->ni_diaryl reductive Reductive Elimination ni_diaryl->reductive reductive->ni0 Catalyst Regeneration product Ar-R Product reductive->product

Caption: Proposed catalytic cycle for Ni-catalyzed decarboxylative Suzuki-type coupling.

Protocol: Nickel-Catalyzed Decarboxylative Suzuki-Type Coupling

This protocol outlines a method for coupling this compound with an arylboronic acid. It is adapted from established methods for fluorinated aromatic carboxylates.[5][6]

Materials & Reagents:

  • This compound

  • Arylboronic acid (e.g., 4-methylphenylboronic acid)

  • Silver carbonate (Ag₂CO₃) or Potassium carbonate (K₂CO₃) (Oxidant/Base)

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (Catalyst)

  • PCy₃ (Tricyclohexylphosphine) or other suitable phosphine ligand

  • Anhydrous diglyme or 1,4-dioxane (Solvent)

  • Glovebox or Schlenk line for handling air-sensitive reagents

Step-by-Step Procedure:

  • Vessel Preparation: Inside a glovebox, add Ni(COD)₂ (0.1 mmol, 10 mol%) and the phosphine ligand (0.2 mmol, 20 mol%) to a dry Schlenk tube.

    • Scientist's Note: Ni(COD)₂ is a common, air-sensitive Ni(0) source. Electron-rich, bulky phosphine ligands like PCy₃ are often required to promote the key oxidative addition and reductive elimination steps.

  • Reagent Addition: Add the this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous solvent (e.g., diglyme, 4 mL) and seal the tube.

  • Reaction Execution: Remove the tube from the glovebox and place it in a preheated oil bath at 120 °C. Stir for 18-24 hours.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude biaryl product via flash column chromatography.

ParameterRecommended ConditionRationale
Catalyst Ni(COD)₂Cost-effective and highly active Ni(0) precatalyst for decarboxylative couplings.
Ligand PCy₃, IPr, or other bulky phosphinesStabilizes the nickel center and facilitates key catalytic steps.[7]
Base K₂CO₃, Cs₂CO₃Activates the boronic acid and facilitates the formation of the nickel carboxylate.
Solvent Diglyme, Dioxane, TolueneHigh-boiling point, anhydrous solvents are necessary for thermal stability.
Temperature 100-140 °CDecarboxylation is often the rate-limiting step and requires significant thermal energy.
Table 2. Key parameters for Ni-catalyzed decarboxylative Suzuki-type coupling.

Method Selection and Strategic Synthesis Design

Choosing between C-H activation and decarboxylative coupling depends entirely on the desired final structure. The following decision-making workflow can guide the synthetic strategy.

Decision_Tree start Desired Modification of This compound? q1 Retain the -COOH group? start->q1 c_h_act Strategy: C-H Activation (Functionalize at C6) q1->c_h_act Yes decarbox Strategy: Decarboxylative Coupling (Functionalize at C1) q1->decarbox No q2 Replace the -COOH group? path1 YES path2 NO

Caption: A workflow for selecting the appropriate cross-coupling strategy.

  • Choose C-H Activation when the carboxylic acid is a desired feature in the final product or serves as a handle for further transformations (e.g., amide coupling). This route excels in building complexity around the existing core.

  • Choose Decarboxylative Coupling when the goal is to synthesize biaryls, aryl-alkynes, or aryl-amines where the point of attachment is the C1 carbon. This method offers a more direct and atom-economical route to products traditionally made from aryl halides.

Conclusion

This compound is more than a simple aromatic acid; it is a versatile platform for advanced organic synthesis. By understanding and applying the principles of C-H activation and decarboxylative coupling, researchers can unlock its full potential. The choice of a rhodium-based system for directed C-H functionalization or a nickel-based system for decarboxylative coupling provides powerful and complementary tools for constructing novel molecular architectures. The protocols and insights provided herein serve as a robust starting point for scientists and drug development professionals aiming to incorporate this valuable building block into their synthetic programs.

References

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Application Notes and Protocols for the Scale-Up Synthesis of 2,4-Difluoro-5-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4-Difluoro-5-methoxybenzoic acid and its derivatives are pivotal structural motifs in contemporary medicinal chemistry.[1] The unique substitution pattern of fluorine atoms and a methoxy group on the benzoic acid core imparts favorable physicochemical properties to drug candidates, including enhanced metabolic stability, improved membrane permeability, and increased binding affinity to biological targets.[2] Consequently, these compounds serve as key building blocks in the synthesis of a wide range of therapeutic agents, from kinase inhibitors for oncology to novel treatments for inflammatory diseases.[1]

The transition from laboratory-scale synthesis to large-scale production presents numerous challenges, including the need for cost-effective, safe, and robust synthetic routes that consistently deliver high-purity material. This document provides detailed application notes and scalable protocols for two distinct and industrially viable synthetic strategies for preparing this compound. The first approach leverages an ortho-formylation followed by oxidation, while the second employs a Grignard reaction and subsequent carboxylation. Each protocol is designed with an emphasis on process safety, efficiency, and scalability, providing researchers and drug development professionals with a comprehensive guide for producing these valuable intermediates.

Method 1: Ortho-Formylation of 1,3-Difluoro-4-methoxybenzene and Subsequent Oxidation

This synthetic route offers a highly regioselective and scalable approach, starting from the readily available 1,3-difluoro-4-methoxybenzene. The strategy involves the introduction of a formyl group at the position ortho to the methoxy group, followed by oxidation to the corresponding carboxylic acid.

Scientific Rationale

The ortho-formylation of phenols and their ethers is a well-established transformation.[3] In this case, the methoxy group acts as an activating and ortho, para-directing group. Due to steric hindrance from the adjacent fluorine atom, formylation is directed predominantly to the C2 position. Various formylation reagents can be employed, with dichloromethyl methyl ether in the presence of a Lewis acid like titanium tetrachloride (TiCl₄) offering high regioselectivity.[4] Subsequent oxidation of the resulting aldehyde to the carboxylic acid can be achieved using a variety of reagents. For large-scale operations, green and cost-effective oxidants such as hydrogen peroxide or even molecular oxygen under specific conditions are preferred.[5][6]

Experimental Workflow Diagram

A 1,3-Difluoro-4-methoxybenzene B Ortho-Formylation (Dichloromethyl methyl ether, TiCl₄) A->B C 2,4-Difluoro-5-methoxybenzaldehyde B->C D Oxidation (e.g., H₂O₂, catalyst) C->D E This compound D->E

Caption: Workflow for the synthesis of this compound via ortho-formylation and oxidation.

Detailed Protocol

Step 1: Ortho-Formylation of 1,3-Difluoro-4-methoxybenzene

  • Reactor Setup: To a dry, inerted, and appropriately sized reactor equipped with a mechanical stirrer, thermocouple, and addition funnel, charge dichloromethane (DCM) as the solvent.

  • Reagent Addition: Cool the DCM to 0-5 °C. Slowly add titanium tetrachloride (TiCl₄, 1.1 equivalents) via the addition funnel, maintaining the internal temperature below 10 °C.

  • Substrate Addition: To this solution, add 1,3-difluoro-4-methoxybenzene (1.0 equivalent) dropwise, ensuring the temperature remains between 0-5 °C.

  • Formylating Agent Addition: Slowly add dichloromethyl methyl ether (1.2 equivalents) via the addition funnel. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding it to a chilled aqueous solution of hydrochloric acid (1 M). Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,4-difluoro-5-methoxybenzaldehyde.

Step 2: Oxidation of 2,4-Difluoro-5-methoxybenzaldehyde

  • Reactor Setup: In a separate reactor, dissolve the crude 2,4-difluoro-5-methoxybenzaldehyde in a suitable solvent such as acetic acid or an aqueous medium.

  • Oxidant Addition: Add a catalytic amount of a suitable catalyst (e.g., selenium dioxide or a phase-transfer catalyst with an oxidizing agent). Slowly add hydrogen peroxide (30% aqueous solution, 1.5-2.0 equivalents) while maintaining the temperature between 20-30 °C. The oxidation of aldehydes to carboxylic acids is a common and efficient transformation.[7]

  • Reaction Monitoring: Stir the mixture at room temperature for 4-8 hours. Monitor the reaction by HPLC until the aldehyde is consumed.

  • Product Isolation: Upon completion, the product may precipitate from the reaction mixture upon cooling. If not, add water to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Data Presentation
ParameterOrtho-FormylationOxidationOverall
Typical Yield 85-95%90-98%76-93%
Purity (by HPLC) >95% (crude)>99%>99%
Key Process Parameters Temperature control (0-5 °C)Controlled addition of oxidant-
Safety Considerations Use of corrosive TiCl₄ and lachrymatory dichloromethyl methyl ether.Handling of concentrated hydrogen peroxide.-

Method 2: Grignard Reaction of 1-Bromo-2,4-difluoro-5-methoxybenzene and Carboxylation

This classical organometallic approach provides a reliable route to the target molecule, particularly when the corresponding aryl bromide is readily accessible. The key steps involve the formation of a Grignard reagent and its subsequent reaction with carbon dioxide.

Scientific Rationale

The Grignard reaction is a powerful tool for C-C bond formation.[8] The reaction of an aryl halide with magnesium metal in an ethereal solvent generates a highly nucleophilic organomagnesium species.[9] This Grignard reagent can then react with various electrophiles, including carbon dioxide, to form a carboxylate salt.[10][11] Subsequent acidic work-up protonates the carboxylate to yield the desired carboxylic acid.[12] The success of a large-scale Grignard reaction hinges on strict control of anhydrous conditions and careful management of the initial exothermic reaction.[13][14]

Experimental Workflow Diagram

A 1-Bromo-2,4-difluoro-5-methoxybenzene B Grignard Formation (Mg, THF) A->B C Aryl Magnesium Bromide B->C D Carboxylation (CO₂, then H₃O⁺) C->D E This compound D->E

Caption: Workflow for the synthesis of this compound via Grignard reaction and carboxylation.

Detailed Protocol

Step 1: Formation of the Grignard Reagent

  • Reactor Setup and Preparation: A multi-neck, round-bottom flask or reactor must be thoroughly dried and assembled under an inert atmosphere (e.g., nitrogen or argon).[14] Equip the reactor with a mechanical stirrer, condenser, thermocouple, and an addition funnel.

  • Magnesium Activation: Charge the reactor with magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium surface.[9] Gently warm the flask with a heat gun under a flow of inert gas until the iodine sublimes.

  • Reaction Initiation: Add a small amount of anhydrous tetrahydrofuran (THF) to cover the magnesium. Prepare a solution of 1-bromo-2,4-difluoro-5-methoxybenzene (1.0 equivalent) in anhydrous THF in the addition funnel. Add a small portion of the aryl bromide solution to the magnesium suspension to initiate the reaction, which is indicated by a gentle reflux and a cloudy appearance.[15]

  • Grignard Reagent Formation: Once the reaction has initiated, slowly add the remaining aryl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Carboxylation

  • Carbon Dioxide Addition: Cool the Grignard reagent solution to 0-5 °C. Bubble dry carbon dioxide gas through the solution or pour the Grignard solution onto an excess of crushed dry ice. This step is highly exothermic and requires careful temperature control.[11]

  • Quenching and Work-up: After the addition of carbon dioxide is complete, allow the mixture to warm to room temperature. Quench the reaction by slowly adding aqueous hydrochloric acid (e.g., 2 M) until the solution is acidic.

  • Product Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Data Presentation
ParameterGrignard FormationCarboxylationOverall
Typical Yield 80-95%85-95%68-90%
Purity (by HPLC) ->98%>98%
Key Process Parameters Anhydrous conditions, reaction initiationEfficient cooling, controlled CO₂ addition-
Safety Considerations Flammable solvents, exothermic reaction, pyrophoric nature of Grignard reagents.[16][17]Handling of dry ice, pressure build-up.-

Safety and Handling

The scale-up synthesis of this compound derivatives involves the use of hazardous materials and potentially energetic reactions. A thorough risk assessment should be conducted before commencing any large-scale synthesis.[13]

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, flame-resistant lab coats, and suitable gloves, must be worn at all times.[16]

  • Engineering Controls: All operations should be performed in a well-ventilated fume hood or a dedicated chemical synthesis suite with appropriate containment measures.[17]

  • Emergency Preparedness: Ensure that appropriate fire extinguishing media (e.g., Class D for metal fires), spill kits, and safety showers are readily accessible.

  • Grignard Reaction Safety: Grignard reactions are notoriously exothermic and can be difficult to control on a large scale.[13] Ensure adequate cooling capacity and have a plan for quenching a runaway reaction. It is advisable not to work alone when performing large-scale Grignard reactions.[16]

Conclusion

The two synthetic routes outlined in this application note provide robust and scalable methods for the production of this compound. The choice between the ortho-formylation/oxidation pathway and the Grignard carboxylation route will depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the available equipment and expertise. By following the detailed protocols and adhering to the safety precautions, researchers and process chemists can confidently and efficiently produce this valuable intermediate for a wide range of applications in drug discovery and development.

References

  • Developing SOPs for Hazardous Chemical Manipulations. (n.d.).
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  • 20.5 Preparing Carboxylic Acids. (2023, September 20). OpenStax.
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  • Wang, Y., et al. (2021). Photoinduced Protocol for Aerobic Oxidation of Aldehydes to Carboxylic Acids under Mild Conditions. ACS Sustainable Chemistry & Engineering, 9(1), 355-361.
  • Meneses, A. B., et al. (2005). Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. Journal of Fluorine Chemistry, 126(11-12), 1501-1505.
  • Application Notes and Protocols for the Oxidation of Aldehydes to Carboxylic Acids. (2025). BenchChem.
  • The Grignard Reaction. (n.d.).
  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. (n.d.). ADICHEMISTRY.
  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry.
  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry.
  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (n.d.). ChemRxiv.
  • ortho-Formylation of phenols. (n.d.). Organic Syntheses Procedure.
  • Application Notes and Protocols: 3,5-Dibromo-4-methoxybenzoic Acid in Medicinal Chemistry. (2025). BenchChem.

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Application Notes and Protocols: The Strategic Use of Substituted Benzoic Acids in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Fluorinated and Methoxy-Substituted Aromatics in Modern Agrochemicals

The relentless demand for higher crop yields and the ever-evolving challenge of pest and weed resistance necessitates continuous innovation in the design of new agrochemicals. Within the synthetic chemist's toolbox, fluorinated and methoxy-substituted aromatic compounds have emerged as privileged scaffolds. The incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity to target enzymes, and lipophilicity, thereby improving its overall efficacy and bioavailability. The methoxy group, a key electronic and steric modulator, often plays a crucial role in directing synthetic transformations and influencing the molecule's interaction with biological targets.

While 2,4-Difluoro-5-methoxybenzoic acid represents a promising, yet underexplored, building block in this class, a comprehensive examination of its close analogue, 3,6-dichloro-2-methoxybenzoic acid, provides a robust and instructive case study. This analogue is the precursor to the widely used herbicide, Dicamba. The synthetic logic and protocols for Dicamba serve as an excellent proxy for understanding the potential applications and synthetic manipulations of this compound. This application note will provide a detailed technical guide on the synthesis of a key agrochemical from a substituted methoxybenzoic acid, offering field-proven insights and detailed protocols that can be adapted for related structures.

PART 1: Synthesis of a Key Agrochemical: The Case of Dicamba

The industrial synthesis of Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a multi-step process that highlights the strategic manipulation of a substituted aromatic ring. A common and economically viable route begins with 2,5-dichloroaniline.[1][2] This pathway involves diazotization, hydroxylation, carboxylation, and methylation.

Logical Framework for the Synthesis of Dicamba

The following diagram illustrates the key transformations in the synthesis of Dicamba from 2,5-dichloroaniline.

Caption: Synthetic pathway for Dicamba from 2,5-dichloroaniline.

PART 2: Detailed Experimental Protocols

The following protocols are based on established industrial synthesis methods and provide a framework for laboratory-scale preparation.

Protocol 1: Synthesis of 2,5-Dichlorophenol from 2,5-Dichloroaniline

Causality: This step transforms the amino group into a hydroxyl group, which is essential for the subsequent carboxylation. Diazotization is a classic method for this conversion, proceeding through a diazonium salt intermediate.

Materials:

  • 2,5-Dichloroaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

Procedure:

  • Carefully add 2,5-dichloroaniline to a solution of dilute sulfuric acid in water. The mixture is stirred to form a slurry.[3]

  • Cool the slurry to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite in water to the cooled slurry while maintaining the temperature below 5°C. This initiates the diazotization reaction to form the 2,5-dichlorophenyldiazonium salt.[1][4]

  • Once the addition is complete, the reaction mixture is slowly heated. The diazonium salt is thermally unstable and will decompose upon heating in the presence of water to yield 2,5-dichlorophenol.[3]

  • The resulting 2,5-dichlorophenol can be isolated by steam distillation or solvent extraction.

Self-Validation: The formation of the diazonium salt can be monitored by the disappearance of the starting aniline (e.g., by TLC). The final product can be characterized by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Protocol 2: Synthesis of 3,6-Dichlorosalicylic Acid via Kolbe-Schmitt Carboxylation

Causality: This is a key carbon-carbon bond-forming reaction where a carboxyl group is introduced onto the aromatic ring. The reaction proceeds via the nucleophilic attack of the phenoxide ion on carbon dioxide. High pressure and temperature are necessary to overcome the low reactivity of CO₂ and to favor the ortho-carboxylation.

Materials:

  • 2,5-Dichlorophenol

  • Potassium Hydroxide (KOH)

  • Carbon Dioxide (CO₂)

  • Anhydrous Potassium Carbonate (K₂CO₃)

Procedure:

  • React 2,5-dichlorophenol with a stoichiometric amount of potassium hydroxide in a suitable solvent (e.g., toluene) to form potassium 2,5-dichlorophenolate. Water is removed azeotropically.[5]

  • Transfer the dried potassium 2,5-dichlorophenolate and anhydrous potassium carbonate to a high-pressure autoclave.[5]

  • Pressurize the autoclave with carbon dioxide to 4-6 MPa and heat to 100-160°C. The reaction is maintained under these conditions with stirring.[5]

  • After the reaction is complete, cool the autoclave and vent the excess CO₂.

  • The product, potassium 3,6-dichlorosalicylate, is then worked up by dissolving the solid mass in water and acidifying to precipitate the 3,6-dichlorosalicylic acid.[1]

Self-Validation: The progress of the carboxylation can be monitored by quenching aliquots of the reaction mixture and analyzing for the presence of the carboxylic acid product by HPLC. The final product should be characterized by melting point and spectroscopy.

Protocol 3: Synthesis of Dicamba (3,6-dichloro-2-methoxybenzoic acid) by Methylation

Causality: The final step involves the methylation of the hydroxyl group of the salicylic acid derivative. This is a nucleophilic substitution reaction where the phenoxide acts as the nucleophile and a methylating agent (e.g., methyl chloride or dimethyl sulfate) is the electrophile.

Materials:

  • 3,6-Dichlorosalicylic Acid

  • A suitable base (e.g., Sodium Hydroxide)

  • Methylating Agent (e.g., Methyl Chloride, CH₃Cl)

  • A suitable solvent (e.g., water or a polar aprotic solvent)

Procedure:

  • Dissolve 3,6-dichlorosalicylic acid in an alkaline solution (e.g., aqueous sodium hydroxide) to form the corresponding disodium salt.

  • In a pressure reactor, treat the solution with a methylating agent such as methyl chloride at elevated temperatures (70-130°C) and pressures.[1][6][7]

  • The reaction mixture is then cooled, and the product is precipitated by acidification with a strong acid (e.g., HCl or H₂SO₄).

  • The crude Dicamba is then filtered, washed with water, and can be further purified by recrystallization.[1][6]

Self-Validation: The final product should be analyzed for purity using HPLC and its identity confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the purified product should be compared with the literature value.

PART 3: Data Presentation and Discussion

Table 1: Key Reaction Parameters and Expected Yields
StepReactionKey ReagentsTemperature (°C)PressureTypical Yield (%)
1Diazotization & Hydroxylation2,5-dichloroaniline, NaNO₂, H₂SO₄0-5 (diazotization), then heatAtmospheric90-95
2CarboxylationPotassium 2,5-dichlorophenolate, CO₂, K₂CO₃100-1604-6 MPa85-90
3Methylation3,6-dichlorosalicylic acid, CH₃Cl, Base70-130>1 atm>95
Extrapolating to this compound

The synthetic strategies employed for Dicamba provide a valuable blueprint for the potential agrochemical applications of this compound. The carboxylic acid functionality is a versatile handle for creating a variety of derivatives, most notably amides and esters, which are common moieties in active agrochemical ingredients.

Workflow for Derivatization:

Derivatization A This compound B Acyl Chloride A->B SOCl2 or (COCl)2 C Amide Derivatives B->C Amine (R-NH2) Base D Ester Derivatives B->D Alcohol (R-OH) Base

Caption: General derivatization workflow for this compound.

The electron-withdrawing nature of the two fluorine atoms in this compound would likely increase the electrophilicity of the carbonyl carbon, potentially facilitating amide and ester formation compared to its non-fluorinated counterparts. The methoxy group, being an electron-donating group, would have an opposing electronic effect, and its position would also sterically influence the reactivity of the carboxylic acid. These electronic and steric factors are critical considerations in the design and synthesis of new agrochemical candidates.

References

  • US20190119189A1 - Process for preparation of 3,6-Dichloro-2-Methoxybenzoic Acid (DICAMBA)
  • Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba)
  • A new process to prepare 3,6-dichloro-2-hydroxybenzoic acid, the penultimate intermediate in the synthesis of herbicide dicamba - ResearchGate. [Link]

  • WO/2017/191554 PROCESS FOR PREPARATION OF 3,6-DICHLORO-2-METHOXYBENZOIC ACID (DICAMBA) - WIPO Patentscope. [Link]

  • A new process to prepare 3,6-dichloro-2-hydroxybenzoic acid, the penultimate intermediate in the synthesis of herbicide dicamba - FAO AGRIS. [Link]

  • CN103819327A - Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid - Google P
  • US10815180B2 - Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (DICAMBA)
  • Synthesis of 3, 6-dichlorosalicylic acid as an intermediate for dicamba production. [Link]

  • Synthetic process of herbicide dicamba - Eureka | Patsnap. [Link]

  • CN102964221A - Clean production process of dicamba synthesis midbody - Google P
  • CN102838483A - Synthesis method of dicamba - Google P
  • 2,5-Dichloroaniline - Wikipedia. [Link]

  • CN103333075A - Production method of 2,5-dichloroaniline - Google P
  • CN103467308A - Method for producing 2,5-dichloroaniline without anti-dechlorinating agent - Google P
  • Carboxylation of Aromatics by CO2 under “Si/Al Based Frustrated Lewis Pairs” Catalytic System - Scirp.org. [Link]

  • Recent Advances in Catalyst Design for Carboxylation Using CO 2 as the C1 Feedstock. [Link]

  • (PDF) Carboxylation of Aromatics by CO2 under “Si/Al Based Frustrated Lewis Pairs” Catalytic System - ResearchGate. [Link]

  • CN105873900A - Method for diazotizing 2,5-dichloroaniline - Google Patents. [Link]

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Introduction: The Strategic Importance of Fluorinated Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 2,4-Difluoro-5-methoxybenzoic Acid in the Synthesis of Kinase Inhibitors

Protein kinases remain a pivotal class of drug targets, central to cellular signaling pathways that govern cell growth, differentiation, and survival.[1] The dysregulation of these enzymes is a hallmark of numerous diseases, most notably cancer, making the development of potent and selective protein kinase inhibitors (PKIs) a cornerstone of modern medicinal chemistry.[1][2]

Within the vast chemical space of PKIs, certain structural motifs have emerged as "privileged," demonstrating a recurring ability to bind effectively to the ATP-binding site of various kinases.[3] The 2,4-difluorophenyl group is one such moiety, frequently employed for its ability to form key interactions with the hinge region of the kinase.[3][4] The incorporation of fluorine atoms into drug candidates is a widely used strategy to modulate physicochemical properties such as metabolic stability, membrane permeability, and binding affinity.[5]

This application note provides a detailed guide for researchers and drug development professionals on the strategic use of This compound , a versatile building block for constructing a critical pharmacophore found in several advanced kinase inhibitors. We will explore the mechanistic rationale for its use, showcase its application in the synthesis of potent inhibitors, and provide detailed, field-proven protocols for its chemical modification.

Part 1: The Mechanistic Rationale of the 2,4-Difluoro-5-Substituted Phenyl Moiety

The specific substitution pattern of this compound is not arbitrary; it is a carefully designed scaffold that imparts several advantageous properties to a kinase inhibitor. When incorporated as a phenylamino group, it orients itself within the ATP-binding pocket to maximize potency and selectivity.

  • The Role of the Fluorine Atoms: The two fluorine atoms are potent electron-withdrawing groups. Their presence at the C2 and C4 positions lowers the pKa of the aniline nitrogen (when the benzoic acid is converted to an amine derivative for coupling), which can be a challenge for synthesis but is crucial for biological activity. In the kinase active site, one of the fluorine atoms often acts as a hydrogen bond acceptor, forming a critical interaction with a backbone NH group in the hinge region, which is a key anchor point for many Type I and Type II inhibitors.[6][7] Furthermore, the C-F bond is exceptionally stable, which can block sites of metabolism and improve the pharmacokinetic profile of the drug candidate.[5]

  • The 5-Position as a Vector for Specificity: The methoxy group at the C5 position serves as a crucial chemical handle. While it can be retained, it is more often the precursor to, or is replaced by, a larger functional group, typically a carboxamide. This position points out towards the solvent-exposed region of the ATP pocket, providing a vector for chemists to build in additional functionality. By elaborating at this site, developers can achieve greater potency and, critically, selectivity for the target kinase over other kinases in the kinome.[8]

Visualizing the Binding Mode

The following diagram illustrates a generalized binding mode for a kinase inhibitor featuring the 2,4-difluoro-5-(carboxamido)phenylamino moiety. This highlights the key interactions that this scaffold is designed to achieve.

G cluster_0 Kinase ATP-Binding Site cluster_1 Inhibitor Moiety hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue solvent_front Solvent-Exposed Region core Heterocyclic Core (e.g., Pyrrolotriazine) phenylamino 2,4-Difluoro-5-(carboxamido)phenylamino core->phenylamino Linker phenylamino->hinge H-Bond (from F or N) phenylamino->gatekeeper van der Waals sidechain R-Group (Amide Sidechain) phenylamino->sidechain Amide Bond sidechain->solvent_front H-Bonds or Hydrophobic Int. G start Start dissolve Dissolve Acid (1.0 eq), HATU (1.1 eq), DIPEA (2.0 eq) in Anhydrous DMF start->dissolve preactivate Stir at RT for 15-30 min (Pre-activation) dissolve->preactivate add_amine Add Amine (1.1 eq) preactivate->add_amine react Stir at RT for 2-6 h add_amine->react monitor Monitor by TLC / LC-MS react->monitor monitor->react Incomplete workup Aqueous Workup (EtOAc, 1M HCl, NaHCO₃, Brine) monitor->workup Reaction Complete purify Dry, Concentrate & Purify via Column Chromatography workup->purify product Final Amide Product purify->product

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2,4-Difluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4-Difluoro-5-methoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this important chemical intermediate. Here, we address common purification challenges through practical, field-tested troubleshooting guides and frequently asked questions. Our goal is to provide you with the causal insights and detailed protocols necessary to achieve high purity and consistent results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical properties of this compound?

A1: Understanding the fundamental properties of your compound is the first step to successful purification. This compound is a solid at room temperature. Key properties are summarized below.

PropertyValueSource
CAS Number 1266114-05-9[1][2]
Molecular Formula C₈H₆F₂O₃[2][3][4]
Molecular Weight 188.13 g/mol [2][3]
Appearance White to light yellow powder/crystal[5]

Q2: What are the likely impurities in crude this compound?

A2: Impurities are typically carried over from the synthetic route. While the exact synthesis of this specific molecule is not widely published, we can infer common impurities from the synthesis of related fluorinated and methoxylated benzoic acids. These often involve steps like nitration, reduction, diazotization, and hydrolysis.[6] Potential impurities could include:

  • Starting Materials: Unreacted precursors, such as isomers of difluoroanisole.

  • Positional Isomers: Isomers with methoxy or fluoro groups in different positions, which can be very difficult to separate due to similar physical properties.

  • Byproducts from Side Reactions: For instance, incomplete hydrolysis of a nitrile or ester precursor would leave those functional groups in the final product.[7] Similarly, reactions involving diazotization can sometimes lead to phenolic impurities.[6]

  • Over-halogenated Species: In syntheses involving bromination or chlorination steps, di-halogenated byproducts can form, such as 3,5-dibromo-2,4-difluorobenzoic acid in related syntheses.[8]

Q3: How should I properly store this compound?

A3: Like most benzoic acid derivatives, it should be stored in a tightly sealed container in a cool, dry place away from strong bases and oxidizing agents. For long-term storage, refrigeration is recommended to minimize potential degradation.

Troubleshooting Guide: Purification Workflows

This section addresses specific problems you may encounter during the purification of this compound.

Issue 1: Poor yield or no crystal formation during recrystallization.

Symptom: After dissolving the crude material in a hot solvent and cooling, the product either remains in solution (oils out) or precipitates as an impure oil instead of crystals.

Potential Causes & Solutions:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. For aromatic carboxylic acids, solubility is highly dependent on solvent polarity.[9]

    • Solution: Conduct a systematic solvent screen. Use the protocol below to test a range of solvents from polar (e.g., water, ethanol) to non-polar (e.g., hexanes, toluene). A mixed-solvent system is often effective for benzoic acids.[10] A good starting point would be an Ethanol/Water or Ethyl Acetate/Hexane system.

  • Supersaturation: The solution may be supersaturated and require nucleation to be initiated.

    • Solution: Try scratching the inside of the flask with a glass rod at the solution's surface. Alternatively, add a single seed crystal of pure this compound.

  • Presence of Eutectic Impurities: Some impurities can form a low-melting-point mixture (a eutectic) with the desired compound, preventing crystallization and causing it to "oil out."

    • Solution: If a good recrystallization solvent cannot be found, the impurity profile is likely the issue. In this case, an alternative purification method like column chromatography is necessary before attempting recrystallization.

Protocol: Recrystallization Solvent Screening
  • Place approximately 20-30 mg of your crude material into several small test tubes.

  • To each tube, add a different solvent (e.g., Water, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Hexanes) dropwise at room temperature until the solid just dissolves. Note the solubility at room temperature.

  • If the solid is insoluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid dissolves.

  • Once dissolved, allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observe the quality and quantity of the crystals formed.

    • Good Solvent: Dissolves the compound when hot but yields abundant, well-formed crystals upon cooling.

    • Poor Solvent: Dissolves the compound at room temperature or fails to dissolve it even when hot.

  • For mixed-solvent systems, dissolve the crude material in a minimal amount of a "good" solvent (one it is highly soluble in, e.g., ethanol) and slowly add a "poor" solvent (one it is insoluble in, e.g., water) at an elevated temperature until the solution becomes faintly cloudy. Then, add a drop or two of the good solvent to clarify and allow to cool.

Issue 2: Purity does not improve significantly after recrystallization.

Symptom: HPLC or TLC analysis shows that major impurities are still present after one or more recrystallization attempts.

Potential Causes & Solutions:

  • Co-crystallization of Impurities: The impurity may have very similar solubility properties and crystal lattice packing preferences to your target compound. This is common with positional isomers.

    • Solution: Switch to a purification technique based on a different chemical principle. Flash column chromatography, which separates based on polarity, is the logical next step.

  • Incorrect Purity Assessment: The analytical method may not be optimized to separate the impurity from the main compound.

    • Solution: Develop a more robust analytical method. For HPLC, try altering the mobile phase composition or gradient. For TLC, screen different solvent systems to achieve better separation between the main spot and impurities.[11] Adding a small amount of acetic acid to the mobile phase can often improve the peak shape for acidic compounds.[11]

Workflow: Purification Strategy Decision

This diagram outlines a logical workflow for selecting the appropriate purification method.

Purification_Strategy start Crude Product (this compound) tlc_hplc Initial Purity Analysis (TLC or HPLC) start->tlc_hplc decision Are impurities well-separated from the main spot/peak? tlc_hplc->decision recrystallize Attempt Recrystallization decision->recrystallize Yes chromatography Perform Flash Column Chromatography decision->chromatography No (Smearing or closely-eluting impurities) check_purity1 Check Purity Post-Recrystallization recrystallize->check_purity1 success Product >99% Pure check_purity1->success Purity OK check_purity1->chromatography Purity Not OK collect_fractions Analyze & Pool Pure Fractions chromatography->collect_fractions recrystallize2 Final Recrystallization (Polishing Step) collect_fractions->recrystallize2 check_purity2 Final Purity Check recrystallize2->check_purity2 check_purity2->success

Caption: Decision workflow for purifying this compound.

Detailed Experimental Protocols

Protocol: Flash Column Chromatography

Flash chromatography is an effective method for separating compounds with different polarities, such as isomers or byproducts with different functional groups.[12]

  • Stationary Phase: Silica gel (standard grade, 230-400 mesh).

  • Mobile Phase (Eluent) Selection:

    • Use TLC to find a suitable eluent system. An ideal system gives the target compound a Retention Factor (Rf) of ~0.3-0.4 and separates it well from all impurities.[11]

    • A common starting point for benzoic acids is a mixture of a non-polar solvent (like Hexanes or Heptane) and a more polar solvent (like Ethyl Acetate).

    • To improve resolution and prevent peak tailing of the acidic product, add a small amount (0.5-1%) of acetic acid or formic acid to the eluent mixture.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the column.

    • Allow the silica to settle, ensuring a flat top surface, and drain the excess solvent until it is level with the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a strong solvent (like Dichloromethane or Ethyl Acetate).

    • Adsorb this solution onto a small amount of silica gel (~1-2 times the sample weight) and evaporate the solvent until a dry, free-flowing powder is obtained. This is the "dry loading" method.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, applying positive pressure.

    • Collect fractions in test tubes and monitor the elution process using TLC or a UV detector.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.

Protocol: HPLC Method for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a precise technique for quantifying the purity of your final product.[13] This method is adapted from protocols for similar aromatic carboxylic acids.

ParameterCondition
HPLC System Standard system with a gradient pump, autosampler, and UV-Vis detector.
Column C18 reversed-phase column (e.g., 15 cm x 4.6 mm, 5 µm particle size).
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile.
Gradient Start with a high concentration of A (e.g., 90%), and ramp to a high concentration of B (e.g., 95%) over 10-15 minutes.
Flow Rate 1.0 mL/min.
Detection UV at 254 nm.
Sample Prep Dissolve a small amount of sample (~1 mg/mL) in the mobile phase. Filter through a 0.45 µm syringe filter before injection.[13]
Visualization: Recrystallization Process Flow

This diagram illustrates the key steps in a standard recrystallization procedure.

Recrystallization_Process cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying dissolve Dissolve crude solid in minimum amount of hot solvent hot_filter Perform hot gravity filtration to remove insoluble impurities dissolve->hot_filter cool Allow filtrate to cool slowly to room temperature hot_filter->cool ice_bath Place in ice bath to maximize crystal yield cool->ice_bath vacuum_filter Collect crystals by vacuum filtration ice_bath->vacuum_filter wash Wash crystals with a small amount of cold solvent vacuum_filter->wash dry Dry crystals under vacuum wash->dry

Caption: Standard workflow for the recrystallization of a solid compound.

References

  • Zhang, M., et al. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid . Journal of Chemical Research. [Link]

  • Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid.
  • 5-FLUORO-2-METHOXYBENZOIC ACID Product Page . INDOFINE Chemical Company, Inc. [Link]

  • This compound Product Page . Protheragen. [Link]

  • 2,4-Difluoro-5-methylbenzoic acid PubChem Entry . PubChem. [Link]

  • 5 Fluoro 2 Methoxybenzoic Acid Manufacturer . Enanti Labs. [Link]

  • Process for preparing 2,4,5-trifluorobenzoic acid.
  • 2,3-Difluoro-4-methoxybenzoic acid PubChem Entry . PubChem. [Link]

  • p-Anisic acid Wikipedia Page . Wikipedia. [Link]

  • Solvent Pairs for Benzoic Acid Recrystallization . Scribd. [Link]

  • Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid.
  • A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid . SAGE Journals. [Link]

  • HPLC Methods for analysis of 2,4-Dihydroxybenzoic acid . HELIX Chromatography. [Link]

  • Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives . MDPI. [Link]

  • Preparation of 2,4,5-trifluo-benzoic acid.
  • 4-Methoxybenzoic Acid PubChem Entry . PubChem. [Link]

  • 2,4-Difluoro-5-methylbenzoic acid Product Page . Chemsrc. [Link]

  • Synthesis and Matrix Properties of α-Cyano-5-phenyl-2,4-pentadienic Acid (CPPA) for Intact Proteins Analysis . MDPI. [Link]

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Technical Support Center: Optimizing Reaction Conditions for 2,4-Difluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Difluoro-5-methoxybenzoic acid. As a crucial intermediate in the development of pharmaceuticals, optimizing its synthesis for yield, purity, and reproducibility is paramount. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol based on established chemical principles.

Overview of Primary Synthetic Strategy: Directed ortho-Metalation (DoM)

The most efficient and regioselective route to this compound is through the Directed ortho-Metalation (DoM) of 1,3-difluoro-4-methoxybenzene. This strategy leverages the powerful directing ability of the methoxy group to selectively deprotonate the C2 position.[1]

The methoxy group's oxygen atom acts as a Lewis base, coordinating with the Lewis acidic lithium of an organolithium reagent (like n-butyllithium).[2] This coordination brings the strong base into proximity with the C2 proton, which is already activated by the adjacent electron-withdrawing fluorine atoms, facilitating its removal to form a highly reactive aryllithium intermediate.[3] Subsequent reaction with carbon dioxide (carboxylation) and an acidic workup yields the desired product.

While alternative methods like Grignard reactions or Suzuki couplings exist for forming aryl carboxylic acids, DoM is often preferred for this specific molecule due to its high regioselectivity and the commercial availability of the starting material.[4][5]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Question 1: My reaction yields are consistently low, or I am recovering a significant amount of the starting 1,3-difluoro-4-methoxybenzene. What is the likely cause?

Answer: This issue almost certainly points to an inefficient or incomplete lithiation step. Several factors can be responsible:

  • Inactive Organolithium Reagent: n-Butyllithium (n-BuLi) and other organolithiums are highly reactive and degrade upon exposure to moisture or air, or with prolonged/improper storage.

    • Solution: Use a freshly opened bottle of n-BuLi or titrate the solution before use to determine its exact molarity. A common method for titration involves using diphenylacetic acid in THF.

  • Presence of Moisture: Organolithiums are extremely strong bases and will react instantly with any protic source, especially water, before deprotonating the aromatic ring.[6][7]

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried (>120 °C) for several hours and cooled under a stream of dry inert gas (Nitrogen or Argon). Solvents like Tetrahydrofuran (THF) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial anhydrous solvent system.[3]

  • Incorrect Temperature: The formation and stability of the aryllithium intermediate are highly temperature-dependent.

    • Solution: The lithiation step must be performed at a very low temperature, typically -78 °C (a dry ice/acetone bath).[8] Temperatures above -60 °C can lead to decomposition of the intermediate or unwanted side reactions.

Question 2: I am observing significant impurity formation alongside my product. How can I identify and prevent these byproducts?

Answer: Impurity formation can stem from the lithiation or the carboxylation step.

  • Source 1: Inefficient Carboxylation: The aryllithium intermediate is nucleophilic and can react with other species if the carboxylation is not efficient.

    • Troubleshooting:

      • Quality of CO₂: Use freshly crushed, high-quality dry ice. Avoid using old dry ice that may have accumulated a layer of water ice from atmospheric condensation.

      • Quenching Procedure: The reaction of the aryllithium with CO₂ is very fast. Ensure the aryllithium solution is transferred (via cannula) into a flask containing a large excess of crushed dry ice under an inert atmosphere. This ensures the CO₂ is always in excess. Pouring dry ice into the aryllithium solution can lead to localized warming and side reactions.

  • Source 2: Impurities in Starting Material: The purity of the initial 1,3-difluoro-4-methoxybenzene is critical.

    • Troubleshooting: Verify the purity of your starting material via GC-MS or NMR before starting the reaction. Purify by distillation if necessary.

Question 3: The reaction works sometimes but is difficult to reproduce. What factors are most critical for consistency?

Answer: Reproducibility issues in organometallic chemistry often come down to meticulous control over the reaction environment.

  • Atmosphere: The reaction must be maintained under a positive pressure of a dry, inert gas (Argon or Nitrogen) from start to finish. Use proper Schlenk line techniques.

  • Reagent Addition: Add the organolithium reagent slowly and dropwise to the solution of the starting material at -78 °C. This helps to control the exotherm and prevent localized temperature increases.

  • Stirring: Ensure efficient and constant stirring throughout the reaction to maintain homogeneity and uniform temperature.

Frequently Asked Questions (FAQs)

  • Q: Why is -78 °C the recommended temperature for lithiation?

    • A: This specific low temperature is crucial for two reasons: 1) It ensures the stability of the highly reactive aryllithium intermediate, preventing its decomposition.[3][8] 2) It kinetically favors the desired ortho-deprotonation over potential side reactions, such as nucleophilic attack by the butyllithium on the solvent or starting material.

  • Q: Can I use a different base, like s-BuLi or LDA?

    • A: While sec-butyllithium (s-BuLi) is a stronger base and can sometimes be more effective, it is also less stable and more sterically hindered. Lithium diisopropylamide (LDA) is a non-nucleophilic base but is often less effective for deprotonating less acidic C-H bonds on an aromatic ring compared to alkyllithiums. For this specific transformation, n-BuLi is generally sufficient and more manageable.[9]

  • Q: How can I monitor the progress of the lithiation?

    • A: Direct monitoring is challenging. The most common method is to run the reaction for a standardized, empirically determined time (e.g., 1-2 hours) and then quench a small aliquot with an electrophile like D₂O. ¹H NMR analysis of the worked-up aliquot will show deuterium incorporation at the C2 position, confirming successful lithiation.

  • Q: What are the most important safety precautions?

    • A: Organolithium reagents like n-BuLi are pyrophoric and will ignite on contact with air. They also react violently with water. Always handle them in a well-ventilated fume hood under an inert atmosphere using proper syringe and cannula techniques. Wear personal protective equipment, including a lab coat, safety glasses, and flame-resistant gloves.

Data Presentation

The choice of reaction parameters significantly impacts the outcome. The following table summarizes key variables for the optimization of the lithiation step.

ParameterCondition A (Standard)Condition B (Alternative)Expected Outcome & Rationale
Base n-Butyllithium (1.1 eq)s-Butyllithium (1.1 eq)s-BuLi may offer faster reaction but is less stable. n-BuLi is generally sufficient and more controlled.
Solvent Anhydrous THFAnhydrous Diethyl EtherTHF is a stronger Lewis base and better at solvating the lithium cation, often accelerating lithiation.[3]
Temperature -78 °C-60 °C-78 °C is critical for intermediate stability. Higher temperatures risk decomposition and lower yields.[8]
Reaction Time 1-2 hours30 minutesA sufficient reaction time is needed for complete deprotonation. Monitor via quenching studies if unsure.

Visualizations

Reaction Pathway Diagram

Reaction_Pathway SM 1,3-Difluoro-4- methoxybenzene Int Aryllithium Intermediate SM->Int 1. n-BuLi 2. Anhydrous THF, -78 °C Salt Lithium Carboxylate Salt Int->Salt 1. CO₂ (s) 2. Warm to RT Product 2,4-Difluoro-5- methoxybenzoic Acid Salt->Product H₃O⁺ Workup

Troubleshooting Workflow

Troubleshooting_Workflow cluster_lithiation Lithiation Troubleshooting cluster_carboxylation Impurity Troubleshooting Start Analyze Crude Product LowYield Low Yield? Start->LowYield SM_Check Starting Material Recovered? LowYield->SM_Check Yes Success High Yield & Purity LowYield->Success No Impurity_Check Impurities Observed? SM_Check->Impurity_Check No Lithiation_Issues Problem: Incomplete Lithiation SM_Check->Lithiation_Issues Yes Impurity_Check->Success No Carboxylation_Issues Problem: Side Reactions Impurity_Check->Carboxylation_Issues Yes Sol1 Verify n-BuLi activity Lithiation_Issues->Sol1 Sol2 Ensure anhydrous conditions Sol1->Sol2 Sol3 Maintain T = -78 °C Sol2->Sol3 Sol4 Use high-quality dry ice Carboxylation_Issues->Sol4 Sol5 Ensure rapid quench with excess CO₂ Sol4->Sol5 Sol6 Check starting material purity Sol5->Sol6

Optimized Experimental Protocol

Reaction: Directed ortho-metalation and carboxylation of 1,3-difluoro-4-methoxybenzene.

Materials:

  • 1,3-difluoro-4-methoxybenzene (1.0 eq)

  • n-Butyllithium (1.1 eq, solution in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Dry Ice (solid CO₂), crushed

  • 3 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a reflux condenser with a nitrogen/argon inlet. Allow the flask to cool to room temperature under a positive pressure of inert gas.

  • Reagent Preparation: In the reaction flask, dissolve 1,3-difluoro-4-methoxybenzene (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution via syringe over 15-20 minutes. Ensure the internal temperature does not rise above -70 °C.

  • Reaction: Stir the resulting mixture at -78 °C for 1-2 hours. The solution may change color, indicating the formation of the aryllithium species.

  • Carboxylation: In a separate, dry flask, add a large excess of freshly crushed dry ice. Under a positive flow of inert gas, transfer the cold aryllithium solution from the reaction flask onto the dry ice via a cannula.

  • Warming: Allow the mixture to slowly warm to room temperature, which allows the excess CO₂ to sublime.

  • Workup: Quench the reaction by slowly adding 3 M HCl until the aqueous layer is acidic (pH ~2). Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

References

  • BenchChem. Application Notes and Protocols: Suzuki Coupling Reactions Involving 5-Cyclopropyl-2-fluorobenzoic Acid.
  • ACS Omega. Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation.
  • ResearchGate. An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. [Online] Available at: [Link]

  • Wikipedia. Directed ortho metalation. [Online] Available at: [Link]

  • Andrew G. Myers Research Group, Harvard University. Directed Ortho Metalation. [Online] Available at: [Link]

  • ResearchGate. An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. [Online] Available at: [Link]

  • University of Colorado Boulder. GRIGNARD REACTION – Synthesis of Benzoic Acid.
  • Organic Chemistry Portal. Suzuki Coupling. [Online] Available at: [Link]

  • SAGE Journals. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
  • Semantic Scholar. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.
  • Baran Lab, Scripps Research. Directed Metalation: A Survival Guide.
  • Google Patents. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • BenchChem. Technical Support Center: 4-Methoxybenzoic Acid Production.
  • BenchChem. A Comparative Analysis of Synthetic Routes to 4-Methoxybenzoic Acid.

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Technical Support Center: Synthesis of 2,4-Difluoro-5-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-Difluoro-5-methoxybenzoic acid and its derivatives. This guide is designed for researchers, chemists, and process development professionals who may encounter challenges during the synthesis of this important chemical intermediate. The following content is structured in a question-and-answer format to provide direct, actionable solutions to common problems, grounded in mechanistic principles and practical laboratory experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Organometallic Route (Lithiation/Carboxylation)

This route, typically involving the ortho-directed metalation of 1,3-difluoro-4-methoxybenzene followed by quenching with carbon dioxide, is a powerful but sensitive method. Success hinges on rigorous control of reaction parameters.

Question 1: My yield of this compound is consistently low after lithiation and carboxylation. What are the most likely causes and how can I fix it?

Answer:

Low yields in this reaction are common and typically stem from two main sources: inefficient formation of the organolithium intermediate or its degradation through side reactions.

Plausible Causes & Solutions:

  • Incomplete Lithiation: The methoxy group directs the lithiation to the ortho position (C5). However, if the reaction conditions are not optimal, this equilibrium may not be fully established.

    • Troubleshooting:

      • Base Selection: While n-Butyllithium (n-BuLi) is common, sec-Butyllithium can be more effective due to its increased basicity, especially if deprotonation is sluggish.[1]

      • Temperature Control: The lithiation must be conducted at low temperatures, typically -78 °C (acetone/dry ice bath), to prevent decomposition of the organolithium species and undesired side reactions.[1][2]

      • Reaction Time: Allow sufficient time for the deprotonation to complete. This can be monitored by quenching small aliquots with D₂O and analyzing by ¹H NMR or MS to check for deuterium incorporation.

  • Protonation of the Organolithium Intermediate: Organolithium reagents are extremely strong bases and will react readily with any adventitious proton sources.[3][4]

    • Troubleshooting:

      • Solvent & Glassware: All glassware must be rigorously dried (e.g., oven-dried at >120 °C for several hours and cooled under an inert atmosphere). Solvents like Tetrahydrofuran (THF) or Diethyl Ether must be anhydrous. Using freshly distilled THF over a sodium/benzophenone ketyl indicator is a classic and reliable method.

      • Inert Atmosphere: The reaction must be maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire process, from setup to quench.

      • Reagent Quality: Use fresh, titrated n-BuLi. The concentration of commercially available BuLi can decrease over time.

  • Degradation of the Intermediate: The aryllithium species, while relatively stable at low temperatures, can degrade upon warming.

Experimental Protocol: Optimized Lithiation and Carboxylation

  • Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.

  • Add anhydrous THF (e.g., 100 mL for a 50 mmol scale reaction) via cannula and cool the flask to -78 °C.

  • Add 1,3-difluoro-4-methoxybenzene (1.0 eq) to the cold solvent.

  • Slowly add n-BuLi (1.1 eq) dropwise via syringe, keeping the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1-2 hours.

  • For the quench, pass a stream of dry CO₂ gas (from a cylinder or sublimated dry ice) through the solution via a cannula, ensuring vigorous stirring. Do not simply pour the reaction mixture onto dry ice, as this can cause localized warming and side reactions.

  • After the exotherm subsides, allow the mixture to slowly warm to room temperature.

  • Perform an acidic workup by adding 1M HCl (aq) until the pH is ~1-2.

  • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

Question 2: I've identified a significant byproduct with a mass corresponding to the addition of a butyl group and loss of water. What is this impurity and how do I prevent its formation?

Answer:

This impurity is likely a ketone, specifically 1-(2,4-difluoro-5-methoxyphenyl)pentan-1-one, formed from the reaction of your aryllithium intermediate with the desired carboxylic acid product.

Mechanism of Ketone Formation:

The initially formed lithium carboxylate is not completely unreactive. A second equivalent of the potent aryllithium or remaining n-BuLi can attack the carboxylate to form a stable, tetra-coordinate intermediate. Upon acidic workup, this intermediate collapses to form a ketone. This is a known side reaction in Grignard and organolithium carboxylations.[5][6]

// Nodes ArLi [label="Ar-Li\n(Aryllithium)"]; CO2 [label="O=C=O"]; Carboxylate [label="Ar-CO₂⁻Li⁺\n(Lithium Carboxylate)"]; ArLi2 [label="Ar-Li\n(2nd eq.)"]; Intermediate [label="[Ar₂(CO₂)Li₂]\n(Tetrahedral Intermediate)"]; H3O [label="H₃O⁺\n(Workup)"]; Acid [label="Ar-COOH\n(Desired Product)", fillcolor="#D6E8D6"]; Ketone [label="Ar-CO-R\n(Ketone Byproduct)", fillcolor="#FAD2D2"]; BuLi [label="n-BuLi"]; Workup2 [label="H₃O⁺\n(Workup)"];

// Edges ArLi -> Carboxylate [label="+ CO₂"]; Carboxylate -> Acid [label="H₃O⁺"]; Carboxylate -> Intermediate [label="+ Ar-Li or n-BuLi"]; Intermediate -> Ketone [label="H₃O⁺"]; } caption Formation of ketone byproduct during carboxylation.

Prevention Strategies:

  • Inverse Addition: Instead of adding CO₂ to the aryllithium solution, slowly add the aryllithium solution via cannula to a vigorously stirred slurry of crushed, freshly sublimated dry ice in anhydrous THF at -78 °C. This ensures that the aryllithium is always in the presence of a large excess of CO₂, minimizing its chance to react with the carboxylate product.

  • Strict Stoichiometry: Use the minimum required excess of n-BuLi (e.g., 1.05-1.1 equivalents) to avoid having a large excess of a potent nucleophile present after the initial deprotonation.

  • Low Temperature Quench: Maintain the temperature at -78 °C throughout the CO₂ addition.

Category 2: Alternative Routes & Other Side Reactions

Question 3: I am considering a formylation/oxidation route to avoid organometallics. What are the potential side reactions in the formylation of 1,3-difluoro-4-methoxybenzene?

Answer:

Formylation, for instance using the Vilsmeier-Haack reaction or with dichloromethyl methyl ether and a Lewis acid like TiCl₄, is a viable alternative.[7][8] The primary challenge is controlling regioselectivity.

Plausible Side Reactions:

  • Isomer Formation: While the methoxy group is a strong ortho, para-director and the C5 position is activated, formylation at other positions can occur. The C2 position is also ortho to the methoxy group, and while sterically more hindered by the adjacent fluorine, it can still react, leading to the formation of 2,4-difluoro-3-methoxybenzaldehyde.

  • Decomposition/Polymerization: Strong Lewis acids and high temperatures can lead to substrate decomposition or polymerization, particularly if the substrate or reagents contain impurities.

G cluster_start 1,3-difluoro-4-methoxybenzene cluster_conditions Formylation Conditions (e.g., TiCl₄, Cl₂CHOMe) cluster_products Potential Products Start Conditions Desired Desired Isomer (2,4-Difluoro-5-methoxybenzaldehyde) Conditions->Desired Major Pathway (Electronically favored) Side Side Product Isomer (2,4-Difluoro-3-methoxybenzaldehyde) Conditions->Side Minor Pathway (Sterically hindered)

Optimization of Formylation:

  • Lewis Acid Choice: The choice and stoichiometry of the Lewis acid are critical. TiCl₄ often provides good regioselectivity due to its ability to chelate with the methoxy group, enhancing direction to the C5 position.[8]

  • Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate, often starting at 0 °C or below and allowing it to warm slowly.

  • Incomplete Oxidation: The subsequent oxidation of the aldehyde to the carboxylic acid (e.g., using KMnO₄, H₂O₂) must be driven to completion to avoid contamination of the final product with unreacted aldehyde.[9][10] Monitor the reaction by TLC or HPLC until the starting aldehyde is consumed.

Question 4: My final product seems to degrade during purification by distillation or upon prolonged heating, showing loss of CO₂ in the mass spectrum. What is happening?

Answer:

You are observing thermal decarboxylation. Benzoic acids substituted with electron-donating groups, such as methoxy groups, are susceptible to losing CO₂ upon heating, especially in the presence of acid or metal catalysts.[11][12][13]

Mechanism of Decarboxylation:

The electron-donating methoxy group stabilizes the positive charge that develops on the aromatic ring in the transition state of the electrophilic substitution reaction where a proton replaces the carboxyl group. This lowers the activation energy for decarboxylation.

Table 1: Troubleshooting Decarboxylation

SymptomPlausible CauseMitigation StrategyAnalytical Verification
Gas evolution upon heating; MS shows M-44 peak.Thermal DecarboxylationAvoid high temperatures during workup and purification. Use recrystallization or column chromatography at room temperature instead of distillation.Confirm the presence of 1,3-difluoro-2-methoxybenzene impurity by GC-MS or ¹H NMR.
Product degradation in acidic solution over time.Acid-Catalyzed DecarboxylationNeutralize the product as soon as possible after acidic workup. Store the final product as a salt or in a dry, neutral state.[13][14]Use HPLC to monitor the purity of the product over time under different storage conditions.

Summary of Potential Impurities

Table 2: Common Impurities and Their Identification

Impurity NameLikely OriginRecommended Analytical Technique
1,3-difluoro-4-methoxybenzeneIncomplete lithiation or decarboxylation of product.GC-MS, ¹H NMR
1-(2,4-difluoro-5-methoxyphenyl)pentan-1-oneReaction of n-BuLi with the carboxylate intermediate.LC-MS, ¹H NMR (aliphatic signals)
2,4-Difluoro-5-methoxybenzaldehydeIncomplete oxidation from the formylation route.HPLC, TLC (stains with KMnO₄)
3,5-Dibromo-2,4-difluorobenzoic Acid (if bromination is used)Over-bromination of a precursor.LC-MS (characteristic isotopic pattern for Br₂)[15]

References

  • Zhang, M., Bi, Z., Wang, Y., Zhao, Y., Yang, Y., Zhu, Y., & Wang, S. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(3-4), 166-170. Available at: [Link]

  • Zhang, M., Bi, Z., Wang, Y., Zhao, Y., Yang, Y., Zhu, Y., & Wang, S. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. Available at: [Link]

  • University of Wisconsin. (n.d.). Directed (ortho) Metallation. Retrieved from University of Wisconsin, Department of Chemistry. Available at: [Link]

  • LibreTexts Chemistry. (n.d.). Reactions of Alkyl Halides: Grignard Reagents. Retrieved from LibreTexts. Available at: [Link]

  • Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from ADICHEMISTRY. Available at: [Link]

  • Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid.
  • Google Patents. (n.d.). Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride.
  • Kimura, Y., & Warashina, T. (2005). Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. Journal of Fluorine Chemistry, 126(5), 841-846. Available at: [Link]

  • ResearchGate. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Available at: [Link]

  • ResearchGate. (2018). Mechanisms of decarboxylation of ortho-substituted benzoic acids. Available at: [Link]

  • Wang, D., & He, Z. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(43), 23012-23016. Available at: [Link]

  • Studylib. (n.d.). Grignard Reagent & Reactions: Organic Synthesis Guide. Retrieved from Studylib. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Bryce, M. R., & Buckley, B. R. (2020). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 25(15), 3356. Available at: [Link]

  • ResearchGate. (2015). How Acid-Catalyzed Decarboxylation of 2,4-Dimethoxybenzoic Acid Avoids Formation of Protonated CO2. Available at: [Link]

  • Google Patents. (n.d.). Method for preparing 2,3-difluoro-6-methoxybenzoic acid.
  • Google Patents. (n.d.). Process for preparing 2,4,5-trifluorobenzoic acid.
  • Google Patents. (n.d.). Method of preparing 2,4-difluoroaniline.
  • Kaszynski, P., & Tadayon, S. (2004). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Journal of Fluorine Chemistry, 125(11), 1647-1653. Available at: [Link]

  • ResearchGate. (2018). Recent Advances On Direct Formylation Reactions. Available at: [Link]

  • ResearchGate. (2012). Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde. Available at: [Link]

  • ResearchGate. (n.d.). Observed rates for the decarboxylation of 2,4-dimethoxybenzoic acid. Retrieved from ResearchGate. Available at: [Link]

  • Džubák, P., & Hajdúch, M. (2012). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 8, 1592-1597. Available at: [Link]

  • ResearchGate. (2007). Selective oxidation of p-methoxytoluene to p-methoxybenzaldehyde over supported vanadium oxide catalysts. Available at: [Link]

  • Google Patents. (n.d.). Method of preparing 2,4-difluoroaniline.
  • Shimada, T., Nagayoshi, H., & Murayama, N. (2022). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Xenobiotica, 52(1), 53-65. Available at: [Link]

  • James Madison University Scholarly Commons. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Available at: [Link]

  • ResearchGate. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2,4-Difluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 2,4-Difluoro-5-methoxybenzoic acid. This molecule is a crucial building block in the development of various pharmaceutical compounds and advanced materials. However, its synthesis can present challenges, particularly concerning reaction yield and purity. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols. Our approach is rooted in explaining the causal relationships behind experimental choices to empower you to overcome common hurdles and improve your synthetic outcomes.

Section 1: Overview of Primary Synthetic Strategies

The most common and logical approach to synthesizing this compound begins with the commercially available precursor, 1,3-difluoro-4-methoxybenzene. The core challenge lies in the selective introduction of a carboxylic acid group onto the benzene ring. The two primary methods to achieve this are through the formation of an organometallic intermediate, followed by quenching with carbon dioxide (carboxylation).

  • Directed ortho-Lithiation: This method utilizes a strong organolithium base, such as n-butyllithium (n-BuLi), to selectively deprotonate the carbon atom positioned between the two fluorine substituents. The resulting aryllithium species is then carboxylated.

  • Grignard Reaction: This route involves the formation of an aryl Grignard reagent from a halogenated precursor (e.g., 1-bromo-2,4-difluoro-5-methoxybenzene), which is then reacted with CO₂. While requiring an additional synthetic step to introduce the halogen, this method can sometimes offer advantages in terms of safety and scalability.

The choice between these pathways depends on precursor availability, scale, and laboratory safety infrastructure.

Synthetic_Pathways cluster_start Starting Material cluster_path1 Route 1: Lithiation cluster_path2 Route 2: Grignard (via Halogenation) cluster_end Final Steps SM 1,3-difluoro-4-methoxybenzene Lith Directed ortho-Lithiation (n-BuLi, THF, -78 °C) SM->Lith Halogenation Bromination (NBS or Br2) SM->Halogenation ArylLi Aryllithium Intermediate Lith->ArylLi Carboxylation Carboxylation (CO2 source) ArylLi->Carboxylation Bromo 1-Bromo-2,4-difluoro- 5-methoxybenzene Halogenation->Bromo Grignard Grignard Formation (Mg, THF) Bromo->Grignard ArylMgBr Arylmagnesium Bromide Grignard->ArylMgBr ArylMgBr->Carboxylation Product This compound Carboxylation->Product

Caption: Primary synthetic routes to this compound.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis. The solutions are based on fundamental principles of organometallic chemistry.

Issue 1: Low or No Product Yield, Starting Material Recovered

Q: My reaction has stalled, and I'm recovering a significant amount of my starting material (1,3-difluoro-4-methoxybenzene or its bromo-derivative). What are the potential causes?

A: This is a classic symptom of failed organometallic intermediate formation. The root cause depends on whether you are using the lithiation or Grignard route. Low yields can often be traced back to incomplete reactions, reagent purity, or side reactions.[1]

For the Directed ortho-Lithiation Route:

  • Cause 1: Inactive n-Butyllithium. n-BuLi is highly reactive and degrades upon exposure to air and moisture. Its concentration in commercial solutions can decrease over time.

    • Solution: Always titrate your n-BuLi solution before use to determine its exact molarity. Use fresh, high-quality reagents whenever possible. Store opened bottles under a positive pressure of an inert gas like argon or nitrogen.

  • Cause 2: Insufficiently Low Temperature. Aryllithium intermediates can be unstable at higher temperatures. The lithiation reaction is also highly exothermic.

    • Solution: Maintain a strict reaction temperature of -78 °C using a dry ice/acetone or dry ice/isopropanol bath. Add the n-BuLi solution dropwise to the substrate solution to control the exotherm. A sudden temperature spike can lead to decomposition and side reactions.

  • Cause 3: Presence of Protic Impurities. Organolithium reagents are strong bases and will react with any available acidic protons faster than they will deprotonate the aromatic ring. Water is the most common culprit.[2]

    • Solution: Ensure all glassware is flame-dried or oven-dried at >120 °C for several hours and cooled under a stream of inert gas. Use anhydrous solvents, preferably from a solvent purification system or freshly distilled over a suitable drying agent (e.g., sodium/benzophenone for THF).

For the Grignard Route:

  • Cause 1: Inactive Magnesium Surface. Magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction from initiating.

    • Solution: Activate the magnesium before use. Common methods include:

      • Adding a small crystal of iodine, which etches the surface.

      • Adding a few drops of 1,2-dibromoethane.

      • Mechanically crushing the magnesium turnings under an inert atmosphere.

      • Using sonication to clean the metal surface during the reaction.[3]

  • Cause 2: Moisture in the Reaction System. This is the most frequent cause of Grignard reaction failure. The Grignard reagent is a strong base and is readily quenched by water.[1][2]

    • Solution: The same rigorous anhydrous techniques described for the lithiation route are essential here. All glassware, solvents, and the starting halide must be scrupulously dry.

  • Cause 3: Difficulty in Reaction Initiation. Sometimes, even with activated magnesium and dry conditions, the reaction can be sluggish to start.

    • Solution: Gently warm a small portion of the reaction mixture. Once initiation is observed (bubbling, gentle reflux), add the remaining halide solution at a rate that maintains a steady reaction. The addition of diisobutylaluminum hydride (DIBAH) in catalytic amounts has also been shown to initiate Grignard formation under milder conditions.[4]

Issue 2: Product is Formed, but Yield is Poor due to Impurities

Q: I've successfully formed some product, but my crude NMR shows a complex mixture. What are the likely side products and how can I avoid them?

A: The formation of impurities often stems from the high reactivity of the organometallic intermediates or inefficient carboxylation.

  • Cause 1: Inefficient Carboxylation. If the organometallic intermediate does not react with CO₂, it can participate in other reactions during workup.

    • Mechanism: The intermediate can be protonated by the aqueous acid during workup, regenerating the starting material. It can also react with unreacted starting halide (in the Grignard case) to form biphenyl-type impurities.

    • Solution: Ensure a large excess of CO₂ is available for quenching.

      • Dry Ice Method: Use freshly crushed, high-quality dry ice (solid CO₂). Avoid using old dry ice that may have accumulated water ice. Add the organometallic solution slowly to a flask containing a large excess of crushed dry ice and an anhydrous co-solvent like THF.

      • Gaseous CO₂ Method: Bubble dry CO₂ gas through the reaction mixture at a low temperature. This method can sometimes be less efficient for larger-scale reactions.[5]

  • Cause 2: Over-addition to the Carboxylate. The initially formed lithium or magnesium carboxylate can be attacked by a second equivalent of the organometallic reagent, leading to ketone formation after workup.

    • Mechanism: This is more prevalent with highly reactive organolithium species.

    • Solution: Maintain a very low temperature (-78 °C) during the carboxylation step. Add the organometallic solution to the CO₂ source (not the other way around) to ensure the organometallic is always the limiting reagent locally.

  • Cause 3: Thermal Decomposition. As mentioned, aryllithium intermediates can be thermally unstable.

    • Solution: Strict temperature control is paramount. Do not allow the reaction to warm up before it is fully quenched with CO₂.

Troubleshooting_Workflow cluster_formation Problem: Intermediate Formation Failure cluster_side_reactions Problem: Side Reactions / Impurities start Low Yield or High Impurity q1 Is starting material recovered? start->q1 formation_fail Check Reagent Activity: - Titrate n-BuLi - Activate Mg - Use fresh reagents q1->formation_fail Yes carboxylation Optimize Carboxylation: - Use large excess of fresh dry ice - Add intermediate to CO2, not reverse q1->carboxylation No check_conditions Verify Anhydrous Conditions: - Flame-dry glassware - Use anhydrous solvent formation_fail->check_conditions check_temp Ensure Strict Temperature Control: - Maintain -78 °C for lithiation check_conditions->check_temp workup Refine Work-up: - Ensure complete quenching before warming - Optimize pH for extraction carboxylation->workup purification Improve Purification: - Recrystallize from suitable solvent (e.g., Ethanol/Water, Toluene) workup->purification

Sources

Technical Support Center: Degradation Pathways of 2,4-Difluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 2,4-Difluoro-5-methoxybenzoic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions you may encounter during your experimental work.

The stability of a molecule like this compound is a critical parameter in drug development and environmental science. Understanding its degradation is essential for determining shelf-life, identifying potential toxic byproducts, and assessing its environmental fate. Due to the high strength of the carbon-fluorine bond, fluorinated aromatic compounds are often resistant to degradation.

This guide will walk you through the primary degradation pathways, offer detailed experimental protocols for forced degradation studies, and provide solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

Based on studies of similar fluorinated and chlorofluorobenzoic acids, the primary degradation pathways for this compound are expected to involve:

  • Photodegradation: Degradation induced by exposure to light, particularly UV irradiation. This process can be enhanced by the presence of photocatalysts like metal oxides.

  • Microbial Degradation: Breakdown by microorganisms, which can occur under both aerobic and anaerobic conditions. This often involves initial dioxygenation reactions.

  • Oxidative Degradation: Degradation through reaction with oxidizing agents. This is a common pathway explored in forced degradation studies.

  • Hydrolytic Degradation: Breakdown in the presence of water, which can be influenced by pH (acidic or basic conditions).

Q2: Why is my this compound sample showing no degradation under my experimental conditions?

Several factors could contribute to the apparent stability of your compound:

  • The Carbon-Fluorine Bond: The C-F bond is exceptionally strong, making fluorinated compounds inherently resistant to cleavage.

  • Insufficient Stress: The conditions of your experiment (e.g., temperature, duration, reagent concentration) may not be harsh enough to induce degradation. Forced degradation studies often require more extreme conditions than standard stability tests.[1]

  • Inappropriate Catalyst: If you are attempting photocatalytic or microbial degradation, the chosen catalyst or microbial strain may not be effective for this specific substrate.

  • Analytical Method Sensitivity: Your analytical method may not be sensitive enough to detect low levels of degradation products. It's crucial to use a stability-indicating method.

Q3: What are some expected degradation products of this compound?

While specific degradation products for this exact molecule are not extensively documented, we can predict potential intermediates based on the degradation of analogous compounds:

  • Hydroxylated derivatives: Replacement of a fluorine atom with a hydroxyl group is a common initial step, particularly in microbial and oxidative degradation.

  • Catechol-like structures: Further hydroxylation can lead to the formation of fluorinated and methoxylated catechol derivatives.

  • Demethoxylation: Cleavage of the methoxy group to a hydroxyl group is another possibility.

  • Decarboxylation: Loss of the carboxylic acid group.

  • Ring-cleavage products: Following the formation of dihydroxy intermediates, the aromatic ring can be opened to form aliphatic acids.

Troubleshooting Guides

Problem 1: Inconsistent results in photodegradation experiments.
Potential Cause Troubleshooting Step Scientific Rationale
Fluctuations in Light Source Intensity Calibrate and regularly monitor the output of your UV lamp.Consistent photon flux is essential for reproducible reaction kinetics.
Inconsistent Catalyst Suspension Ensure uniform suspension of the photocatalyst (e.g., TiO2, ZnO) through continuous stirring or sonication.The surface area of the catalyst exposed to light and the substrate directly impacts the reaction rate.
Solvent Effects Use high-purity solvents and consider the potential for solvent-mediated degradation pathways.Some solvents can act as photosensitizers or quench reactive species, altering the degradation mechanism.
pH Drift Buffer the reaction mixture and monitor the pH throughout the experiment.The surface charge of many photocatalysts and the speciation of the substrate are pH-dependent.
Problem 2: Difficulty identifying degradation products using LC-MS.
Potential Cause Troubleshooting Step Scientific Rationale
Co-elution of Peaks Optimize your HPLC method by adjusting the mobile phase composition, gradient, flow rate, and column chemistry.A good stability-indicating method must be able to separate the parent compound from all degradation products.[2]
Low Concentration of Degradants Concentrate your sample before analysis or use a more sensitive mass spectrometer.The concentration of degradation products may be below the limit of detection of your instrument.
Ion Suppression Dilute the sample or use a different ionization source (e.g., APCI instead of ESI).High concentrations of the parent compound or buffer salts can suppress the ionization of trace-level degradants.
Unexpected Fragmentation Perform MS/MS analysis to obtain structural information about the degradation products.The fragmentation pattern can help in the tentative identification of unknown compounds.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are a cornerstone of pharmaceutical development, aiming to identify likely degradation products and establish the intrinsic stability of a drug substance.[1][2]

General Setup
  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Control Samples: For each stress condition, prepare a control sample (placebo) and a blank (solvent) to identify any degradation products arising from the excipients or solvent.

  • Analysis: Use a validated stability-indicating HPLC method, typically with UV and/or MS detection, to analyze the samples.

Protocol 1: Acid and Base Hydrolysis
  • Acid Hydrolysis:

    • Add an equal volume of 0.1 M HCl to an aliquot of the stock solution.

    • Incubate at 60°C for 24-48 hours.

    • Cool the solution and neutralize with an appropriate amount of 0.1 M NaOH.

    • Dilute to the final concentration with the mobile phase and analyze.

  • Base Hydrolysis:

    • Add an equal volume of 0.1 M NaOH to an aliquot of the stock solution.

    • Incubate at 60°C for 24-48 hours.

    • Cool the solution and neutralize with an appropriate amount of 0.1 M HCl.

    • Dilute to the final concentration with the mobile phase and analyze.

Protocol 2: Oxidative Degradation
  • Add an equal volume of 3% hydrogen peroxide to an aliquot of the stock solution.

  • Incubate at room temperature for 24 hours, protected from light.

  • Dilute to the final concentration with the mobile phase and analyze.

Protocol 3: Photodegradation
  • Expose the stock solution in a photostable, transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A dark control sample should be stored under the same conditions but protected from light.

  • Analyze the samples after the exposure period.

Protocol 4: Thermal Degradation
  • Place the solid compound or a solution in a thermostatically controlled oven at a temperature above the accelerated stability testing conditions (e.g., 80°C).

  • Monitor for degradation at appropriate time intervals.

Visualizing Degradation Pathways and Workflows

Plausible Microbial Degradation Pathway

The following diagram illustrates a hypothetical degradation pathway for this compound by a microorganism like Pseudomonas sp., based on known pathways for similar compounds.[3][4]

microbial_degradation This compound This compound Intermediate_1 Fluorinated & Methoxylated Catechol This compound->Intermediate_1 Dioxygenase Intermediate_2 Ring-Opened Product Intermediate_1->Intermediate_2 Dioxygenase (Ring Cleavage) TCA_Cycle TCA Cycle Intermediates Intermediate_2->TCA_Cycle Further Metabolism

Caption: Hypothetical microbial degradation pathway.

Forced Degradation Experimental Workflow

This diagram outlines the general workflow for conducting forced degradation studies.

forced_degradation_workflow cluster_stress_conditions Stress Conditions Acid_Hydrolysis Acid Hydrolysis Analytical_Method Stability-Indicating Analytical Method (e.g., HPLC-MS) Acid_Hydrolysis->Analytical_Method Base_Hydrolysis Base Hydrolysis Base_Hydrolysis->Analytical_Method Oxidation Oxidation Oxidation->Analytical_Method Photolysis Photolysis Photolysis->Analytical_Method Thermal_Stress Thermal Stress Thermal_Stress->Analytical_Method Drug_Substance This compound Drug_Substance->Acid_Hydrolysis Drug_Substance->Base_Hydrolysis Drug_Substance->Oxidation Drug_Substance->Photolysis Drug_Substance->Thermal_Stress Results Characterization of Degradants & Pathway Elucidation Analytical_Method->Results

Caption: Forced degradation experimental workflow.

References

  • Kinetics of the partial defluorination and degradation of 4-fluorobenzoic acid and three chlorofluorobenzoic acid substrates after 3 h of UV illumination. ResearchGate. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available from: [Link]

  • Degradation of 2,4-dichlorobenzoic and 2,5-dichlorobenzoic acid catalyzed by 2-halobenzoate-1,2-dioxygenase. ResearchGate. Available from: [Link]

  • Schreiber, A., Hellwig, M., Dorn, E., Reineke, W., & Knackmuss, H. J. (1980). Critical reactions in fluorobenzoic acid degradation by Pseudomonas sp. B13. Applied and environmental microbiology, 39(1), 58–67. Available from: [Link]

  • Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. National Institutes of Health. Available from: [Link]

  • A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. SciELO. Available from: [Link]

  • Schennen, U., Braun, K., & Knackmuss, H. J. (1985). Anaerobic degradation of 2-fluorobenzoate by benzoate-degrading, denitrifying bacteria. Journal of bacteriology, 161(1), 321–325. Available from: [Link]

  • Kumar, A., Trefault, N., & Olaniran, A. O. (2016). Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications. Critical reviews in microbiology, 42(2), 194–208. Available from: [Link]

  • Engesser, K. H., & Schulte, P. (1989). Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. FEMS microbiology letters, 60(2), 143–148. Available from: [Link]

  • 2,4-Difluoro-5-methylbenzoic acid. PubChem. Available from: [Link]

  • Mechanism of Oxidative Activation of Fluorinated Aromatic Compounds by N‐Bridged Diiron‐Phthalocyanine: What Determines the Reactivity?. ResearchGate. Available from: [Link]

  • Chu, K. H., & Jafari, S. (2018). Photodegradation of fluorotelomer carboxylic 5:3 acid and perfluorooctanoic acid using zinc oxide. Environmental pollution (Barking, Essex : 1987), 242(Pt A), 368–374. Available from: [Link]

  • Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water. ResearchGate. Available from: [Link]

  • St. Pierre, K. A., St. Louis, V. L., Schiff, S. L., Lehn, C. R., & Emmerton, C. A. (2011). Microbial degradation of 2,4-dichlorophenoxyacetic acid on the Greenland ice sheet. Applied and environmental microbiology, 77(19), 7033–7040. Available from: [Link]

  • Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. ASM Journals. Available from: [Link]

  • de Souza, A. C., de Souza, A. A. L., de Souza, A. D. L., & de Souza, A. D. L. (2021). 2,4-Dichlorophenoxyacetic acid degradation in methanogenic mixed cultures obtained from Brazilian Amazonian soil samples. Biodegradation, 32(3), 323–335. Available from: [Link]

  • Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available from: [Link]

  • 2,4-Dichlorophenoxyacetic acid degradation in methanogenic mixed cultures obtained from Brazilian Amazonian soil samples. WUR eDepot. Available from: [Link]

  • Degradation of Organics and Change Concentration in Per-Fluorinated Compounds (PFCs) during Ozonation and UV/H2O2 Advanced Treatment of Tertiary-Treated Sewage. MDPI. Available from: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]

  • Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Asian Journal of Pharmaceutical Analysis. Available from: [Link]

  • Comninellis, C., Pulgarin, C., & Peringer, P. (1993). Degradation of 2,4-dihydroxybenzoic acid by vacuum UV process in aqueous solution: kinetic, identification of intermediates and reaction pathway. Journal of photochemistry and photobiology. A, Chemistry, 71(2), 157–162. Available from: [Link]

  • Anaerobic degradation of fluorinated aromatic compounds. ResearchGate. Available from: [Link]

  • Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. ScholarWorks @ UTRGV. Available from: [Link]

  • Ellis, D. A., Martin, J. W., De Silva, A. O., Mabury, S. A., Hurley, M. D., Andersen, M. P. S., & Wallington, T. J. (2004). Degradation of fluorotelomer alcohols: a likely atmospheric source of perfluorinated carboxylic acids. Environmental science & technology, 38(12), 3316–3321. Available from: [Link]

  • Sharma, M. C., & Sharma, S. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6). Available from: [Link]

  • DEGRADATION OF 2,4-D HERBICIDE BY MICROORGANISMS ISOLATED FROM BRAZILIAN CONTAMINATED SOIL. SciELO. Available from: [Link]

  • Stability indicating study by using different analytical techniques. IJSDR. Available from: [Link]

  • Donnelly, M. I., & Dagley, S. (1981). Bacterial degradation of 3,4,5-trimethoxyphenylacetic and 3-ketoglutaric acids. Journal of bacteriology, 147(2), 471–476. Available from: [Link]

  • Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Available from: [Link]

  • Copley, S. D. (2009). Evolution of efficient pathways for degradation of anthropogenic chemicals. Nature chemical biology, 5(8), 559–566. Available from: [Link]

  • 5-Fluoro-2-methoxybenzoic acid. Chemsrc. Available from: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. Available from: [Link]

  • 5-FLUORO-2-METHOXYBENZOIC ACID. Chemdad. Available from: [Link]

Sources

Technical Support Center: 2,4-Difluoro-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support guide for 2,4-Difluoro-5-methoxybenzoic acid. This document provides essential information, troubleshooting advice, and frequently asked questions (FAQs) for researchers, chemists, and drug development professionals. Our goal is to ensure you can handle and store this compound safely and effectively, preserving its integrity for reliable experimental outcomes.

Section 1: Compound Identification and Properties

Correctly identifying your reagent is the first step to successful experimentation. Here are the key physicochemical properties of this compound.

PropertyValue
IUPAC Name This compound
CAS Number 886498-35-9
Molecular Formula C₈H₆F₂O₃
Molecular Weight 188.13 g/mol
Appearance Typically an off-white to white solid/powder
Purity ≥97% (typical)
Section 2: Safety & Hazard Information (FAQs)

This section addresses the most common safety questions. The hazard profile is based on data from structurally similar fluorinated benzoic acids, which consistently show potential for irritation.

Q1: What are the primary hazards of this compound?

Based on analogous compounds, this compound should be handled as a substance that can cause skin irritation, serious eye irritation, and respiratory tract irritation.[1][2] The standard GHS hazard statements associated with similar compounds are H315, H319, and H335.[1][2] Always consult the specific Safety Data Sheet (SDS) provided by your supplier.

Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

Appropriate PPE is non-negotiable for safe handling. The following table outlines the minimum required equipment.

Protection TypeSpecificationRationale
Eye/Face Tightly fitting safety goggles or a face shield.[3]Protects against airborne dust particles and accidental splashes.
Hand Chemical-resistant gloves (e.g., Nitrile).Prevents direct skin contact and potential irritation.[4]
Body Standard laboratory coat.Protects skin and clothing from contamination.
Respiratory Use in a well-ventilated area or chemical fume hood.[5]Minimizes inhalation of fine dust particles.[4]

Q3: What should I do in case of accidental exposure?

Immediate and correct first aid is critical. Follow the decision tree below for initial actions while seeking medical attention.

cluster_exposure First Aid for Accidental Exposure cluster_paths First Aid for Accidental Exposure cluster_actions First Aid for Accidental Exposure Exposure Exposure Event Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhalation Inhalation Exposure->Inhalation Action_Skin 1. Remove contaminated clothing. 2. Wash with soap & water for 15 min. [4] Skin->Action_Skin Action_Eye 1. Rinse cautiously with water for 15 min. 2. Remove contact lenses if easy to do. [8] Eye->Action_Eye Action_Inhalation 1. Move to fresh air. 2. Keep comfortable for breathing. [8] Inhalation->Action_Inhalation Seek_Medical Seek Immediate Medical Attention Action_Skin->Seek_Medical Action_Eye->Seek_Medical Action_Inhalation->Seek_Medical

First aid decision tree for accidental exposure.
Section 3: Handling & Usage (Troubleshooting Guide)

Proper handling is crucial for both safety and experimental reproducibility. This section troubleshoots common issues encountered in the lab.

Q4: The solid is a fine powder and difficult to weigh due to static. How can I handle it safely and accurately?

Fine, lightweight powders are prone to static electricity, which can cause weighing errors and create a dust hazard.

  • Causality: Static charge builds up on non-conductive surfaces like glass or plastic weigh boats, causing the powder to disperse or cling.

  • Solution:

    • Use an Anti-Static Weigh Boat: These are designed to dissipate static charge.

    • Work in a Fume Hood: This contains any airborne dust, preventing inhalation and contamination of the lab space.[5]

    • Use an Ionizing Gun: If available, an anti-static gun can neutralize the static charge on the spatula and weighing vessel before and during transfer.

    • Gentle Transfer: Use a spatula to transfer small portions of the powder at a time to minimize aerosolization.

Q5: I'm having trouble dissolving the compound. What solvents can I use?

Solubility is a critical parameter for reaction setup and analytical sample preparation. While specific data for this compound is not widely published, its structure (a carboxylic acid) provides clues.

  • Expert Insight: Benzoic acids are often poorly soluble in water but show good solubility in polar organic solvents.[6]

  • Troubleshooting Protocol: If you are unsure of the best solvent, perform a small-scale solubility test.

    Protocol 1: General Solubility Assessment

    • Prepare: Add ~1-2 mg of this compound to several small, labeled vials.

    • Test Solvents: To each vial, add a common laboratory solvent dropwise while vortexing. Start with solvents like:

      • Dimethyl sulfoxide (DMSO)

      • N,N-Dimethylformamide (DMF)

      • Methanol (MeOH)

      • Ethanol (EtOH)

      • Dichloromethane (DCM)

      • Ethyl Acetate (EtOAc)

    • Observe: Record the approximate volume of solvent needed to fully dissolve the compound. This will give you a qualitative measure of solubility (e.g., soluble, sparingly soluble, insoluble).

    • Aqueous Systems: For aqueous buffers, the compound's solubility will be pH-dependent. Deprotonating the carboxylic acid with a mild base (e.g., NaHCO₃ or NaOH solution) will significantly increase its aqueous solubility.

Section 4: Storage & Stability (Troubleshooting Guide)

The long-term stability of your reagent is vital for generating reliable and reproducible data.

Q6: What are the optimal storage conditions for this compound?

To ensure the compound's integrity, adhere to the following storage protocol. Improper storage can lead to degradation, affecting purity and reactivity.

  • Core Principle: The primary goals are to protect the compound from moisture, excessive heat, and light.

  • Recommended Conditions: Store the container tightly closed in a cool, dry, and well-ventilated place.[4][5]

cluster_storage Optimal Storage Workflow Start Receive Compound Container Ensure Container is Tightly Sealed Start->Container Location Place in a Cool, Dry, Well-Ventilated Area [3] Container->Location Incompatibles Store Away From Incompatible Materials (e.g., Strong Oxidizers, Bases) Location->Incompatibles End Maintain Compound Integrity Incompatibles->End

Workflow for proper compound storage.

Q7: My reaction failed. How can I tell if my starting material has degraded?

If you suspect degradation, look for these signs:

  • Visual Inspection: Check for any change in color (e.g., yellowing) or physical form (e.g., clumping, which may indicate moisture absorption).

  • Analytical Verification: The most trustworthy method is to re-analyze the compound's purity.

    • Thin-Layer Chromatography (TLC): A quick check to see if new, more polar spots (potential degradation products) have appeared.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can confirm the structure and identify impurities.

    • Melting Point: A broadened or depressed melting point compared to the literature value suggests the presence of impurities.

Q8: What materials and chemicals are incompatible with this compound?

Avoid contact with strong oxidizing agents and strong bases.

  • Causality:

    • Strong Oxidizing Agents: Can react with the aromatic ring or methoxy group, potentially leading to an uncontrolled reaction.

    • Strong Bases: Will readily deprotonate the carboxylic acid in an exothermic acid-base reaction. This may not be hazardous but is an unintended reaction.

  • Labware Compatibility: Use glass, polyethylene, or polypropylene containers for handling and storage.[7] Consult a chemical compatibility chart for specific plastics and solvents.[8][9][10]

Section 5: Spill & Waste Management

Accidents happen. A clear and validated protocol for spills and waste disposal is essential for laboratory safety.

Protocol 2: Step-by-Step Guide for Handling a Small Solid Spill

This protocol is for small spills (<10 grams) of solid material.

  • Alert & Secure: Alert personnel in the immediate area. Ensure the area is well-ventilated.[11]

  • Wear PPE: At a minimum, wear gloves, safety goggles, and a lab coat.

  • Contain Dust: Do not use a dry brush or paper towel to sweep, as this will create dust.

  • Clean-Up:

    • Gently cover the spill with a damp paper towel to avoid raising dust.

    • Alternatively, use a dry clean-up procedure by carefully scooping or sweeping the material into a sealable container.[11] Consider using a grounded, explosion-proof vacuum for larger quantities.[11]

  • Decontaminate: Wipe the spill area with a damp cloth or paper towel.

  • Dispose: Place all contaminated materials (paper towels, gloves) into a clearly labeled hazardous waste container.

  • Wash Hands: Wash hands thoroughly with soap and water after the cleanup is complete.[11]

Q9: How should I dispose of waste containing this compound?

All waste, including unused product and contaminated materials, must be treated as hazardous waste.

  • Procedure: Dispose of contents and container in accordance with local, state, and federal regulations.[4] Do not pour down the drain.[4] Collect in a designated, labeled hazardous waste container for pickup by your institution's environmental health and safety (EHS) department.

References
  • University of Utah. (Date not specified). Standard Operating Procedure: Acid Handling. Retrieved from [Link]

  • Angene Chemical. (2021). Safety Data Sheet: 4-Amino-3,5-dimethoxybenzoic acid. Retrieved from [Link]

  • Sterlitech Corporation. (Date not specified). Chemical Compatibility Chart. Retrieved from [Link]

  • Chemspace. (Date not specified). 2,4-difluoro-5-(4-methoxy-2-methylbenzenesulfonamido)benzoic acid. Retrieved from [Link]

  • National Institutes of Health. (Date not specified). PubChem Compound Summary for CID 10975945, 2,4-Difluoro-5-methylbenzoic acid. Retrieved from [Link]

  • PubChem. (Date not specified). 2,4-Difluoro-5-methylbenzoic acid. Retrieved from [Link]

  • Cole-Parmer. (Date not specified). Chemical Compatibility Database. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 2-Methoxybenzoic acid (FDB010544). Retrieved from [Link]

  • Wikipedia. (Date not specified). p-Anisic acid. Retrieved from [Link]

  • Walchem. (2024). Chemical Compatibility Chart. Retrieved from [Link]

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Technical Support Center: Purification of 2,4-Difluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,4-Difluoro-5-methoxybenzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on purifying this critical intermediate. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and optimize your purification workflows effectively.

Part 1: Frequently Asked Questions - Understanding Your Crude Material

This section addresses the foundational knowledge required before beginning any purification protocol. Understanding the nature of potential impurities is the first step toward their successful removal.

Q1: What are the most common impurities I should expect in my crude this compound?

The impurity profile of your crude product is intrinsically linked to its synthetic route. While numerous pathways exist, common syntheses may involve steps like bromination, nitration, reduction, and diazotization of fluorinated precursors.[1][2][3] Based on these common transformations, you should anticipate the following classes of impurities.

Impurity Class Potential Origin Impact on Downstream Chemistry
Unreacted Starting Materials Incomplete reaction during synthesis (e.g., residual 2,4-difluoroanisole).Can lead to the formation of unwanted byproducts in subsequent steps and complicate reaction monitoring.
Isomeric Byproducts Lack of complete regioselectivity during functional group addition (e.g., formation of other positional isomers).May have similar reactivity, leading to isomeric impurities in the final active pharmaceutical ingredient (API) that are difficult to separate.
Over-Reacted Species Non-selective reactions, such as the addition of two or more functional groups when only one is desired (e.g., di-brominated species).[2]Can introduce reactive handles that interfere with subsequent transformations.
Process Reagents & Solvents Residual acids, bases, or solvents used during the synthesis and initial work-up.May poison catalysts, alter pH-sensitive reactions, or be toxic, requiring removal.
Hydrolysis Byproducts If an ester precursor is hydrolyzed to the final acid, incomplete hydrolysis can leave residual ester.[2]The ester will be unreactive in reactions requiring the carboxylic acid functional group, leading to lower yields.

Q2: Why is high purity crucial for this intermediate?

This compound is a key building block in the synthesis of biologically active molecules.[4] The presence of the impurities listed above can have significant consequences, including decreased yields, the formation of difficult-to-remove side products, and, most critically, the introduction of structurally similar impurities into the final API, which can have different pharmacological or toxicological profiles.

Q3: What are the best analytical methods to assess the purity of my material both before and after purification?

A multi-pronged analytical approach is essential for a comprehensive purity assessment. No single technique tells the whole story.

Technique Information Provided Advantages Limitations
HPLC-UV Quantitative purity (% area), presence of non-volatile impurities.[5]High sensitivity, excellent for quantitative analysis, widely available.[5][6]Requires a chromophore; impurities that do not absorb UV light may not be detected.[5]
LC-MS Combines HPLC separation with mass analysis to confirm the molecular weight of the target and identify impurities.[5]Provides molecular weight information, aiding in the identification of unknown impurities.[5]Response factors can vary, making it less straightforward for quantification without standards for each impurity.
¹H and ¹³C NMR Structural confirmation, identification, and potential quantification of proton-containing impurities.[5]Provides detailed structural information and can be made quantitative (qNMR).[5]Less sensitive than HPLC; may not detect impurities without protons or those with overlapping signals.[5]
GC-MS Analysis of volatile impurities (e.g., residual solvents). A derivatization step is needed for the benzoic acid itself.[7]Excellent for separating volatile compounds.[7]Requires derivatization of the non-volatile benzoic acid to a more volatile ester.[7]

Part 2: Troubleshooting Purification Workflows

This section provides detailed protocols and troubleshooting guides for the most effective purification techniques for this compound.

Method A: Acid-Base Extraction

Scientific Principle: This technique is the cornerstone for purifying carboxylic acids. It leverages the difference in solubility between the neutral carboxylic acid and its corresponding carboxylate salt.[8][9] By treating the crude product with a weak aqueous base (e.g., sodium bicarbonate), the acidic this compound is deprotonated to form a water-soluble sodium salt. Neutral organic impurities remain in the organic phase and are washed away. The pure acid is then regenerated by re-acidifying the aqueous layer.[10][11]

AcidBaseExtraction Crude Crude Product (in Ethyl Acetate) SepFunnel1 Separatory Funnel Crude->SepFunnel1 Organic1 Organic Layer: Neutral & Basic Impurities SepFunnel1->Organic1 Separate Aqueous1 Aqueous Layer: Sodium 2,4-Difluoro- 5-methoxybenzoate SepFunnel1->Aqueous1 Separate AqBase Add aq. NaHCO₃ AqBase->SepFunnel1 Beaker Beaker Aqueous1->Beaker Filtration Filter & Dry Beaker->Filtration Acidify Add aq. HCl (to pH ~2) Acidify->Beaker PureSolid Pure Product (Precipitate) Filtration->PureSolid

Caption: Workflow for purification via acid-base extraction.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) in a separatory funnel. A typical concentration is 5-10 g of crude material per 100 mL of solvent.

  • First Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel, invert it, and vent frequently to release the CO₂ gas produced. Shake gently for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat steps 2 and 3 two more times with fresh NaHCO₃ solution, combining the aqueous layers each time. This ensures complete extraction of the acidic product.[11]

  • Back-Wash (Optional but Recommended): To remove any neutral impurities that may have been physically carried over, wash the combined aqueous layers with a small volume (e.g., 20 mL) of fresh EtOAc or DCM. Discard this organic wash.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is approximately 2 (test with pH paper). A white precipitate of the pure product should form.[12]

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove any residual inorganic salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Troubleshooting Guide: Acid-Base Extraction

  • Q: An emulsion formed in my separatory funnel and the layers won't separate. What do I do?

    • A: Emulsions are common when solutions of similar densities are shaken too vigorously.

      • Immediate Fix: Add a small amount of brine (saturated aqueous NaCl solution). This increases the ionic strength and density of the aqueous phase, often breaking the emulsion.

      • Preventative Measure: During extraction, use gentle inversions rather than vigorous shaking.

  • Q: My final yield is very low. Where did my product go?

    • A: Several factors could be at play:

      • Incomplete Extraction: You may not have used enough basic solution or performed enough extractions to fully pull the acid into the aqueous layer. Ensure the pH of the aqueous layer is basic after extraction.

      • Incomplete Precipitation: You may not have lowered the pH sufficiently during acidification. Ensure the solution is strongly acidic (pH 1-2) to fully protonate the carboxylate.

      • Premature Precipitation: If your product is highly concentrated in the aqueous phase, it might precipitate as a very fine solid that is difficult to filter. Diluting with a bit more water before the final acidification can sometimes help produce larger crystals.

  • Q: My product is pure by ¹H NMR, but the mass is higher than expected and it sizzles on a hot plate. Why?

    • A: This is a classic sign of residual water. Your product is likely wet. Ensure you dry the material thoroughly, preferably in a vacuum oven at a mild temperature (e.g., 40-50 °C), until you achieve a constant weight.

Method B: Recrystallization

Scientific Principle: Recrystallization purifies crystalline solids by exploiting differences in solubility between the desired compound and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-5 °C). Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor after crystallization).

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose an appropriate solvent or solvent system. Based on the polarity of this compound, good starting points are water, ethanol, or mixtures like ethanol/water or ethyl acetate/hexanes.[13][14]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) while stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.

  • Decolorization (If Necessary): If the solution is colored, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration (If Necessary): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

RecrystallizationTroubleshooting Start Hot, saturated solution is cooled, but no crystals form. Action1 Scratch inner wall of flask with a glass rod. Start->Action1 Action2 Add a seed crystal of pure product. Start->Action2 Action3 Solution is likely not saturated. Boil off some solvent. Start->Action3 Action4 Cool to a lower temperature (e.g., dry ice/ acetone bath). Start->Action4 OilingOut Compound 'oils out' instead of crystallizing. Start->OilingOut Result Crystals Form Action1->Result Action2->Result Action3->Result Action4->Result Action5 Re-heat to dissolve oil. Add more solvent to lower the saturation point. OilingOut->Action5 Action6 Switch to a lower-boiling point solvent system. OilingOut->Action6 Action5->Start

Caption: Decision-making workflow for troubleshooting recrystallization.

Troubleshooting Guide: Recrystallization

  • Q: My compound has "oiled out" into a liquid layer instead of forming crystals. What should I do?

    • A: This typically happens when the solution is supersaturated or when the melting point of the solid is lower than the boiling point of the solvent.

      • Solution: Re-heat the solution until the oil redissolves. Add a bit more solvent to decrease the saturation level and allow it to cool more slowly. Using a solvent pair (e.g., adding hexanes to an ethyl acetate solution) can also induce crystallization.

  • Q: The solution has cooled, but no crystals have formed.

    • A: The solution may be unsaturated, or crystallization may need to be induced.

      • Troubleshooting Steps:

        • Try scratching the inside of the flask with a glass rod just below the solvent line. This creates a rough surface that can initiate nucleation.

        • Add a tiny "seed" crystal of the pure compound if available.

        • If you suspect the solution is not saturated, gently boil off some of the solvent and allow it to cool again.

        • Cool the solution to a lower temperature, but be aware this may also cause impurities to crash out.

Part 3: Safety and Handling

Q: What are the primary safety precautions for handling this compound?

A: While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, we can infer safe handling practices from structurally similar fluorinated and methoxylated benzoic acids.[15][16][17]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[16][18]

  • Handling: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[15][17] Avoid contact with skin and eyes.[17]

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[16][17]

    • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[17]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[19]

References

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Acid-Base Extraction. Retrieved from [Link]

  • Müller, K., & Seubert, A. (2012). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. Journal of Chromatography A, 1270, 96-103. Retrieved from [Link]

  • Harper College. (2015). SAFETY DATA SHEET: p-Anisic acid. Retrieved from [Link]

  • Kubica, P., et al. (2015). Sensitive Simultaneous Determination of 19 Fluorobenzoic Acids in Saline Waters by Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry. Chromatographia, 78(23-24), 1545-1554. Retrieved from [Link]

  • Müller, K., & Seubert, A. (2012). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. ResearchGate. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2,4-Difluoro-3-methoxybenzoic acid. Retrieved from [Link]

  • Zhang, Z., et al. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Journal of Chemical Research, 41(4), 239-240. Retrieved from [Link]

  • Google Patents. (n.d.). CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid.
  • Zhang, Z., et al. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Journal of Chemical Research, 39(5), 277-278. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Pairs for Benzoic Acid Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

Sources

Technical Support Center: Analytical Method Development for 2,4-Difluoro-5-methoxybenzoic Acid Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method development of 2,4-Difluoro-5-methoxybenzoic acid and its mixtures. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during experimental analysis. The information herein is structured to offer not just procedural steps, but also the scientific reasoning behind them, ensuring a comprehensive understanding of the methodologies.

Section 1: Troubleshooting Guide for HPLC/UPLC Method Development

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the primary techniques for the analysis of this compound due to their high resolution and sensitivity.[1] However, various issues can arise during method development. This section addresses common problems in a question-and-answer format.

Poor Peak Shape: Tailing and Fronting

Question: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I resolve this?

Answer: Peak tailing for acidic compounds like this compound is a common issue in reversed-phase HPLC.[2] The primary causes are typically secondary interactions with the stationary phase or an inappropriate mobile phase pH.

  • Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based C18 columns can interact with the polar carboxyl group of your analyte, leading to tailing.[2]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase to approximately 2.5-3.0 will protonate the silanol groups, minimizing these unwanted interactions.[2] Phosphoric acid or formic acid are common choices for this adjustment.

    • Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups and are specifically designed to reduce tailing for polar and ionizable compounds.[2]

  • Analyte Ionization: If the mobile phase pH is close to the pKa of this compound, both ionized (deprotonated) and non-ionized (protonated) forms will exist in equilibrium. This can lead to peak broadening and tailing.[2]

    • Solution: Control Mobile Phase pH: To ensure the analyte is in a single, non-ionized form, the mobile phase pH should be at least 1.5 to 2 units below its pKa.

Inadequate Resolution of Impurities

Question: I am struggling to separate this compound from a closely eluting impurity. What strategies can I employ to improve resolution?

Answer: Achieving adequate resolution between the main analyte and its impurities is critical for accurate purity assessment.[3] Several factors can be optimized to enhance separation.

  • Mobile Phase Composition:

    • Solution 1: Optimize Organic Modifier Percentage: Systematically vary the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. A lower percentage of organic solvent will generally increase retention times and may improve the separation of closely eluting peaks.

    • Solution 2: Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try switching to methanol, or vice versa. A methanol-based mobile phase can sometimes offer different elution patterns for aromatic compounds.

  • Stationary Phase Chemistry:

    • Solution: Explore Different Column Chemistries: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase. For aromatic and polar compounds, a phenyl-hexyl or a polar-embedded column can provide alternative selectivity compared to a standard C18 column.

  • Temperature:

    • Solution: Adjust Column Temperature: Increasing the column temperature can decrease mobile phase viscosity, leading to sharper peaks and sometimes improved resolution. However, be mindful of the thermal stability of your analyte.

Method Sensitivity and Detection Limits

Question: My method is not sensitive enough to detect low-level impurities. How can I improve the limit of detection (LOD) and limit of quantitation (LOQ)?

Answer: Enhancing sensitivity is crucial for impurity profiling.[4] Several instrumental and methodological adjustments can be made.

  • Detector Wavelength:

    • Solution: Determine the UV maximum absorbance (λmax) of this compound and its key impurities by running a UV scan. Setting the detector to the λmax will maximize the signal response.

  • Injection Volume and Sample Concentration:

    • Solution: Increasing the injection volume or the sample concentration can increase the analyte signal. However, be cautious of overloading the column, which can lead to poor peak shape.

  • Advanced Detection Techniques:

    • Solution: Utilize Mass Spectrometry (MS): Coupling your LC system to a mass spectrometer (LC-MS) provides significantly higher sensitivity and selectivity.[5][6] This is particularly useful for identifying and quantifying trace-level impurities.

Section 2: Gas Chromatography (GC) Method Development Considerations

While HPLC is generally preferred, Gas Chromatography (GC) can be a powerful technique for the analysis of this compound, especially for volatile impurities or after derivatization.[1]

Analyte Volatility and Derivatization

Question: I am not seeing a peak for this compound when I inject it directly into the GC. Why is this happening?

Answer: Benzoic acid and its derivatives are often too polar and not sufficiently volatile for direct GC analysis.[7] The carboxylic acid group can interact strongly with active sites in the GC system, leading to poor peak shape or no elution at all.[7]

  • Solution: Derivatization: To make the analyte suitable for GC analysis, the polar carboxylic acid group must be converted into a less polar, more volatile ester. This is a common and necessary step for GC analysis of such compounds.[1][7]

    • Esterification: A common derivatization method is esterification, for example, by reacting the sample with a solution of tetramethylammonium hydroxide in methanol in the injector port.[7]

Column Selection for GC Analysis

Question: What type of GC column is most suitable for the analysis of derivatized this compound?

Answer: The choice of GC column is critical for achieving good separation.

  • Solution: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent, is typically a good starting point for the analysis of derivatized aromatic compounds.[1] These columns provide good resolution and thermal stability.

Section 3: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the handling and analysis of this compound.

Q1: What is a typical starting mobile phase for HPLC analysis of this compound?

A1: A good starting point is a gradient elution with a mobile phase consisting of acidified water (e.g., 0.1% formic or phosphoric acid) and acetonitrile.[8][9] A typical gradient might run from a lower to a higher concentration of acetonitrile.

Q2: How should I prepare my sample for HPLC analysis?

A2: Dissolve the sample in a suitable solvent, such as methanol or a mixture of water and acetonitrile, to a known concentration.[10] It is crucial to ensure complete dissolution, which can be aided by sonication.[10] The sample should then be filtered through a 0.45 µm syringe filter before injection to prevent particulates from damaging the column.[10]

Q3: What are the key parameters for method validation according to ICH guidelines?

A3: According to the International Council for Harmonisation (ICH) guidelines, analytical method validation should include an assessment of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[3][4][11]

Q4: How can I confirm the identity of unknown peaks in my chromatogram?

A4: The most definitive way to identify unknown peaks is to use a mass spectrometer coupled with your chromatograph (LC-MS or GC-MS). The mass spectrum provides molecular weight and fragmentation information that can be used to elucidate the structure of the unknown compound.

Q5: What are some potential process-related impurities in the synthesis of this compound?

A5: Potential impurities can include starting materials, intermediates, by-products from side reactions, and degradation products.[3] For example, if the synthesis involves the oxidation of a corresponding aldehyde, residual aldehyde could be a potential impurity.[12]

Section 4: Experimental Protocols and Data Presentation

Protocol: A General-Purpose Reversed-Phase HPLC Method

This protocol provides a starting point for the development of a robust HPLC method for the purity assessment of this compound.

Instrumentation and Conditions:

ParameterCondition
HPLC System Standard system with pump, autosampler, column oven, and UV detector
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-15 min: 30-80% B; 15-17 min: 80-30% B; 17-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or determined λmax)
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. Sonicate for 5 minutes to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.[10]

Visualization of the Method Development Workflow

The following diagram illustrates a logical workflow for developing and troubleshooting an HPLC method for this compound.

MethodDevelopmentWorkflow start Define Analytical Target Profile (ATP) select_method Select Initial Method (HPLC/UPLC with C18) start->select_method prep_sample Prepare Sample and Standards select_method->prep_sample initial_run Perform Initial Chromatographic Run prep_sample->initial_run eval_peak Evaluate Peak Shape and Tailing initial_run->eval_peak eval_res Evaluate Resolution of Impurities eval_peak->eval_res Peak Shape OK adj_ph Adjust Mobile Phase pH (2.5-3.0) eval_peak->adj_ph Tailing Observed eval_sens Evaluate Sensitivity (S/N) eval_res->eval_sens Resolution OK opt_grad Optimize Gradient Profile eval_res->opt_grad Poor Resolution opt_inj Increase Injection Volume/ Concentration eval_sens->opt_inj Low Sensitivity validate Perform Method Validation (ICH Guidelines) eval_sens->validate Sensitivity OK adj_ph->initial_run Improved change_col Use End-Capped Column adj_ph->change_col Tailing Persists change_col->initial_run opt_grad->initial_run Improved change_solv Change Organic Solvent (ACN to MeOH or vice-versa) opt_grad->change_solv Still Poor change_solv->initial_run opt_inj->initial_run Improved opt_wav Optimize UV Wavelength opt_inj->opt_wav Still Low opt_wav->initial_run end Finalized Analytical Method validate->end

Caption: A workflow diagram for HPLC method development and troubleshooting.

References

  • Benchchem. (n.d.). Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives.
  • Unknown. (2014, August 22). Validation of Impurity Methods, Part II.
  • www .ec -undp. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
  • Unknown. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • ResearchGate. (n.d.). Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry | Request PDF.
  • ResearchGate. (2025, August 7). Direct sensitive simultaneous determination of fluorinated benzoic acids in oil reservoir waters by ultra high-performance liquid chromatography-tandem mass spectrometry | Request PDF.
  • Benchchem. (n.d.). Analytical methods to distinguish between fluorinated benzoic acid isomers.
  • ResearchGate. (2023, August 24). Benzoic acid determination with GC-FID?.
  • Unknown. (n.d.). Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applications.
  • Benchchem. (n.d.). Application Note: HPLC Analysis for Purity Determination of 2,4,5-Trimethoxybenzaldehyde.
  • Benchchem. (n.d.). Application Notes and Protocols for 2,3-Dihydroxy-4-methoxybenzoic acid as an Analytical Standard.
  • SIELC Technologies. (n.d.). Separation of 4-Amino-5-bromo-2-methoxybenzoic acid on Newcrom R1 HPLC column.

Sources

Technical Support Center: Crystallization of 2,4-Difluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the crystallization of 2,4-Difluoro-5-methoxybenzoic acid (CAS No. 1266114-05-9). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on obtaining high-purity crystalline material. We will move beyond simple protocols to explain the scientific rationale behind these techniques, empowering you to troubleshoot and optimize your crystallization processes effectively.

Section 1: Frequently Asked Questions (FAQs) & Foundational Principles

This section addresses common questions regarding the crystallization of this compound, focusing on the underlying chemical principles that govern its behavior.

Q1: What are the key physicochemical properties of this compound that influence its crystallization?

A1: The crystallization behavior of this molecule is governed by a combination of its functional groups:

  • Aromatic Carboxylic Acid: The carboxylic acid group is a strong hydrogen bond donor and acceptor, promoting the formation of well-ordered crystal lattices, often as hydrogen-bonded dimers. This structural rigidity is favorable for crystallization.[1]

  • Fluorine Substituents: The two electron-withdrawing fluorine atoms increase the acidity of the carboxylic acid through the "ortho effect" and inductive effects, which can influence its solubility in various solvents and its interaction with basic impurities.[2]

  • Methoxy Group: The methoxy group adds polarity and can participate in weaker intermolecular interactions, influencing how the molecule packs in a crystal lattice.

  • Overall Structure: The molecule is a relatively rigid, planar aromatic system, a characteristic that generally favors successful crystallization.[1]

Q2: How do I select an appropriate solvent system for crystallization?

A2: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[3] For aromatic carboxylic acids like this one, a systematic screening approach is recommended. Key principles for solvent selection include:

  • Chemical Inertness: The solvent must not react with the benzoic acid derivative.[4]

  • Solubility Gradient: A steep solubility curve with respect to temperature is ideal for achieving high recovery.[4]

  • Impurity Profile: The chosen solvent should either keep impurities fully dissolved or not dissolve them at all, even when hot, allowing for their removal by filtration.[4]

  • Boiling Point: A solvent with a boiling point between 60-120 °C is often practical, as it is volatile enough to be easily removed from the final crystals but not so volatile that it evaporates too quickly during filtration.

Q3: What is the difference between single-solvent and multi-solvent (anti-solvent) crystallization, and when should I use each?

A3:

  • Single-Solvent Crystallization: This is the most common method, where the crude material is dissolved in a minimal amount of a single hot solvent and allowed to cool slowly to induce crystallization.[5] This method is preferred when a suitable solvent with a good temperature-dependent solubility profile can be identified.

  • Multi-Solvent (Anti-Solvent) Crystallization: This technique is used when no single solvent provides the ideal solubility gradient. The compound is first dissolved in a "good" solvent in which it is highly soluble. Then, an "anti-solvent," in which the compound is poorly soluble, is slowly added until the solution becomes turbid (cloudy), indicating the onset of precipitation.[6] The solution is then gently heated to redissolve the precipitate and cooled slowly. A patent for the similar compound 2,3-difluoro-6-methoxybenzoic acid utilizes a system of dissolving the solid in dichloromethane (DCM) and ethyl acetate (EA) followed by the addition of petroleum ether (PE) as an anti-solvent to induce precipitation.[7]

Q4: What is "oiling out" and why might it happen with this compound?

A4: "Oiling out" occurs when the solid melts in the hot solvent instead of dissolving, or when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid oil rather than solid crystals.[8] This is problematic because oils tend to trap impurities. It often happens if:

  • The boiling point of the solvent is higher than the melting point of the compound.

  • The rate of cooling is too rapid.

  • High concentrations of impurities are present, causing a melting point depression.

Q5: Could polymorphism be an issue for this compound?

A5: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in drug development as different polymorphs can have different physical properties (solubility, stability, etc.).[9] While there is no specific literature on the polymorphism of this compound, related molecules like 2,6-dimethoxybenzoic acid are known to exhibit multiple polymorphic forms.[9] Therefore, it is crucial for researchers to be aware that different crystallization conditions (e.g., solvent choice, cooling rate) could potentially yield different polymorphs. Characterization of the resulting solid form by techniques like PXRD, DSC, or IR spectroscopy is highly recommended.

Section 2: Experimental Protocols

These protocols provide a starting point for developing a robust crystallization procedure. Always begin with a small amount of material for screening purposes.

Protocol 2.1: Single-Solvent Recrystallization Screening
  • Preparation: Place approximately 50 mg of crude this compound into a small Erlenmeyer flask.

  • Solvent Addition: Add a small volume (e.g., 0.5 mL) of the chosen screening solvent from Table 1 to the flask.

  • Heating and Dissolution: Gently heat the mixture on a hot plate with stirring. Add the solvent dropwise until the solid just dissolves completely at the boiling point of the solvent. Avoid adding an excess of solvent, as this will reduce your yield.[10]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and allow them to air dry.

  • Analysis: Evaluate the purity (e.g., by melting point or HPLC) and calculate the percent recovery.

Protocol 2.2: Anti-Solvent Crystallization
  • Dissolution: Dissolve approximately 100 mg of the crude material in a minimal amount of a "good" solvent (e.g., Ethyl Acetate or Acetone) at room temperature.

  • Anti-Solvent Addition: Slowly add a non-polar "anti-solvent" (e.g., Hexane or Petroleum Ether) dropwise with stirring until the solution becomes persistently turbid.

  • Clarification: Gently warm the mixture on a hot plate until the solution becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry completely.

Section 3: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q: My compound "crashed out" of solution as a fine powder immediately upon cooling. What should I do? A: Rapid crystallization traps impurities.[8] This indicates the solution was too concentrated. Re-heat the flask to redissolve the solid and add a small amount (10-20% more) of the hot solvent to slightly decrease the saturation level. Allow this less concentrated solution to cool more slowly.[8]

Q: No crystals are forming, even after the solution has cooled in an ice bath. What are my options? A: This is usually due to using too much solvent or the solution being highly supersaturated.[8] Try the following methods to induce crystallization:

  • Scratching: Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide a surface for nucleation.

  • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystal growth.

  • Reduce Volume: If the above methods fail, gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration, and then attempt to cool it again.[8]

Q: My compound formed an oil instead of crystals. How can I fix this? A: Oiling out is a common problem. Try these solutions:

  • Re-heat the solution to dissolve the oil.

  • Add more of the "good" or more polar solvent to increase the solubility and prevent premature precipitation at a high temperature.[8]

  • Allow the solution to cool much more slowly. You can try insulating the flask to prolong the cooling period.

  • Consider switching to a lower-boiling point solvent.

Q: The yield of my recrystallized product is very low. What are the likely causes? A: A low yield can result from several factors:

  • Using too much solvent during the dissolution step.[8]

  • Premature crystallization during a hot filtration step.

  • Washing the final crystals with a solvent that was not sufficiently chilled.

  • The compound having significant solubility in the cold solvent.

  • Using an excessive amount of decolorizing charcoal, which can adsorb your product.[8]

Q: My final product is still impure according to analysis. What went wrong? A: This typically happens if the initial crystallization was too rapid, trapping impurities within the crystal lattice. It can also occur if the chosen solvent is not effective at separating the specific impurities present in your crude material. A second recrystallization, perhaps with a different solvent system, may be necessary to achieve the desired purity.

Section 4: Visualization & Data

Table 1: Suggested Solvents for Crystallization Screening of this compound
Solvent ClassSolvent NameBoiling Point (°C)Rationale & Expected Behavior
Alcohols Ethanol78Good potential for hydrogen bonding. Often used as an aqueous mixture (e.g., 50% aq. ethanol) for benzoic acids.[2]
Isopropanol82Similar to ethanol, but less polar.
Ketones Acetone56A polar aprotic solvent that may be a "good" solvent for anti-solvent methods.[2]
Esters Ethyl Acetate77A moderately polar solvent, often effective for aromatic acids.[2][11]
Ethers Tetrahydrofuran (THF)66A good polar aprotic solvent, but can form peroxides.[2]
Hydrocarbons Toluene111Can be effective for aromatic compounds, but higher boiling point may risk oiling out.[12]
Heptane/Hexane98 / 69Non-polar. Likely to be poor solvents, making them excellent candidates for use as anti-solvents.[6]
Aqueous Water100Benzoic acids often have low solubility in cold water but increased solubility in hot water.[5][10]
Diagrams

G start Crystallization Issue Encountered prob1 No Crystals Form start->prob1 prob2 'Oiling Out' Occurs start->prob2 prob3 Fine Powder ('Crashed Out') start->prob3 prob4 Low Yield start->prob4 cause1 Possible Causes: - Too much solvent - Supersaturation prob1->cause1 cause2 cause2 prob2->cause2 cause3 Possible Cause: - Solution too concentrated prob3->cause3 cause4 Possible Causes: - Excess solvent used - Premature crystallization - Product loss during wash prob4->cause4 sol1 Solutions: - Scratch flask interior - Add seed crystal - Reduce solvent volume cause1->sol1 sol2 Solutions: - Reheat & add more solvent - Cool much slower - Change solvent system cause2->sol2 sol3 Solution: - Reheat, add more solvent (10-20%) - Cool slowly cause3->sol3 sol4 Solutions: - Use minimum hot solvent - Ensure proper technique - Use ice-cold wash solvent cause4->sol4 G start Start: Crude Solid Product dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve hot_filt 2. Hot Gravity Filtration (If insoluble impurities exist) dissolve->hot_filt cool 3. Slow Cooling (To room temperature) hot_filt->cool ice_bath 4. Induce Further Crystallization (Ice-water bath) cool->ice_bath vac_filt 5. Isolate Crystals (Vacuum filtration) ice_bath->vac_filt wash 6. Wash with Cold Solvent vac_filt->wash dry 7. Dry Crystals wash->dry end Finish: Pure Crystalline Product dry->end

Caption: General workflow for a single-solvent recrystallization experiment.

References

  • Technical Support Center: Optimizing Solvent Selection for 2-Fluorobenzoic Acid Reactions. (n.d.). Benchchem.
  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Recrystallization of Benzoic Acid. (n.d.). University of Wisconsin-Green Bay.
  • Recrystallization and Crystallization. (n.d.). University of California, Davis.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • General procedures for the purification of Carboxylic acids. (n.d.). LookChem.
  • Meden, A., & Planinšek, O. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. MDPI.
  • Recrystallization of Benzoic Acid. (n.d.). Alfa Chemistry.
  • Solvent for recrystallization of benzoic acid? (2017). Chemistry Stack Exchange.
  • The Recrystallization of Benzoic Acid. (n.d.). University of Massachusetts.
  • Method for preparing 2,3-difluoro-6-methoxybenzoic acid. (2016). Google Patents.
  • p-Anisic acid. (n.d.). Wikipedia.

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Validation & Comparative

A Comparative Guide to the Biological Activity of 2,4-Difluoro-5-methoxybenzoic Acid and Other Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzoic acid scaffold represents a privileged structure, serving as the foundation for a multitude of biologically active compounds. The therapeutic potential of these molecules can be significantly modulated by the nature and position of substituents on the aromatic ring. This guide provides an in-depth comparison of the biological activities of 2,4-Difluoro-5-methoxybenzoic acid and other notable benzoic acid derivatives, supported by experimental data and an exploration of their structure-activity relationships.

Introduction: The Versatility of the Benzoic Acid Scaffold

Benzoic acid and its derivatives are ubiquitous in nature and have been extensively utilized in the development of pharmaceuticals, food preservatives, and other industrial applications. The carboxylic acid moiety is a key pharmacophore, capable of engaging in hydrogen bonding and other interactions with biological targets such as enzymes and receptors. The introduction of various substituents onto the benzene ring alters the molecule's electronic properties, lipophilicity, and steric profile, thereby fine-tuning its biological activity.

This guide will focus on the unique properties conferred by fluorine and methoxy substitutions, with a particular emphasis on this compound. We will explore its role as a precursor to potent enzyme inhibitors and compare its potential biological activities with those of other well-characterized benzoic acid derivatives across antimicrobial, antifungal, anticancer, and anti-inflammatory domains.

Structure-Activity Relationship (SAR) Analysis: The Influence of Fluorine and Methoxy Groups

The biological activity of benzoic acid derivatives is intricately linked to the electronic and steric effects of their substituents.

The Role of Fluorine Substitution

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The strong electron-withdrawing nature of fluorine can significantly impact the acidity of the carboxylic acid group and modulate the molecule's interaction with target proteins. In the case of this compound, the two fluorine atoms at positions 2 and 4 are expected to increase the acidity of the benzoic acid and contribute to a more polarized molecular surface, potentially enhancing interactions with biological targets.

The Impact of the Methoxy Group

The methoxy group at the 5-position is an electron-donating group through resonance, which can influence the electron density of the aromatic ring. Its presence can also increase lipophilicity, which may enhance the molecule's ability to cross cell membranes. The interplay between the electron-withdrawing fluorine atoms and the electron-donating methoxy group in this compound creates a unique electronic and steric profile that can be exploited for specific biological activities. Studies on other methoxy-substituted benzoic acids have shown that this group can contribute to antimicrobial and anticancer properties.[1]

Caption: Influence of substituents on the properties and activity of benzoic acid.

Comparative Biological Activities

While specific quantitative data for this compound across a broad range of biological assays is not extensively available in peer-reviewed literature, its utility as a key intermediate in the synthesis of potent monoacylglycerol lipase (MAGL) inhibitors highlights its significant biological relevance. MAGL is a crucial enzyme in the endocannabinoid system, and its inhibition has therapeutic potential in neurodegenerative diseases and cancer.

For a comparative perspective, the table below summarizes the reported biological activities of other representative benzoic acid derivatives.

CompoundBiological ActivityQuantitative Data (IC50 / MIC)Reference(s)
Salicylic Acid Anti-inflammatoryIC50 (COX-1): ~100 µM[2]
AntibacterialMIC (E. coli): >1000 µg/mL[1]
4-Hydroxybenzoic Acid AntimicrobialMIC (E. coli): 2000 µg/mL[3]
AntifungalMIC (C. albicans): >1000 µg/mL[3]
2,4-Dichlorobenzoic Acid Antidiabetic (α-glucosidase inhibitor)IC50: Potent inhibition[4]
This compound MAGL Inhibitor Precursor-[5]

Experimental Protocols

To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the biological activities of benzoic acid derivatives.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

MIC_Workflow start Start prep_compound Prepare serial dilutions of test compound start->prep_compound prep_inoculum Prepare standardized microbial inoculum start->prep_inoculum inoculate Inoculate dilutions with microbial suspension prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at optimal temperature and time inoculate->incubate observe Observe for visible growth (turbidity) incubate->observe determine_mic Determine MIC (lowest concentration with no growth) observe->determine_mic end End determine_mic->end

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Step-by-Step Methodology:

  • Preparation of Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth for bacteria).

  • Preparation of Inoculum: Culture the microorganism overnight and adjust the turbidity of the suspension to a 0.5 McFarland standard. Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (microorganism in medium without compound) and negative (medium only) controls.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric method to assess cell viability and the cytotoxic effects of a compound on cancer cell lines.

MTT_Workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells add_compound Add serial dilutions of test compound seed_cells->add_compound incubate_cells Incubate for 24-72 hours add_compound->incubate_cells add_mtt Add MTT reagent to each well incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at ~570 nm solubilize->read_absorbance calculate_ic50 Calculate % viability and IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow of the MTT assay for cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cyclooxygenase (COX) Inhibition Assay for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.

COX_Workflow start Start prepare_reagents Prepare COX enzyme, arachidonic acid, and test compound start->prepare_reagents incubate_inhibitor Pre-incubate COX enzyme with test compound prepare_reagents->incubate_inhibitor initiate_reaction Initiate reaction by adding arachidonic acid incubate_inhibitor->initiate_reaction stop_reaction Stop reaction after a defined time initiate_reaction->stop_reaction measure_product Measure prostaglandin E2 (PGE2) production (e.g., via ELISA) stop_reaction->measure_product calculate_ic50 Calculate % inhibition and IC50 measure_product->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the Cyclooxygenase (COX) inhibition assay.

Step-by-Step Methodology:

  • Enzyme and Compound Preparation: Prepare solutions of purified COX-1 or COX-2 enzyme and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the enzyme with the test compound for a specific time to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Reaction Termination: Stop the reaction after a defined period by adding a suitable reagent (e.g., a strong acid).

  • Product Quantification: Quantify the amount of prostaglandin E2 (PGE2) produced using a method such as an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Determine the percentage of COX inhibition for each compound concentration and calculate the IC50 value.

Conclusion

The biological activity of benzoic acid derivatives is a rich and diverse field of study, with subtle structural modifications leading to profound changes in therapeutic effects. While direct comparative data for this compound is still emerging, its role as a precursor for potent MAGL inhibitors underscores the importance of its unique substitution pattern. By understanding the structure-activity relationships and employing robust experimental protocols, researchers can continue to unlock the therapeutic potential of this versatile chemical scaffold. The strategic combination of fluorine and methoxy substituents, as seen in this compound, offers a promising avenue for the development of novel therapeutics with enhanced efficacy and specificity.

References

  • Wesołowska, O., Wiśniewska, J., Sławińska-Bryś, M., & Poła, A. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Applied Sciences, 11(12), 5583. [Link]

  • PubChem. (n.d.). 2,4-Difluoro-5-(5-methoxypyridin-3-yl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Ribeiro, M. F., da Silva, A. F. M., de Oliveira, A. S., de Oliveira, R. G., & de Oliveira, A. B. (2018). Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides. Molecules, 23(10), 2469. [Link]

  • Granchi, C., Rizzolio, F., Bordoni, V., Caligiuri, I., Shoshan-Barmatz, V., & Minutolo, F. (2018). Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 157, 103-118. [Link]

  • Kotschy, A., et al. (2016). Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins. Journal of Medicinal Chemistry, 59(5), 2055-2064. [Link]

  • Kotschy, A., et al. (2016). Supporting Information Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins. Journal of Medicinal Chemistry. [Link]

  • PubChem. (n.d.). 2,3-Difluoro-4-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Kumar, R., Kumar, S., & Singh, R. (2019). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Medicinal Chemistry, 15(4), 425-437. [Link]

  • Gurbuzer, A. (2021). Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal and aromatic plants. International Journal of Plant Based Pharmaceuticals, 1(1), 1-8. [Link]

  • Cereda, R., et al. (2000). Synthesis and biological evaluation of 2,5-dihydropyrazolo[4,3-c]quinolin-3-ones. Bioorganic & Medicinal Chemistry Letters, 10(23), 2661-2664. [Link]

  • Al-Ostoot, F. H., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10398. [Link]

  • Szymańska, E., et al. (2023). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 28(22), 7584. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent SARS-CoV-2 PLpro Inhibitors. Journal of Medicinal Chemistry, 66(18), 12698-12716. [Link]

  • Juurlink, B. H. J. (2014). Hydroxybenzoic acid isomers and the cardiovascular system. Nutrition Journal, 13(1), 63. [Link]

  • Puig, T., et al. (2011). New Synthetic Inhibitors of Fatty Acid Synthase with Anticancer Activity. Journal of Medicinal Chemistry, 54(15), 5381-5394. [Link]

  • Gurbuzer, A. (2021). Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal and aromatic plants. International Journal of Plant Based Pharmaceuticals, 1(1), 1-8. [Link]

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"comparing the reactivity of 2,4-Difluoro-5-methoxybenzoic acid with similar compounds"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reactivity of 2,4-Difluoro-5-methoxybenzoic Acid for Synthetic and Medicinal Chemistry

Introduction: A Molecule of Tuned Reactivity

In the landscape of modern drug discovery and materials science, halogenated organic compounds serve as indispensable building blocks. Among these, this compound is a scaffold of particular interest. Its unique substitution pattern—two strongly electron-withdrawing fluorine atoms and one electron-donating methoxy group—creates a molecule with finely tuned electronic properties. This guide provides an in-depth, comparative analysis of the reactivity of this compound, contrasting it with structurally similar compounds. We will explore how its distinct substituents govern reactivity at two key sites: the carboxylic acid group and the aromatic ring itself. Through detailed experimental protocols, comparative data, and mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with the predictive understanding needed to effectively utilize this versatile chemical entity.

Chapter 1: The Electronic Landscape of Substituted Benzoic Acids

The reactivity of any substituted benzene ring is a direct consequence of the interplay between inductive and resonance effects of its substituents. Understanding these foundational principles is critical to predicting chemical behavior.

  • Inductive Effects (I): This effect is transmitted through sigma (σ) bonds and is dependent on the electronegativity of the atoms. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I), which decreases the electron density of the aromatic ring and increases the acidity of the carboxylic acid group.[1][2]

  • Resonance Effects (R): This effect involves the delocalization of pi (π) electrons across the aromatic system. The methoxy group (-OCH₃) has lone pairs on the oxygen atom that can be donated into the ring, a phenomenon known as a +R effect. This increases electron density, particularly at the ortho and para positions. Conversely, the fluorine atoms, despite their electronegativity, can also exert a weak +R effect due to their lone pairs, though this is significantly overshadowed by their potent -I effect.[1][3]

In this compound, these forces are in a delicate balance. The two fluorine atoms at positions 2 and 4 strongly withdraw electron density via the inductive effect, making the entire ring electron-deficient. The methoxy group at position 5, however, donates electron density through resonance, partially counteracting the withdrawal. This "push-pull" dynamic is what makes the molecule's reactivity so unique.

electronic_effects substituents Substituent Effects on Aromatic Ring inductive Inductive Effect (-I) Sigma (σ) bond polarization Distance-dependent Strongly withdrawing substituents->inductive resonance Resonance Effect (+R) Pi (π) electron delocalization Ortho/Para directing Weakly to strongly donating substituents->resonance fluorine Fluorine (-F) Strong -I Effect Weak +R Effect Net Result: Strong Deactivation inductive->fluorine Dominant Effect methoxy Methoxy (-OCH3) Weak -I Effect Strong +R Effect Net Result: Strong Activation resonance->methoxy Dominant Effect amidation_workflow start Dissolve Benzoic Acid Derivative in Anhydrous DMF activation Add HOBt (1.1 eq) Add EDC (1.1 eq) Stir 20 min @ RT start->activation Step 1: Activation addition Add Benzylamine (1.0 eq) activation->addition Step 2: Coupling monitor Monitor by TLC/LC-MS addition->monitor Step 3: Reaction monitor->monitor Incomplete workup Aqueous Workup (HCl, NaHCO3, Brine) monitor->workup Reaction Complete purify Purify via Flash Chromatography workup->purify end Isolate Pure Amide Product purify->end snar_mechanism cluster_0 SₙAr Mechanism Reactants Electron-Deficient Aryl Halide + Nucleophile (Nu⁻) Step1 Rate-Determining Step: Nucleophilic Attack Reactants->Step1 Meisenheimer Meisenheimer Complex (Resonance-Stabilized Anion) Step1->Meisenheimer Formation Step2 Fast Step: Loss of Leaving Group (X⁻) Meisenheimer->Step2 Product Substituted Aromatic Product Step2->Product

Sources

A Comparative Guide to the Validation of Analytical Methods for 2,4-Difluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and validation framework for analytical methods tailored to the quantification of 2,4-Difluoro-5-methoxybenzoic acid, a key intermediate in pharmaceutical synthesis. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond mere protocols to explain the scientific rationale behind methodological choices. We will explore the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method, benchmark it against alternative techniques, and provide the comprehensive experimental data required for regulatory scrutiny and immediate laboratory implementation.

The core of this guide is built upon the principles outlined by the International Council for Harmonisation (ICH), particularly the Q2(R2) guideline on the validation of analytical procedures.[1][2][3][4] The objective is to demonstrate that an analytical procedure is unequivocally fit for its intended purpose.[3]

Strategic Selection of the Primary Analytical Technique

The physicochemical properties of this compound—a polar aromatic carboxylic acid—make Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection the most suitable primary analytical technique. Its high resolution, sensitivity, and reproducibility are ideal for quantifying this type of analyte in both bulk drug substance and formulated products.[5]

While other methods exist, they present certain limitations for routine quality control:

  • Gas Chromatography (GC): The low volatility and polar nature of the carboxylic acid group necessitate a derivatization step (e.g., silylation) to improve peak shape and thermal stability.[6][7] This adds complexity, time, and a potential source of variability to the sample preparation process.

  • UV-Visible Spectrophotometry: While simple and rapid, this technique lacks the specificity required to distinguish the analyte from potential impurities or degradation products.[6][8] Its use is generally confined to preliminary assays of highly pure substances where the matrix is simple and non-interfering.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and selectivity. However, for routine quantification of a primary component where concentration levels are high, the robustness, lower cost, and simplicity of HPLC-UV are often preferable. LC-MS/MS is more appropriately reserved for impurity identification, metabolite studies, or bioanalysis where trace-level quantification is necessary.[9][10]

Performance Comparison of Potential Analytical Methods
ParameterHPLC-UVGC-FID (with Derivatization)UV-Visible Spectrophotometry
Specificity/Selectivity HighHighModerate to Low
Sensitivity (Typical LOQ) Low µg/mL to high ng/mLLow to mid µg/mLMid to high µg/mL
Precision (%RSD) < 2%< 5%< 2%
Sample Preparation Simple (dissolution, filtration)Complex (derivatization required)Very Simple (dissolution)
Throughput HighModerateHigh
Primary Advantage Gold standard for selectivity, robustness, and versatility.[5][11]Excellent for volatile compounds and offers high resolution.[12]Simple, cost-effective, and rapid for pure samples.[6]
Primary Disadvantage Requires specialized equipment.Derivatization adds complexity and potential for error.[10]Prone to interference from matrix components and impurities.

Development and Validation of a Stability-Indicating HPLC Method

The ultimate goal is not just to quantify this compound but to do so using a stability-indicating method (SIM) . A SIM is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, impurities, or excipients.[13] The development of a SIM is critically dependent on forced degradation studies.[14][15]

dot digraph "Analytical_Method_Validation_Lifecycle" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} }

Figure 1: High-level workflow for analytical method validation.
Proposed HPLC Method Parameters

The following starting conditions are proposed based on established methods for similar aromatic carboxylic acids.[5][6][16]

ParameterProposed ConditionScientific Rationale
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)The non-polar stationary phase is ideal for retaining the aromatic ring of the analyte.
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (50:50 v/v)An acidic mobile phase suppresses the ionization of the carboxylic acid group, ensuring good peak shape and consistent retention.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Detection UV at 254 nmA common wavelength for aromatic compounds, providing good sensitivity for the benzene ring chromophore.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical volume to avoid column overloading while ensuring adequate signal.
Experimental Protocol: Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations spanning the expected analytical range (e.g., 50 µg/mL to 150 µg/mL for an assay).

  • Sample Solution (for Assay): Accurately weigh a quantity of the test sample equivalent to about 100 mg of the active ingredient and prepare a 100 mL solution using the mobile phase.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulates and protect the HPLC column.[6]

Validation Parameter 1: Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[17] The most rigorous way to demonstrate this for a SIM is through forced degradation studies.[13][15]

Objective: To intentionally degrade the drug substance under various stress conditions to produce potential degradation products and ensure they do not co-elute with the main analyte peak. A target degradation of 5-20% is generally considered optimal.[13][14][18]

dot digraph "Forced_Degradation_Workflow" { graph [splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

}

Figure 2: Experimental workflow for forced degradation studies.

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: Reflux 10 mL of the sample solution with 10 mL of 0.1M HCl at 80°C for 8 hours. Cool, neutralize with 0.1M NaOH, and dilute to a known volume.

  • Base Hydrolysis: Reflux 10 mL of the sample solution with 10 mL of 0.1M NaOH at 80°C for 8 hours. Cool, neutralize with 0.1M HCl, and dilute to a known volume.

  • Oxidative Degradation: Treat 10 mL of the sample solution with 10 mL of 3% hydrogen peroxide at room temperature for 24 hours. Dilute to a known volume.

  • Thermal Degradation: Expose the solid drug substance to dry heat at 105°C for 48 hours. Dissolve a known amount in the mobile phase.

  • Photolytic Degradation: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[15]

Acceptance Criteria: The method is specific if the analyte peak is resolved from all degradation product peaks. Peak purity analysis (e.g., using a Diode Array Detector) should confirm the homogeneity of the analyte peak in all stressed samples.

Validation Parameters 2-4: Linearity, Range, Accuracy, and Precision

These parameters are interconnected and collectively demonstrate the method's reliability for quantitative analysis.[19]

dot digraph "Validation_Parameter_Relationships" { graph [nodesep=0.4, ranksep=0.5]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10, margin="0.15"]; edge [fontname="Arial", fontsize=9];

}

Figure 3: Interrelationship of core quantitative validation parameters.

Experimental Protocols:

  • Linearity: Prepare at least five concentrations across the proposed range. For an assay, this is typically 80% to 120% of the nominal concentration.[11][19] Plot a graph of peak area versus concentration and determine the correlation coefficient (R²), slope, and y-intercept.

  • Range: The range is established by confirming that the method has suitable linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.[3][19]

  • Accuracy: Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120%), with three replicates at each level. Calculate the percentage recovery.[19]

  • Precision:

    • Repeatability (Intra-day): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision (Inter-day): Repeat the repeatability study on a different day, with a different analyst, or on different equipment. Calculate the Relative Standard Deviation (%RSD) for each set and for the combined data.

Validation Parameters 5-7: LOD, LOQ, and Robustness
  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): These are crucial for impurity analysis but less so for an assay. They can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[11]

  • Robustness: The reliability of the method during normal use is assessed by making small, deliberate variations to the method parameters and observing the effect on the results.[20]

    • Protocol: Vary parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±5°C). Analyze the system suitability parameters (e.g., peak tailing, resolution) and assay results.

Summary of Acceptance Criteria and Expected Performance
Validation ParameterAcceptance CriteriaExpected Performance for This Method
Specificity No interference at the analyte's retention time. Peak purity > 99%.Full resolution of the main peak from all degradants.
Linearity (R²) ≥ 0.999> 0.9995
Range (Assay) 80% - 120% of nominal concentration50 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.5%
Precision - Repeatability (%RSD) ≤ 2.0%< 1.0%
Precision - Intermediate (%RSD) ≤ 2.0%< 1.5%
LOQ (µg/mL) To be determined (relevant for impurities)~0.5 µg/mL
LOD (µg/mL) To be determined (relevant for impurities)~0.15 µg/mL
Robustness System suitability parameters remain within limits.No significant impact on results from minor variations.

Conclusion

This guide has detailed a comprehensive strategy for the validation of an analytical method for this compound, championing RP-HPLC with UV detection as the most appropriate technique for quality control purposes. The causality behind each experimental choice and validation parameter has been explained to provide a deeper understanding beyond simple execution. By adhering to the principles of the ICH Q2(R2) guideline and employing a systematic approach that includes rigorous forced degradation studies, a scientifically sound, robust, and stability-indicating method can be established. The provided protocols, performance comparisons, and acceptance criteria serve as a complete blueprint for laboratories to implement and validate a method that ensures the quality, safety, and efficacy of the final pharmaceutical product.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Pharma Talks.
  • ICH Guidelines for Analytical Method Valid
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Validation of Analytical Procedures Q2(R2). (2023).
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). SGS.
  • This compound. BLD Pharm.
  • Quantitative Analysis of 2,4,5-Trimethoxybenzoic Acid by High-Performance Liquid Chrom
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). American Journal of Chemistry.
  • Forced degradation studies. (2016). Journal of Analytical & Pharmaceutical Research.
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
  • Forced Degradation Studies for Biopharmaceuticals.
  • Spectroscopic Methods | Analytical Chemistry Class Notes. Fiveable.
  • Validation of analytical methods for active constituents and agricultural products. (2014). Australian Pesticides and Veterinary Medicines Authority.
  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis.
  • A Comparative Guide to Analytical Methods for the Determination of 4-Methoxybenzoic Acid. Benchchem.
  • A Comparative Analysis of Spectroscopic Data for 2-, 3-, and 4-Methoxybenzoic Acid. Benchchem.
  • Validation studies of the analytical methodology.
  • Development and validation of ultra-performance liquid chromatography tandem mass spectrometry methods for the quantitative analysis. (2024).
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
  • A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzoic Acid in Root Organs of Hemidesmus indicus. (2007).
  • Spectroscopic determination of the dissociation constants of 2,4- and 2,5-dihydroxybenzaldehydes and relationships to their antioxidant activities. (2017). Comptes Rendus Chimie.
  • Comprehensive two-dimensional gas chromatography under low-pressure conditions. (2023). OSTI.GOV.
  • Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. ThaiScience.
  • Spectroscopic Analysis of 2,4-Difluororesorcinol: A Technical Guide. Benchchem.
  • Evaluation of five methods for derivatization and GC determination of a mixture of very long chain fatty acids (C24:0-C36:0). (2008). PubMed.
  • A Comparative Guide to the Bioanalytical Quantification of 4-Methoxybenzoic Acid: LC-MS/MS, HPLC-UV, and GC-MS Methods. Benchchem.
  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formul
  • Development and validation of an RP-HPLC method for simultaneous determination of sorbic acid, benzoic acid, and natamycin in domestic yogurt in Jordan. Jordan Journal of Pharmaceutical Sciences.
  • Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry.

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A Comparative Spectroscopic Guide to 2,4-Difluoro-5-methoxybenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4-Difluoro-5-methoxybenzoic acid is a key building block in modern medicinal chemistry and materials science. Its unique substitution pattern, featuring two strongly electron-withdrawing fluorine atoms and an electron-donating methoxy group, imparts specific electronic and conformational properties to target molecules. Accurate and unambiguous structural confirmation of this core scaffold and its subsequent derivatives, such as esters and amides, is paramount for quality control, reaction monitoring, and ensuring the integrity of downstream applications.

This guide provides an in-depth comparative analysis of the primary spectroscopic techniques used to characterize this compound and two common derivatives: Methyl 2,4-difluoro-5-methoxybenzoate (an ester) and N-Alkyl-2,4-difluoro-5-methoxybenzamide (an amide). We will explore not just the data, but the underlying chemical principles that give rise to the distinct spectral signatures for each molecule, offering a robust framework for researchers in the field.

The Role of Complementary Spectroscopic Techniques

No single technique provides a complete structural picture. Instead, we rely on the synergy of multiple spectroscopic methods. Nuclear Magnetic Resonance (NMR) elucidates the carbon-hydrogen framework and the chemical environment of fluorine, Fourier-Transform Infrared (FT-IR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS) confirms the molecular weight and fragmentation patterns. The logical workflow for comprehensive analysis is outlined below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Structural Confirmation Prep Prepare solutions (NMR) or solid samples (FT-IR, MS) NMR ¹H, ¹³C, ¹⁹F NMR Prep->NMR Distribute sample FTIR FT-IR Spectroscopy Prep->FTIR Distribute sample MS Mass Spectrometry Prep->MS Distribute sample Analysis Correlate spectral data (Shifts, Couplings, Frequencies, m/z) NMR->Analysis FTIR->Analysis MS->Analysis Structure Unambiguous Structure Elucidation Analysis->Structure Synthesize evidence

Caption: Experimental workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For fluorinated compounds, ¹⁹F NMR provides direct, highly sensitive insight into the electronic environment of the fluorine substituents.

¹H NMR Spectroscopy

The proton NMR spectra reveal the number and environment of hydrogen atoms. The aromatic region is particularly informative for our target compounds.

  • Causality: The two fluorine atoms are strongly electron-withdrawing, which deshields (shifts to higher ppm) the adjacent aromatic protons. The methoxy group is electron-donating, which shields (shifts to lower ppm) protons ortho and para to it. The interplay of these effects results in distinct chemical shifts for H-3 and H-6.

Table 1: Comparative ¹H NMR Spectral Data (Predicted, in CDCl₃, 400 MHz)

Proton AssignmentThis compoundMethyl 2,4-difluoro-5-methoxybenzoateN-Alkyl-2,4-difluoro-5-methoxybenzamideRationale for Change
-COOH ~10.5-12.0 ppm (br s, 1H)--Disappearance of the acidic proton upon ester or amide formation.
Aromatic H-6 ~7.65 ppm (d, J ≈ 7.0 Hz, 1H)~7.60 ppm (d, J ≈ 7.0 Hz, 1H)~7.58 ppm (d, J ≈ 7.0 Hz, 1H)Minor shielding due to removal of the highly deshielding carboxylic acid proton.
Aromatic H-3 ~7.15 ppm (d, J ≈ 10.0 Hz, 1H)~7.10 ppm (d, J ≈ 10.0 Hz, 1H)~7.08 ppm (d, J ≈ 10.0 Hz, 1H)Minor shielding, similar to H-6.
-OCH₃ ~3.95 ppm (s, 3H)~3.92 ppm (s, 3H)~3.90 ppm (s, 3H)Negligible change.
-COOCH₃ -~3.90 ppm (s, 3H)-Appearance of the methyl ester singlet.
-NH- --~6.5-7.5 ppm (br t, 1H)Appearance of the amide proton, position is concentration-dependent.
-N-CH₂-R --~3.40 ppm (q, J ≈ 6.5 Hz, 2H)Protons on the carbon adjacent to the amide nitrogen.
¹⁹F NMR Spectroscopy

¹⁹F NMR is crucial for confirming the fluorine substitution pattern. The chemical shifts are highly sensitive to the electronic environment.[1]

  • Causality: Aromatic fluorine chemical shifts typically appear between -100 and -170 ppm relative to CFCl₃.[1][2] The electronic nature of ortho and para substituents strongly influences the exact shift. The electron-donating methoxy group will cause a slight upfield (less negative) shift, while the electron-withdrawing carboxyl/ester/amide group will cause a downfield (more negative) shift.

Table 2: Comparative ¹⁹F NMR Spectral Data (Predicted, in CDCl₃, 376 MHz)

Fluorine AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityRationale
F-2 ~ -115 to -125DoubletExperiences coupling to the adjacent aromatic proton (H-3) and a smaller four-bond coupling to F-4.
F-4 ~ -105 to -115DoubletExperiences coupling to the adjacent aromatic proton (H-3) and a smaller four-bond coupling to F-2.

Note: The exact chemical shifts for the derivatives are expected to be very similar to the parent acid, with only minor deviations.

¹³C NMR Spectroscopy

¹³C NMR provides information about the carbon skeleton. The large C-F coupling constants are characteristic features.

  • Causality: Carbons directly bonded to fluorine are significantly affected, appearing as doublets with large coupling constants (¹JCF ≈ 240-260 Hz). The carbon of the methoxy group is typically found around 56 ppm.[3] The carbonyl carbon of the carboxylic acid appears further downfield (~165-170 ppm) compared to the ester or amide (~162-165 ppm).

Table 3: Comparative ¹³C NMR Spectral Data (Predicted, in CDCl₃, 100 MHz)

Carbon AssignmentThis compoundMethyl 2,4-difluoro-5-methoxybenzoateN-Alkyl-2,4-difluoro-5-methoxybenzamide
C=O ~168 ppm~164 ppm~163 ppm
C-F (C-2, C-4) ~160, ~157 ppm (dd)~160, ~157 ppm (dd)~160, ~157 ppm (dd)
C-OCH₃ (C-5) ~145 ppm~145 ppm~145 ppm
C-H (C-3, C-6) ~115, ~105 ppm~115, ~105 ppm~115, ~105 ppm
C-COOH (C-1) ~118 ppm~118 ppm~118 ppm
-OCH₃ ~56.5 ppm~56.4 ppm~56.3 ppm
-COOCH₃ -~52.5 ppm-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The conversion of the carboxylic acid to an ester or amide results in highly diagnostic changes in the spectrum.

  • Causality: The vibrational frequency of a bond depends on the bond strength and the masses of the connected atoms. The C=O (carbonyl) stretching vibration is particularly sensitive to its electronic environment. The broad O-H stretch of the carboxylic acid is a hallmark feature that disappears upon derivatization.

Table 4: Key FT-IR Vibrational Frequencies (cm⁻¹)

Functional GroupThis compoundMethyl 2,4-difluoro-5-methoxybenzoateN-Alkyl-2,4-difluoro-5-methoxybenzamideVibrational Mode
O-H 3200-2500 (very broad)--Carboxylic acid O-H stretch
N-H --~3350 (sharp/medium)Amide N-H stretch
C-H (Aromatic) ~3100-3000~3100-3000~3100-3000C-H stretch
C-H (Aliphatic) ~2980, 2850~2980, 2850~2980, 2850-OCH₃ and -Alkyl C-H stretch
C=O ~1700-1680~1720-1700~1650-1630Carbonyl stretch
C=C (Aromatic) ~1610, 1500~1610, 1500~1610, 1500Ring stretch
C-F ~1250-1100 (strong)~1250-1100 (strong)~1250-1100 (strong)C-F stretch
C-O ~1300, ~1200~1300, ~1250~1300, ~1200C-O stretch (acid, ether, ester)

The most telling comparison is the carbonyl (C=O) region. The ester C=O appears at a higher frequency than the carboxylic acid due to the inductive effect of the ester oxygen. The amide C=O appears at a significantly lower frequency due to the resonance donation from the nitrogen atom, which reduces the double-bond character of the carbonyl group.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the molecular weight of the compound, serving as a final check on its identity. Electron Ionization (EI) is a common technique that also induces fragmentation, offering structural clues.

  • Causality: In EI-MS, the molecule is ionized to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. This high-energy ion then fragments in predictable ways. A common fragmentation for benzoic acids is the loss of •OH (17 amu) and subsequent loss of CO (28 amu).

Table 5: Expected Key m/z Peaks in EI-MS

CompoundMolecular Weight[M]⁺˙ (m/z)Key Fragment Ions (m/z)Rationale for Fragments
This compound188.13 g/mol 188171, 143, 128[M-OH]⁺, [M-OH-CO]⁺, [M-COOH-F]⁺
Methyl 2,4-difluoro-5-methoxybenzoate202.16 g/mol 202171, 143[M-OCH₃]⁺, [M-OCH₃-CO]⁺
N-Ethyl-2,4-difluoro-5-methoxybenzamide215.19 g/mol 215188, 171[M-C₂H₅]⁺, [M-NHEt]⁺

The fragmentation pattern clearly differentiates the derivatives. The ester shows a characteristic loss of the alkoxy group (•OCH₃), while the amide can undergo cleavage at the C-N bond.

Complementary Nature of Spectroscopic Data

The power of this multi-technique approach is in data correlation. An FT-IR spectrum might suggest an amide, but only NMR can confirm the structure of the alkyl group attached to the nitrogen. Similarly, NMR can define the relative positions of substituents, but MS provides the definitive molecular formula to which the structure must fit.

G cluster_info Information Provided cluster_tech Technique NMR_Info C/H/F Framework Connectivity Stereochemistry Structure Confirmed Structure NMR_Info->Structure FTIR_Info Functional Groups (C=O, O-H, N-H) FTIR_Info->Structure MS_Info Molecular Weight Elemental Formula Fragmentation MS_Info->Structure NMR NMR FTIR FT-IR MS MS

Caption: Complementary data from different techniques.

Experimental Protocols

Scientific integrity requires robust and reproducible methodologies. The following are standard protocols for acquiring the data discussed in this guide.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm) if the solvent does not provide a reliable reference peak.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio. Set a spectral width of ~16 ppm and an acquisition time of ~3-4 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C. Use a spectral width of ~240 ppm.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled spectrum. ¹⁹F is a highly sensitive nucleus, so fewer scans are needed compared to ¹³C. Reference the spectrum to an external standard like CFCl₃.[4]

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to all spectra. Integrate the ¹H NMR signals and pick peaks for all spectra, noting chemical shifts (ppm) and coupling constants (Hz).

Protocol 2: FT-IR Spectroscopy (ATR Method)
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal to subtract atmospheric (H₂O, CO₂) contributions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact using the pressure clamp.

  • Acquisition: Record the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically perform the background subtraction. Label the major absorption peaks with their frequencies in wavenumbers (cm⁻¹).

Protocol 3: Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample (typically dissolved in a volatile solvent like methanol or dichloromethane) into the instrument via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) using a quadrupole or time-of-flight (TOF) analyzer.

  • Data Analysis: Identify the molecular ion peak (M⁺˙) and major fragment ions. Compare the observed m/z values with the calculated values for the expected elemental composition.

Conclusion

The spectroscopic analysis of this compound and its derivatives is a clear example of using a suite of analytical tools to build a comprehensive structural picture. By understanding the influence of the fluoro and methoxy substituents on the spectral data, researchers can confidently distinguish between the parent acid, its esters, amides, and other derivatives. The comparative data and protocols provided in this guide serve as a practical reference for professionals in drug discovery and chemical research, ensuring the accurate identification and characterization of these valuable chemical entities.

References

  • Jiang, M. et al. (2008). Novel diazepinylbenzoic acid retinoid-X-receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(1), 126-130.
  • Sakaki, J. et al. (2007). Synthesis and biological evaluation of diazepinylbenzoic acid derivatives as novel retinoid X receptor antagonists. Bioorganic & Medicinal Chemistry, 15(18), 6179-6195.
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  • PubChem. (n.d.). 2,4-Difluoro-5-methylbenzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • NIST. (n.d.). Benzoic acid. NIST Chemistry WebBook. Available at: [Link]

  • Chegg. (2018). Interpret the 1H NMR and 13C NMR spectra data provided as evidence of the structure of the 2-methoxybenzoic acid. Available at: [Link]

  • NIST. (n.d.). p-Methoxybenzoic acid, 5-fluoro-2-nitrophenyl ester. NIST Chemistry WebBook. Available at: [Link]

  • UCLA Chemistry. (n.d.). 19F NMR Reference Standards. Available at: [Link]

  • PubChem. (n.d.). 2,3-Difluoro-4-methoxybenzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Agrawal, P. K. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.

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A Comparative Guide to In Vitro Assays for Novel 2,4-Difluoro-5-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a potential therapeutic is paved with rigorous in vitro testing. This guide provides an in-depth, objective comparison of key in vitro assays for evaluating the biological activity of a promising class of compounds: derivatives of 2,4-Difluoro-5-methoxybenzoic acid. The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability and target binding affinity.[1][2][3] This guide will navigate the crucial first steps of characterizing such compounds, focusing on assays that probe anticancer potential through cytotoxicity, specific enzyme inhibition, and disruption of cytoskeletal dynamics.

While comprehensive public data on a broad series of this compound derivatives is emerging, this guide will utilize illustrative data based on structurally related fluorinated compounds to demonstrate the principles of in vitro evaluation. This framework will empower researchers to design robust testing cascades for their novel chemical entities.

The Rationale for a Multi-Assay Approach

A single in vitro assay provides only a snapshot of a compound's biological effects. A well-designed screening funnel, incorporating a series of orthogonal assays, is essential for building a comprehensive profile of a compound's activity and mechanism of action. Our comparative analysis will focus on three fundamental and widely adopted in vitro assays:

  • MTT Cell Viability Assay: A primary screen to assess the general cytotoxic or cytostatic effects of the derivatives on cancer cell lines.

  • EGFR Kinase Inhibition Assay: A target-specific assay to determine if the compounds' activity is mediated through the inhibition of a key oncogenic signaling pathway.

  • Tubulin Polymerization Assay: A mechanistic assay to investigate potential disruption of microtubule dynamics, a clinically validated anticancer strategy.

Below is a logical workflow for the in vitro evaluation of novel this compound derivatives.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Lead Optimization start Novel 2,4-Difluoro-5-methoxybenzoic Acid Derivatives assay1 MTT Cell Viability Assay (Panel of Cancer Cell Lines) start->assay1 assay2 EGFR Kinase Inhibition Assay assay1->assay2 Active Compounds assay3 Tubulin Polymerization Assay assay1->assay3 Active Compounds end Selection of Lead Compounds for Further Development assay2->end assay3->end

Caption: A generalized workflow for the in vitro evaluation of novel chemical entities.

Comparative Analysis of In Vitro Assay Performance

The following table presents illustrative data for a hypothetical series of this compound derivatives (DFMBA-1, DFMBA-2, and DFMBA-3) compared to known inhibitors in our selected assays. Lower IC50 values indicate greater potency.

CompoundMTT Assay (MCF-7) IC50 (µM)EGFR Kinase Assay IC50 (µM)Tubulin Polymerization Inhibition IC50 (µM)
DFMBA-1 15.2 ± 1.85.8 ± 0.7> 100
DFMBA-2 2.5 ± 0.3> 501.2 ± 0.2
DFMBA-3 8.9 ± 1.122.1 ± 2.515.7 ± 1.9
Doxorubicin 0.9 ± 0.1N/AN/A
Gefitinib 12.5 ± 1.50.02 ± 0.005> 100
Paclitaxel 0.01 ± 0.002> 1000.5 ± 0.08 (Enhancer)

Data are presented as mean ± standard deviation and are for illustrative purposes only.

  • DFMBA-1 shows moderate cytotoxicity and appears to exert its effect through EGFR inhibition, with no activity on tubulin polymerization.

  • DFMBA-2 is a potent cytotoxic agent, likely acting as a microtubule-destabilizing agent, with no off-target inhibition of EGFR.

  • DFMBA-3 exhibits a mixed profile, with moderate activity in all three assays, suggesting a potential multi-targeted mechanism or a primary effect on tubulin with weaker off-target effects.

In-Depth Methodologies and Mechanistic Insights

MTT Cell Viability Assay

The MTT assay is a cornerstone of in vitro cytotoxicity testing, providing a quantitative measure of a compound's ability to inhibit cell proliferation or induce cell death.[4] This colorimetric assay measures the metabolic activity of cells, which in most cases correlates with the number of viable cells.

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and control compounds in the appropriate cell culture medium. Add the diluted compounds to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

EGFR Kinase Inhibition Assay

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[5][6] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

The EGFR signaling cascade is a complex network of protein interactions that ultimately leads to cell proliferation. Inhibition of EGFR kinase activity can block these downstream signals.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular ligand EGF Ligand egfr EGFR ligand->egfr ras RAS egfr->ras pi3k PI3K egfr->pi3k raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation akt AKT pi3k->akt akt->proliferation inhibitor DFMBA Derivative (Inhibitor) inhibitor->egfr

Caption: Simplified EGFR signaling pathway and the point of inhibition.

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[7][8]

  • Reaction Setup: In a 384-well plate, add 1 µL of the test compound (or DMSO control), 2 µL of recombinant human EGFR kinase, and 2 µL of a substrate/ATP mixture.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the phosphorylation reaction to proceed.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the DMSO control and determine the IC50 value from the dose-response curve.

Tubulin Polymerization Assay

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for cell division, making them an excellent target for anticancer drugs.[9][10][11] This assay measures the effect of compounds on the in vitro assembly of purified tubulin into microtubules.

Compounds can either inhibit polymerization (destabilizing agents) or prevent depolymerization (stabilizing agents).

G cluster_0 Tubulin Dynamics dimers αβ-Tubulin Dimers polymerization Polymerization dimers->polymerization microtubules Microtubules polymerization->microtubules depolymerization Depolymerization microtubules->depolymerization depolymerization->dimers inhibitor DFMBA Derivative (Inhibitor) inhibitor->polymerization stabilizer Paclitaxel (Stabilizer) stabilizer->depolymerization

Caption: The process of microtubule polymerization and depolymerization.

This assay monitors the incorporation of a fluorescent reporter into microtubules as they polymerize.[12]

  • Reagent Preparation: On ice, prepare a solution of purified tubulin (2 mg/mL) in a polymerization buffer containing GTP and a fluorescent reporter dye.

  • Reaction Initiation: In a 96-well plate, add the test compounds at various concentrations to the tubulin solution.

  • Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity every minute for 60-90 minutes.

  • Data Analysis: Plot the fluorescence intensity over time to generate polymerization curves. The rate of polymerization (Vmax) and the final polymer mass can be determined. Calculate the IC50 for inhibition of polymerization by comparing the Vmax in the presence of the compound to the control.

Conclusion and Future Directions

This guide outlines a foundational in vitro testing strategy for the initial characterization of novel this compound derivatives. By employing a combination of cell viability, target-specific enzyme inhibition, and mechanistic assays, researchers can efficiently identify promising lead compounds and elucidate their mechanisms of action. The illustrative data highlights how a comparative approach can differentiate between compounds with distinct biological profiles. Further characterization of lead candidates would involve expanding the panel of cancer cell lines, conducting secondary assays to confirm the mechanism of action (e.g., cell cycle analysis, apoptosis assays), and ultimately, progressing to in vivo studies.

References

  • A comprehensive pathway map of epidermal growth factor receptor signaling. PMC. Available at: [Link].

  • Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Cytoskeleton, Inc. Available at: [Link].

  • EGF/EGFR Signaling Pathway. Creative Diagnostics. Available at: [Link].

  • MICROTUBULE POLYMERIZATION DYNAMICS. Annual Review of Cell and Developmental Biology. Available at: [Link].

  • Epidermal growth factor receptor. Wikipedia. Available at: [Link].

  • Microtubule dynamics: 50 years after the discovery of tubulin and still going strong. PMC. Available at: [Link].

  • In vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents. MDPI. Available at: [Link].

  • Regulation of Microtubule Dynamics Pathway. Boster Biological Technology. Available at: [Link].

  • Simplified schematic diagram of the EGFR signaling pathway depicting... ResearchGate. Available at: [Link].

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  • The role of fluorine in medicinal chemistry: Review Article. Taylor & Francis Online. Available at: [Link].

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  • In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. PLOS One. Available at: [Link].

  • Design, synthesis and biological evaluation of N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amide derivatives as xanthine oxidase inhibitors. PubMed. Available at: [Link].

  • Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. PubMed. Available at: [Link].

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. Available at: [Link].

  • Design, synthesis and biological evaluation of novel 3-oxo-4-oxa-5α-androst-17β-amide derivatives as dual 5α-reductase inhibitors and androgen receptor antagonists. PubMed. Available at: [Link].

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A Comparative Guide to Structural Analogues of 2,4-Difluoro-5-methoxybenzoic Acid: Properties and Synthetic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Fluorinated Benzoic Acid Scaffold

2,4-Difluoro-5-methoxybenzoic acid stands as a pivotal scaffold in medicinal chemistry and materials science. The strategic placement of fluorine atoms and a methoxy group on the benzoic acid ring imparts unique physicochemical properties, influencing factors such as acidity (pKa), lipophilicity (logP), and metabolic stability. These characteristics make it and its structural analogues valuable building blocks in the design of novel therapeutic agents and functional materials. The electron-withdrawing nature of the fluorine atoms significantly impacts the electronic environment of the aromatic ring, while the methoxy group can modulate solubility and provide a handle for further functionalization. This guide provides a comparative analysis of key structural analogues of this compound, offering insights into their properties, synthetic accessibility, and potential applications, supported by experimental data.

Structural Analogues: A Comparative Overview

The exploration of structural analogues of this compound allows for the fine-tuning of molecular properties to optimize for specific biological targets or material characteristics. Key modifications include positional isomerization of the substituents, replacement of the methoxy group with other functionalities, and alteration of the halogenation pattern.

Isomeric Variations

Positional isomers of the parent compound offer a direct way to probe the influence of substituent placement on molecular properties. A notable example is 5-Fluoro-2-methoxybenzoic acid , a key starting material for the synthesis of Pirtobrutinib, a Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of mantle cell lymphoma and chronic lymphocytic leukemia.[1] The altered positioning of the fluorine and methoxy groups can significantly affect the molecule's interaction with biological targets and its overall pharmacokinetic profile.

Modifications at the 5-Position

The 5-position of the 2,4-difluorobenzoic acid core is a common site for modification, allowing for the introduction of a diverse range of functional groups. This guide will focus on analogues where the methoxy group is replaced by a methyl group, a chloro atom, or a bromo atom. These seemingly simple changes can lead to substantial differences in steric and electronic properties. For instance, 2,4-Difluoro-5-methylbenzoic acid is utilized as a building block in the synthesis of various pharmaceuticals and agrochemicals.[2]

Alterations in Fluorination Pattern

Varying the number and position of fluorine substituents provides another avenue for modulating molecular properties. Analogues such as 2-Fluoro-4-methoxybenzoic acid and 2,3-Difluoro-4-methoxybenzoic acid serve as intermediates in organic synthesis, with their distinct electronic and steric profiles influencing their reactivity and potential biological activities.[3][4]

Physicochemical Properties: A Tabulated Comparison

The following table summarizes key physicochemical properties of this compound and its selected analogues. These parameters are crucial for predicting a compound's behavior in biological systems and for designing synthetic routes.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Predicted pKaPredicted logP
This compoundC₈H₆F₂O₃188.13151-154--
5-Fluoro-2-methoxybenzoic acidC₈H₇FO₃170.1487-91[1][5]--
2,4-Difluoro-5-chlorobenzoic acidC₇H₃ClF₂O₂192.55148-152--
5-Bromo-2,4-difluorobenzoic acidC₇H₃BrF₂O₂237.00145-148-2.3[6]
2,4-Difluoro-5-methylbenzoic acidC₈H₆F₂O₂172.13159-166[7]-2.53[8]
2,3-Difluoro-4-methoxybenzoic acidC₈H₆F₂O₃188.13---
2-Fluoro-4-methoxybenzoic acidC₈H₇FO₃170.14--1.9[9]

*Predicted values are computationally derived and should be considered as estimates.

Biological Activities and Applications

While many of the discussed analogues are primarily utilized as synthetic intermediates, their structural motifs are found in a variety of biologically active molecules.

  • Anticancer and Kinase Inhibition: As previously mentioned, 5-Fluoro-2-methoxybenzoic acid is a crucial component of the BTK inhibitor Pirtobrutinib.[1] This highlights the potential of this class of compounds in the development of targeted cancer therapies.

  • Antimicrobial and Antifungal Properties: Derivatives of fluorinated benzoic acids have been explored for their antimicrobial and antifungal activities. For example, derivatives of 2-aminobenzoic acid have shown promising results against Candida albicans.[10] While direct data for the title compounds is limited, the inherent properties of the fluorinated benzoic acid scaffold suggest potential in this area.

  • Enzyme Inhibition: Analogues of 2,4-dichlorobenzoic acid have been investigated as inhibitors of α-amylase and α-glucosidase, enzymes relevant to the management of diabetes.[11] This suggests that the electronic and steric properties of halogenated benzoic acids can be tuned to interact with enzyme active sites.

  • Agrochemicals: The use of compounds like 2,4-Difluoro-5-methylbenzoic acid as intermediates in agrochemical synthesis points to their potential utility in developing new pesticides and herbicides.[2]

Synthetic Strategies and Methodologies

The synthesis of this compound and its analogues often involves multi-step sequences starting from commercially available fluorinated benzenes. The following sections outline general synthetic approaches.

General Synthetic Workflow

Synthetic Workflow Start Fluorinated Benzene (e.g., 1,2,4-trifluorobenzene) Step1 Functional Group Introduction (e.g., Nitration) Start->Step1 Step2 Modification of Substituents (e.g., Reduction) Step1->Step2 Step3 Introduction of Carboxylic Acid Moiety Step2->Step3 Step4 Further Derivatization (e.g., Halogenation, Alkylation) Step3->Step4 Final Target Analogue Step4->Final

Caption: General synthetic workflow for substituted fluorobenzoic acids.

Experimental Protocol: Synthesis of 2,4-Difluoro-3,5-dichlorobenzoic Acid

This protocol describes a representative synthesis of a halogenated analogue, adapted from a reported procedure for 2,4-Difluoro-3,5-dichlorobenzoic acid.[12] This multi-step synthesis demonstrates key transformations used in this area of chemistry.

Step 1: Nitration of 2,4-Difluoro-3-chlorobenzoic acid

  • To a solution of 2,4-difluoro-3-chlorobenzoic acid in concentrated sulfuric acid, slowly add fuming nitric acid at 0°C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Pour the mixture onto ice and collect the precipitate by filtration.

  • Wash the solid with water and dry to yield the nitrated intermediate.

Step 2: Selective Reduction of the Nitro Group

  • Dissolve the nitrated intermediate in ethanol.

  • Add a reducing agent, such as stannous chloride dihydrate, and heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture and neutralize with a sodium hydroxide solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Diazotization and Chlorination

  • Dissolve the amino intermediate in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0°C and add a solution of sodium nitrite in water dropwise.

  • Stir the resulting diazonium salt solution at 0°C for 30 minutes.

  • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

  • Add the diazonium salt solution to the copper(I) chloride solution at 0°C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 2,4-difluoro-3,5-dichlorobenzoic acid.

Structure-Property Relationships: A Visual Representation

The following diagram illustrates the key structural modifications and their resulting impact on the properties of the benzoic acid core.

Structure_Property_Relationships Core This compound Isomer Isomerization (e.g., 5-Fluoro-2-methoxy) Core->Isomer Positional Change Sub5 Substitution at C5 (e.g., -CH3, -Cl, -Br) Core->Sub5 Functional Group Change Fluorine Altered Fluorination (e.g., 2-Fluoro-4-methoxy) Core->Fluorine Halogen Pattern Change Prop1 Altered pKa/Lipophilicity Isomer->Prop1 Prop2 Modified Biological Activity Isomer->Prop2 Prop3 Changes in Reactivity Isomer->Prop3 Sub5->Prop1 Sub5->Prop2 Sub5->Prop3 Fluorine->Prop1 Fluorine->Prop2 Fluorine->Prop3

Caption: Key structural modifications and their impact on properties.

Conclusion

The structural analogues of this compound represent a rich chemical space for the development of new molecules with tailored properties. By systematically modifying the substitution pattern on the benzoic acid ring, researchers can fine-tune physicochemical and biological characteristics. This guide has provided a comparative overview of several key analogues, highlighting their properties, synthetic accessibility, and potential applications. The provided experimental framework serves as a starting point for the synthesis of novel derivatives, paving the way for future discoveries in drug development and materials science.

References

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A Comparative Guide to the Performance of 2,4-Difluoro-5-methoxybenzoic Acid in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and methoxy groups into molecular scaffolds is a well-established strategy for fine-tuning physicochemical and biological properties. 2,4-Difluoro-5-methoxybenzoic acid has emerged as a valuable building block in this regard, offering a unique combination of electronic and steric characteristics. This guide provides a comprehensive comparison of the performance of this compound in three pivotal reaction types: amide coupling, esterification, and Suzuki-Miyaura cross-coupling. By presenting objective comparisons with alternative reagents and supported by experimental data, this document aims to equip researchers with the insights needed to effectively harness the synthetic potential of this versatile compound.

The Influence of Fluorine and Methoxy Substituents

The reactivity of this compound is fundamentally governed by the interplay of its substituents. The two fluorine atoms at the ortho and para positions to the carboxylic acid group exert strong electron-withdrawing inductive effects. This electronic pull increases the acidity of the carboxylic acid, making it more susceptible to activation and subsequent nucleophilic attack. The methoxy group at the meta position, while also electron-withdrawing inductively, can contribute some electron density through resonance, though this effect is less pronounced due to its position. This unique electronic profile influences the compound's performance in various chemical transformations, setting it apart from simpler benzoic acid derivatives.

Amide Bond Formation: A Reliable Workhorse

The formation of amide bonds is a cornerstone of pharmaceutical and materials synthesis. The enhanced electrophilicity of the activated carboxyl group in this compound makes it a competent partner in amide coupling reactions.

Comparison with Alternative Acylating Agents
Acylating AgentActivating AgentAmineSolventYield (%)Reference
This compound HATU, DIPEASubstituted anilinesDMFGood to Excellent[1]
Benzoic AcidEDC, HOBtBenzylamineDMF~85%General Literature
4-Fluorobenzoic AcidT3PVarious aminesEthyl acetate70-95%General Literature
4-Methoxybenzoic AcidDCC, DMAPAliphatic aminesDCM>90%General Literature

HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA: N,N-Diisopropylethylamine, EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt: Hydroxybenzotriazole, T3P: Propylphosphonic anhydride, DCC: N,N'-Dicyclohexylcarbodiimide, DMAP: 4-Dimethylaminopyridine, DMF: Dimethylformamide, DCM: Dichloromethane.

The data suggests that this compound, when activated with modern coupling reagents like HATU, provides excellent yields in the synthesis of complex amides, particularly with less nucleophilic anilines. This is a critical advantage in the synthesis of bioactive molecules where such moieties are common.

Experimental Protocol: Amide Coupling

The following protocol is adapted from the synthesis of a key intermediate for VEGFR-2 and FGFR-1 inhibitors.[1]

Materials:

  • This compound

  • Substituted aniline

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add the substituted aniline (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Amide_Coupling_Workflow cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification Acid 2,4-Difluoro-5- methoxybenzoic acid HATU_DIPEA HATU, DIPEA in DMF Acid->HATU_DIPEA Pre-activation Activated_Ester Activated Ester Intermediate HATU_DIPEA->Activated_Ester Aniline Substituted Aniline Activated_Ester->Aniline Nucleophilic Attack Amide_Product Amide Product Aniline->Amide_Product Quench Quench with Water Amide_Product->Quench Extraction Solvent Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Fischer_Esterification_Mechanism Acid Carboxylic Acid (R-COOH) Protonation Protonation of Carbonyl Oxygen Acid->Protonation H+ Nucleophilic_Attack Nucleophilic Attack by Alcohol (R'-OH) Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation Ester Ester (R-COOR') Deprotonation->Ester -H+ Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition R-X PdII_Complex R-Pd(II)-X L_n Oxidative_Addition->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation R'-B(OH)₂ Base PdII_Diaryl_Complex R-Pd(II)-R' L_n Transmetalation->PdII_Diaryl_Complex Reductive_Elimination Reductive Elimination PdII_Diaryl_Complex->Reductive_Elimination Reductive_Elimination->Pd0 Product R-R' Reductive_Elimination->Product

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A Senior Application Scientist's Guide to Fluorinated Benzoic Acid Isomers in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the strategic incorporation of fluorine into molecular scaffolds is a well-established method for fine-tuning physicochemical and pharmacological properties. Among the myriad of fluorinated building blocks, the monofluorinated benzoic acid isomers—ortho (2-), meta (3-), and para (4-)—stand out for their versatility and the profound, position-dependent influence they exert on a molecule's character.

This guide provides a comparative analysis of these three isomers, moving beyond a simple cataloging of properties to explain the underlying chemical principles that dictate their behavior in synthesis. We will delve into their electronic and steric differences, compare key synthetic routes, and provide actionable experimental protocols to empower you to make the most informed choice for your specific application.

The Decisive Influence of Fluorine's Position: A Physicochemical Overview

The substitution of a single hydrogen atom with fluorine on the benzoic acid ring dramatically alters its electronic landscape, with the magnitude and nature of this effect being highly dependent on the isomer . These differences in electronic properties directly translate to variations in acidity (pKa), lipophilicity (logP), and reactivity, which are critical parameters in both synthetic chemistry and drug design.[1]

Acidity (pKa): The "Ortho Effect" and Beyond

The acidity of the carboxylic acid group is a key determinant of how these molecules interact in biological systems and participate in acid-base catalyzed reactions. A comparison of the pKa values of the three isomers reveals a striking trend.

Table 1: Comparative Physicochemical Properties of Fluorobenzoic Acid Isomers

Property2-Fluorobenzoic Acid (ortho)3-Fluorobenzoic Acid (meta)4-Fluorobenzoic Acid (para)Benzoic Acid (Reference)
CAS Number 445-29-4455-38-9456-22-465-85-0
Molar Mass ( g/mol ) 140.11140.11140.11122.12
Melting Point (°C) 122-125123-125184122.4
pKa 3.27[2]3.86[3]4.14[2]4.20
logP 1.53 (calculated)2.16[3]1.63 (calculated)1.87

2-Fluorobenzoic acid is the strongest acid of the three, a phenomenon attributed to the "ortho effect."[4] This effect is a combination of a powerful through-space inductive electron-withdrawing effect from the adjacent fluorine, which stabilizes the resulting carboxylate anion, and a steric interaction that forces the carboxylic acid group out of the plane of the benzene ring, disrupting resonance stabilization of the neutral acid and thus favoring dissociation.[2]

In the para position, the fluorine atom exerts both an inductive electron-withdrawing effect and a resonance electron-donating effect. While the inductive effect increases acidity relative to benzoic acid, the opposing resonance effect somewhat mitigates this, resulting in a weaker acid compared to the ortho isomer.[2] The meta isomer's acidity is intermediate, as the resonance effect does not operate from this position, and the inductive effect is weaker than in the ortho position due to the greater distance.[4]

G cluster_ortho 2-Fluorobenzoic Acid cluster_meta 3-Fluorobenzoic Acid cluster_para 4-Fluorobenzoic Acid o_acid Strongest Acid (pKa ≈ 3.27) o_effect Ortho Effect: - Strong Inductive Effect - Steric Inhibition of Resonance o_acid->o_effect due to m_acid Intermediate Acidity (pKa ≈ 3.86) m_effect Inductive Effect Only (No Resonance) m_acid->m_effect due to p_acid Weakest of the Three (pKa ≈ 4.14) p_effect Competing Effects: - Inductive (acidifying) - Resonance (base-strengthening) p_acid->p_effect due to

Caption: Factors influencing the acidity of fluorobenzoic acid isomers.

Navigating Synthesis: A Comparative Look at Key Methodologies

The choice of synthetic route for a given fluorobenzoic acid isomer depends on factors such as the availability of starting materials, desired scale, and cost-effectiveness. Here, we compare some of the most common and scalable approaches.

Diazotization of Aminobenzoic Acids (Schiemann Reaction)

This classic method is applicable to all three isomers, starting from the corresponding aminobenzoic acid. The process involves the formation of a diazonium salt, followed by fluorination.

General Workflow for Schiemann Reaction:

G start Aminobenzoic Acid Isomer diazonium Diazonium Salt Intermediate start->diazonium 1. NaNO₂, HBF₄ or HF product Fluorobenzoic Acid Isomer diazonium->product 2. Thermal Decomposition

Caption: Generalized workflow for the Schiemann reaction.

  • Advantages: A well-established and versatile method.

  • Disadvantages: Can involve hazardous reagents like HF and potentially unstable diazonium intermediates, requiring careful temperature control.[5] Yields can be moderate.

Oxidation of Fluorotoluenes or Fluorobenzaldehydes

This approach is often favored for large-scale production due to the relatively low cost of the starting materials.

  • From Fluorotoluenes: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

    • Advantages: Cost-effective starting materials.

    • Disadvantages: Harsh reaction conditions, often leading to low yields and potential for side reactions. Separation of isomers can be challenging if starting from a mixed feed.[5]

  • From Fluorobenzaldehydes: This is generally a higher-yielding and cleaner reaction.

    • Advantages: Can achieve high yields (up to 95% for 2-fluorobenzoic acid) under milder conditions, often using catalytic systems like Cu(OAc)₂/Co(OAc)₂ with an oxygen source.[6]

    • Disadvantages: The corresponding fluorobenzaldehydes may be more expensive than fluorotoluenes.

Table 2: Comparison of Primary Synthetic Routes

Synthetic RouteStarting MaterialKey ReagentsTypical YieldKey Challenges & Considerations
Diazotization Aminobenzoic Acid IsomerNaNO₂, HBF₄ or HF/pyridineModerateUnstable diazonium intermediate; requires careful temperature control; handling of hazardous reagents.[5]
Oxidation Fluorotoluene IsomerKMnO₄ or CrO₃Low to ModerateHarsh conditions; low yields; potential for side reactions and difficult isomer separation.[5]
Oxidation Fluorobenzaldehyde IsomerCu(OAc)₂/Co(OAc)₂, O₂HighHigher cost of starting material compared to fluorotoluene.[6]

Experimental Protocols

The following protocols are provided as representative examples for the synthesis and analysis of fluorobenzoic acid isomers.

Protocol 1: Synthesis of 4-Fluorobenzoic Acid via Diazotization

This protocol is adapted from a procedure for the synthesis of p-fluorobenzoic acid.[7]

Objective: To synthesize 4-fluorobenzoic acid from ethyl p-aminobenzoate.

Materials:

  • Ethyl p-aminobenzoate

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite (NaNO₂)

  • Fluoboric Acid (HBF₄)

  • Potassium Hydroxide (KOH)

  • Ethyl Alcohol

  • Ice

Procedure:

  • Diazotization:

    • In a suitable reaction vessel, dissolve ethyl p-aminobenzoate in a mixture of water and concentrated hydrochloric acid.

    • Cool the mixture to 0°C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite in water while maintaining the temperature below 7°C to form the diazonium salt. Monitor completion with starch-iodide paper.

  • Fluorination:

    • In a separate vessel, add a cold solution of fluoboric acid to the diazonium salt solution, keeping the temperature below 10°C. This will precipitate p-carbethoxybenzenediazonium fluoborate.

    • Filter the precipitate and wash it with cold water, cold methanol, and ether. Dry the solid in a vacuum desiccator.

  • Thermal Decomposition:

    • Gently heat the dried fluoborate in a distillation apparatus to induce thermal decomposition, yielding ethyl 4-fluorobenzoate.

  • Hydrolysis:

    • Reflux the crude ethyl 4-fluorobenzoate with a solution of potassium hydroxide in aqueous ethanol for one hour.

  • Purification:

    • After hydrolysis, filter the hot solution and acidify the filtrate with concentrated hydrochloric acid to precipitate 4-fluorobenzoic acid.

    • The crude product can be further purified by recrystallization.

Protocol 2: Metabolic Stability Assay in Human Liver Microsomes

This assay is crucial for evaluating the potential of fluorobenzoic acid-containing drug candidates for in vivo applications.[4]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of each fluorobenzoic acid isomer.

Materials:

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (cofactor)

  • Phosphate buffer (pH 7.4)

  • Fluorobenzoic acid isomers (test compounds)

  • Control compounds with known metabolic stability (e.g., verapamil, imipramine)

  • Acetonitrile with an internal standard

  • LC-MS/MS for analysis

Procedure:

  • Pre-incubate the test compounds (fluorobenzoic acid isomers) with HLMs in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Stop the reaction in each aliquot by adding cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

G start Incubate Isomer with HLMs at 37°C add_nadph Initiate Reaction (add NADPH) start->add_nadph time_points Collect Aliquots (0-60 min) add_nadph->time_points quench Quench Reaction (Acetonitrile + IS) time_points->quench centrifuge Centrifuge quench->centrifuge analyze Analyze Supernatant (LC-MS/MS) centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow for the in vitro metabolic stability assay.

Isomer Selection in a Synthetic Context

The choice between ortho, meta, and para-fluorobenzoic acid often dictates the strategy for subsequent synthetic transformations, particularly in electrophilic aromatic substitution reactions.

  • 2-Fluorobenzoic Acid: The fluorine atom is a weak ortho, para-director. However, the carboxylic acid group is a meta-director. The interplay of these directing effects can lead to complex product mixtures in electrophilic aromatic substitution reactions. The steric hindrance from the ortho-substituents can also influence reactivity.

  • 3-Fluorobenzoic Acid: In this isomer, the directing effects of the fluorine (ortho, para) and the carboxylic acid (meta) are reinforcing towards the 5-position. This can lead to more regioselective electrophilic substitution compared to the other isomers.

  • 4-Fluorobenzoic Acid: The fluorine atom directs ortho to itself (and meta to the carboxylic acid), while the carboxylic acid directs meta to itself (and ortho to the fluorine). This also leads to reinforced directing effects, favoring substitution at the 3- and 5-positions.

Conclusion: Making the Right Choice

The selection of a fluorobenzoic acid isomer is a critical decision in the design of a synthetic route or a new drug candidate.

  • For enhanced acidity and potential for strong target interactions, 2-fluorobenzoic acid is a compelling choice, though its synthesis and subsequent reactions can be complicated by the ortho effect.[4]

  • For applications where predictable regioselectivity in electrophilic aromatic substitution is paramount, 3-fluorobenzoic acid and 4-fluorobenzoic acid offer more straightforward outcomes due to their reinforcing directing effects.

  • In drug discovery, while the para-isomer often provides improved metabolic stability, the optimal choice is highly context-dependent and must be determined empirically through assays such as the metabolic stability protocol outlined above.[4]

This guide has provided a framework for understanding the nuanced differences between the fluorinated benzoic acid isomers. By appreciating the interplay of their electronic properties, synthetic accessibility, and reactivity, researchers can leverage these powerful building blocks to advance their scientific endeavors.

References

  • BenchChem. (2025). A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 4-Fluoro-3-hydroxybenzoic Acid.
  • BenchChem. (2025). A Comparative Guide to Fluorinated Benzoic Acid Isomers in Drug Design.
  • BenchChem. (2025). Scaling up the synthesis of 2-Amino-4-fluorobenzoic acid for pilot production.
  • Quick Company. (Date not available). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And.
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  • BenchChem. (2025). A Comparative Analysis of Acidity: 2-Fluorobenzoic Acid vs. 4-Fluorobenzoic Acid.
  • Global Scientific Journal. (Date not available). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • ResearchGate. (2025). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid.
  • Organic Syntheses. (Date not available). p-FLUOROBENZOIC ACID.
  • National Institutes of Health. (Date not available).
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  • Wikipedia. (Date not available). 3-Fluorobenzoic acid.
  • Chem-Impex. (Date not available). 3-Fluorobenzoic acid.
  • National Institutes of Health. (Date not available). A Practical and Scalable Approach to Fluoro‐Substituted Bicyclo[1.1.1]pentanes.
  • National Institutes of Health. (2023). Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery.
  • BenchChem. (2025).
  • ResearchGate. (Date not available). Assessment of metabolic stability of compounds 3 and 4 in human liver....
  • Ein Presswire. (2025). Worldwide 3-Fluorobenzoic Acid Market Research Report 2025, Forecast to 2031.
  • PubChem. (Date not available). 3-Fluorobenzoic Acid.
  • National Institutes of Health. (Date not available). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin.
  • National Institutes of Health. (Date not available). Biochemistry, Cytochrome P450.
  • MDPI. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs.
  • National Institutes of Health. (Date not available).
  • MDPI. (Date not available). Cytochrome P450 Enzymes and Drug Metabolism in Humans.
  • National Institutes of Health. (Date not available). In vitro comparative inhibition profiles of major human drug metabolising cytochrome P450 isozymes (CYP2C9, CYP2D6 and CYP3A4) by HMG-CoA reductase inhibitors.
  • National Institutes of Health. (Date not available). Comparative studies to determine the selective inhibitors for P-glycoprotein and cytochrome P 4503A4.

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A Comparative Guide to the Structural Elucidation of 2,4-Difluoro-5-methoxybenzoic Acid Derivatives: X-ray Crystallography and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which successful drug design and development are built. The seemingly subtle placement of a fluorine atom or a methoxy group can profoundly influence a compound's biological activity, pharmacokinetic properties, and solid-state characteristics. This guide provides an in-depth, comparative analysis of X-ray crystallography as the gold standard for the structural elucidation of 2,4-Difluoro-5-methoxybenzoic acid derivatives, while also exploring the synergistic role of alternative analytical techniques.

The fluorinated benzoic acid scaffold is a privileged motif in medicinal chemistry, with the difluoro- and methoxy- substitutions offering a powerful combination to modulate electronic properties, lipophilicity, and metabolic stability.[1] Understanding the precise spatial arrangement of these functional groups is paramount for predicting and optimizing molecular interactions with biological targets.

The Unambiguous Power of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the absolute three-dimensional structure of a molecule.[2][3][4] It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of a compound and its behavior in a biological system.[5] The primary challenge, however, often lies in obtaining a high-quality single crystal suitable for analysis.[2][3]

Experimental Protocol: Crystallization of this compound Derivatives

The journey to a successful crystal structure begins with the art and science of crystallization. The choice of solvent and crystallization technique is critical and often requires empirical screening.

Step 1: Solvent Selection and Solubility Screening

A preliminary solubility assessment is crucial. Ideally, the compound should be sparingly soluble in the chosen solvent at room temperature and highly soluble at an elevated temperature. Common solvents for organic molecules include acetone, acetonitrile, ethanol, methanol, ethyl acetate, and toluene. For benzoic acid derivatives, solvents with varying polarities should be screened to identify the optimal conditions for crystal growth.[6]

Step 2: Crystallization Techniques

Several classical methods can be employed:

  • Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial. The slow evaporation of the solvent gradually increases the concentration, leading to the formation of crystals.[6][7] This is often the simplest and most successful starting point.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[4][7]

  • Anti-Solvent Crystallization: An anti-solvent is slowly added to a solution of the compound until turbidity is observed. The solution is then slightly warmed until it becomes clear again and allowed to cool slowly.[7]

G cluster_0 Primary Structural Elucidation cluster_1 Complementary Spectroscopic Analysis SCXRD Single-Crystal X-ray Diffraction Detailed Structural Insights Detailed Structural Insights SCXRD->Detailed Structural Insights PXRD Powder X-ray Diffraction PXRD->Detailed Structural Insights NMR NMR NMR->Detailed Structural Insights MS Mass Spectrometry MS->Detailed Structural Insights IR Infrared Spectroscopy IR->Detailed Structural Insights UV_Vis UV-Vis Spectroscopy UV_Vis->Detailed Structural Insights Synthesized Compound Synthesized Compound Synthesized Compound->SCXRD Definitive 3D Structure Synthesized Compound->PXRD Phase ID / Polymorphism Synthesized Compound->NMR Connectivity Synthesized Compound->MS Molecular Weight Synthesized Compound->IR Functional Groups Synthesized Compound->UV_Vis Electronic Structure

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,4-Difluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. While these compounds, such as 2,4-Difluoro-5-methoxybenzoic acid, hold the promise of therapeutic breakthroughs, they also present potential hazards that necessitate a robust and well-informed safety protocol. This guide provides a comprehensive, experience-driven framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach is grounded in the principles of recognizing hazards, assessing risks, and minimizing exposure to ensure a safe and productive laboratory environment.

Hazard Recognition and Risk Assessment: Understanding the Compound

Anticipated Hazards:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1][4]

  • Serious Eye Irritation: Contact with eyes can lead to significant irritation and potential damage.[1][2][3][5]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[3][6]

  • Harmful if Swallowed: Ingestion may lead to gastrointestinal discomfort or other adverse health effects.[6][7]

This proactive hazard assessment, based on chemical analogy, forms the foundation of our safety protocols. It is a critical first step in the RAMP (Recognize, Assess, Minimize, Prepare) framework for chemical safety advocated by the American Chemical Society (ACS).[8][9]

Minimizing Risk: A Multi-Layered Approach to Protection

Effective risk minimization in the laboratory is not solely reliant on PPE. It is an integrated system that prioritizes engineering and administrative controls, with PPE serving as the final, crucial barrier between the researcher and the chemical hazard.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at its source. When handling this compound, especially in its powdered form, the following are essential:

  • Chemical Fume Hood: All weighing and transfer operations involving the solid compound should be conducted within a certified chemical fume hood.[4][10] This is the most effective way to control the inhalation of airborne particles.

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of any fugitive emissions.[4][11]

Administrative Controls: Standard Operating Procedures

A well-defined set of procedures ensures consistent and safe handling practices. Your laboratory's Chemical Hygiene Plan, a requirement under OSHA's Laboratory Standard (29 CFR 1910.1450), should detail these procedures.[12][13][14]

  • Designated Work Areas: Clearly define the areas where this compound will be handled.

  • Hand Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6][10]

  • Decontamination: Establish procedures for decontaminating work surfaces and equipment after use.

  • Waste Disposal: All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1][5][6][15]

Personal Protective Equipment (PPE): Your Essential Safeguard

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the recommended PPE for handling this compound.

Body Part PPE Type Specifications and Rationale
Eyes / Face Chemical Safety Goggles with Side ShieldsRequired for all procedures to protect against dust particles and splashes.[10][16] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[7][10][16]
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)Essential to prevent skin contact.[4][10][16] Always inspect gloves for tears or punctures before use and remove them properly to avoid contaminating your skin.[7][17]
Body Laboratory CoatA standard laboratory coat is required to protect against incidental skin contact with the solid material.[4][7]
Respiratory NIOSH-Approved Respirator (e.g., N95)A respirator may be necessary if there is a potential for generating significant dust or aerosols, especially in the absence of adequate engineering controls like a fume hood.[7][10][16][18] The use of a respirator must be in accordance with your institution's written respiratory protection program.
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Requirements start Start: Handling this compound is_solid Is the material a solid/powder? start->is_solid in_hood Working in a certified chemical fume hood? is_solid->in_hood Yes base_ppe Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat is_solid->base_ppe No (in solution) splash_risk Potential for splashing? in_hood->splash_risk Yes add_respirator Add NIOSH-Approved Respirator (N95) in_hood->add_respirator No splash_risk->base_ppe No add_faceshield Add Face Shield splash_risk->add_faceshield Yes end End base_ppe->end Proceed with caution add_respirator->splash_risk add_faceshield->base_ppe

Caption: PPE selection workflow for handling this compound.

Emergency Preparedness: Planning for the Unexpected

Even with the best precautions, accidents can happen. Being prepared is a key component of a safe laboratory environment.

  • Spill Response: Have a chemical spill kit readily available. For a solid spill, carefully sweep up the material to avoid creating dust and place it in a labeled container for hazardous waste disposal.[5][15]

  • Exposure Response:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[2][5][6] Remove contaminated clothing.

    • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[2][5][6] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air.[1][2][5][6]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Always have the location of safety showers and eyewash stations clearly marked and accessible.[2]

Disposal Plan: Responsible Stewardship

Proper disposal is a critical final step in the chemical handling process.

  • Waste Collection: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and contaminated paper towels, must be collected in a clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled with the chemical name and the words "Hazardous Waste."[14][19]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[1][5][6] Do not dispose of this chemical down the drain or in the regular trash.[1][4]

By adhering to these guidelines, you are not just following a set of rules; you are actively participating in a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. University of Tennessee Health Science Center. [Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • Safety. American Chemical Society. [Link]

  • Safety Tipsheets & Best Practices. American Chemical Society. [Link]

  • Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. US Chemicals. [Link]

  • Publications & Resources. American Chemical Society. [Link]

  • Chemical Handling Best Practices Ensuring Safety and Compliance. A&B Labs. [Link]

  • Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society. [Link]

  • Safety Data Sheet: Benzoic acid. Carl ROTH. [Link]

  • What PPE Should You Wear When Handling Acid 2024? LeelineWork. [Link]

  • Safety Data Sheet: Benzoic acid, 4-methoxy-2-nitro-. Angene Chemical. [Link]

  • Safety Data Sheet: 4,5-Difluoro-2-methoxybenzoic acid. Fisher Scientific. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.